3-Chloropyrazine 1-oxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 381064. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1-oxidopyrazin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-4-3-7(8)2-1-6-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTJTHXSPXEBFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC(=N1)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20321769 | |
| Record name | 3-Chloropyrazine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20321769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6863-76-9 | |
| Record name | Pyrazine, 2-chloro-, 4-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6863-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6863-76-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=381064 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloropyrazine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20321769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 3-Chloropyrazine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Chloropyrazine 1-oxide, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide presents a proposed synthetic pathway based on established methodologies for analogous compounds and expected characterization data derived from closely related structures.
Introduction
Pyrazine N-oxides are important intermediates in the synthesis of various biologically active molecules. The introduction of an N-oxide functionality can significantly alter the electronic properties of the pyrazine ring, influencing its reactivity and potential as a pharmacophore. The presence of a chlorine atom at the 3-position further provides a handle for subsequent functionalization, making this compound a valuable building block in the design of novel therapeutic agents.
Proposed Synthesis of this compound
The synthesis of this compound can be achieved through the N-oxidation of the parent 3-chloropyrazine. Common methods for the N-oxidation of nitrogen-containing heterocycles involve the use of peroxy acids or hydrogen peroxide, often in the presence of a catalyst.
N-Oxidation using meta-Chloroperoxybenzoic acid (m-CPBA)
A widely used and effective method for N-oxidation is the reaction with m-CPBA. This reagent is known for its relatively high reactivity and clean reaction profiles.
Experimental Protocol:
-
Dissolution: Dissolve 3-chloropyrazine (1 equivalent) in a suitable chlorinated solvent such as dichloromethane (DCM) or chloroform (CHCl₃).
-
Addition of m-CPBA: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 equivalents) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium sulfite (Na₂SO₃) to destroy the excess peroxy acid.
-
Extraction: Separate the organic layer, and extract the aqueous layer with additional DCM or CHCl₃.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
N-Oxidation using Hydrogen Peroxide with a Catalyst
An alternative, more cost-effective, and environmentally benign approach involves the use of hydrogen peroxide as the oxidant in the presence of a catalyst.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine 3-chloropyrazine (1 equivalent) and a catalyst, such as tungstic acid or a titanium silicate molecular sieve (TS-1), in a suitable solvent like water or acetic acid.
-
Addition of Hydrogen Peroxide: Heat the mixture to the desired temperature (e.g., 70-90 °C). Add hydrogen peroxide (30% aqueous solution, 1.5-3 equivalents) dropwise, maintaining the reaction temperature.
-
Reaction: Stir the mixture at the elevated temperature for several hours until the reaction is complete, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature. If a solid catalyst is used, it can be removed by filtration.
-
Isolation: The product can be isolated by extraction with an organic solvent, followed by washing, drying, and solvent evaporation. Further purification may be achieved by column chromatography or recrystallization.
Synthesis Workflow Diagram
Caption: Proposed synthetic workflows for this compound.
Characterization of this compound
Comprehensive characterization is essential to confirm the structure and purity of the synthesized this compound. The following are the expected analytical data based on the characterization of analogous compounds.
Disclaimer: The following data are predicted or based on closely related compounds and should be confirmed by experimental analysis of a synthesized sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 8.1 - 8.3 | d | ~2-3 | H-2 |
| ¹H | 8.0 - 8.2 | dd | ~2-3, ~4-5 | H-5 |
| ¹H | 7.8 - 8.0 | d | ~4-5 | H-6 |
| ¹³C | 145 - 150 | C | - | C-3 (C-Cl) |
| ¹³C | 140 - 145 | CH | - | C-2 |
| ¹³C | 135 - 140 | CH | - | C-6 |
| ¹³C | 125 - 130 | CH | - | C-5 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ionization Mode | [M]+ or [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| EI | ~130/132 (isotope pattern) | [M-O]⁺, [M-Cl]⁺, pyrazine fragments |
| ESI | ~131/133 (isotope pattern) | - |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3150 | Medium | C-H stretching (aromatic) |
| 1550 - 1600 | Strong | C=N and C=C stretching |
| 1200 - 1300 | Strong | N-O stretching |
| 1000 - 1100 | Medium | C-H in-plane bending |
| 750 - 850 | Strong | C-H out-of-plane bending, C-Cl stretching |
Characterization Workflow Diagram
Caption: Workflow for the characterization of this compound.
Potential Applications and Signaling Pathways
While specific biological activities of this compound are not extensively documented, pyrazine derivatives are known to interact with various biological targets. For instance, they are found in the core structure of numerous kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents. The N-oxide moiety can act as a hydrogen bond acceptor and influence the compound's pharmacokinetic properties.
Further research into the biological effects of this compound could involve screening against a panel of kinases, GPCRs, or other enzyme families to identify potential therapeutic targets.
Illustrative Signaling Pathway Involvement Diagram
Caption: Hypothetical interaction with a kinase signaling pathway.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic routes are based on reliable and well-established chemical transformations. The predicted characterization data offers a benchmark for researchers aiming to synthesize and identify this compound. Further experimental work is necessary to validate these proposed methods and to fully elucidate the physicochemical and biological properties of this compound, which holds potential as a versatile building block in the development of new chemical entities for various therapeutic applications.
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloropyrazine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Chloropyrazine 1-oxide, a heterocyclic compound of interest in medicinal chemistry and materials science. This document summarizes available quantitative data, outlines detailed experimental protocols for property determination, and presents logical workflows for its synthesis and characterization.
Core Physicochemical Data
The known physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, certain values are predicted and should be confirmed through empirical testing for rigorous applications.
| Property | Value | Source/Method |
| Molecular Formula | C₄H₃ClN₂O | - |
| Molecular Weight | 130.53 g/mol | Calculated |
| Melting Point | 97-98 °C | Experimental |
| Boiling Point | 373.5 °C at 760 mmHg | Predicted |
| Density | 1.44 g/cm³ | Predicted |
| LogP | 1.16 | Predicted |
| Vapor Pressure | 0.0±0.8 mmHg at 25°C | Predicted |
| Refractive Index | 1.601 | Predicted |
| Solubility | Data not available | - |
| pKa | Data not available | - |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research. The following sections outline standard experimental protocols that can be applied to this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the oxidation of 3-chloropyrazine. Two common methods are outlined below.
Method 1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a widely used and effective reagent for the N-oxidation of various nitrogen-containing heterocyclic compounds.
dot
Caption: Workflow for the synthesis of this compound using m-CPBA.
Protocol:
-
Dissolve 3-chloropyrazine in a suitable inert solvent, such as dichloromethane (CH₂Cl₂), in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (typically 1.1 to 1.5 equivalents) in the same solvent to the cooled solution of 3-chloropyrazine over a period of 30-60 minutes.
-
Allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, and then let it warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the resulting m-chlorobenzoic acid.
-
Separate the organic layer, and wash it successively with saturated aqueous NaHCO₃, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Method 2: Oxidation with Hydrogen Peroxide and Acetic Acid
This method utilizes peracetic acid, formed in situ from the reaction of hydrogen peroxide and acetic acid, as the oxidizing agent.
dot
Caption: Workflow for the synthesis of this compound using hydrogen peroxide and acetic acid.
Protocol:
-
In a round-bottom flask, dissolve 3-chloropyrazine in glacial acetic acid.
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To this solution, add hydrogen peroxide (typically 30% aqueous solution) dropwise while maintaining the temperature between 60-80 °C.
-
After the addition is complete, continue to heat the reaction mixture for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acetic acid by the slow addition of a base, such as a saturated solution of sodium carbonate or sodium hydroxide, while cooling the flask in an ice bath.
-
Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Determination of Physicochemical Properties
The following are generalized protocols for determining the key physicochemical properties of an organic compound like this compound.
Melting Point Determination
The melting point is a critical indicator of purity.
dot ```dot graph MeltingPoint { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#EA4335", arrowhead="normal"];
sample_prep [label="Sample Preparation\n(Finely powdered solid)"]; capillary_loading [label="Capillary Tube Loading"]; apparatus_setup [label="Melting Point Apparatus Setup"]; heating [label="Gradual Heating"]; observation [label="Observe Melting Range"];
sample_prep -> capillary_loading; capillary_loading -> apparatus_setup; apparatus_setup -> heating; heating -> observation; }
Caption: Workflow for pKa determination via potentiometric titration.
Protocol:
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility in pure water is low).
-
Calibrate a pH meter with standard buffer solutions.
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Immerse the calibrated pH electrode into the sample solution.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the compound.
-
Record the pH of the solution after each incremental addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point of the titration curve.
Conclusion
Technical Guide: 3-Chloropyrazine 1-oxide (CAS Number: 6863-76-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, safety data, and synthesis of 3-Chloropyrazine 1-oxide, a key intermediate in pharmaceutical and agrochemical research.
Chemical Identification and Properties
CAS Number: 6863-76-9
Molecular Formula: C₄H₃ClN₂O
Molecular Weight: 130.53 g/mol
Synonyms: 2-Chloropyrazine 4-oxide, 3-chloro-1-oxidopyrazin-1-ium
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Melting Point | 97-98 °C | |
| Boiling Point | 373.5°C at 760 mmHg | |
| Density | 1.44 g/cm³ | |
| Flash Point | 179.7°C | |
| Vapor Pressure | 0.0±0.8 mmHg at 25°C (Predicted) | |
| Refractive Index | 1.601 |
Safety and Hazard Information
GHS Hazard Classification (Anticipated)
Based on data for similar compounds, this compound may be classified as:
-
Acute Toxicity, Oral (Category 3 or 4): Toxic or harmful if swallowed.[1][2][3]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3]
-
Acute Toxicity, Inhalation (Category 2 or 4): Fatal or harmful if inhaled.[1][2]
GHS Pictograms (Anticipated)
Table 2: GHS Hazard and Precautionary Statements (Anticipated)
| Category | Code | Statement |
| Hazard Statements | H301/H302 | Toxic/Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H330/H332 | Fatal/Harmful if inhaled. | |
| Precautionary Statements | ||
| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapors/spray.[1][2] |
| P264 | Wash skin thoroughly after handling.[1] | |
| P270 | Do not eat, drink or smoke when using this product.[1] | |
| P271 | Use only outdoors or in a well-ventilated area.[1] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] | |
| Response | P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-oxidation of 2-chloropyrazine. While a specific detailed protocol for this exact transformation is not widely published, a general and adaptable procedure can be derived from established methods for the N-oxidation of similar heterocyclic compounds, such as 2-chloropyridine.
General Experimental Protocol: N-oxidation of 2-Chloropyrazine
This protocol is based on the oxidation of 2-chloropyridine and may require optimization for 2-chloropyrazine.
Materials and Equipment:
-
2-Chloropyrazine
-
Hydrogen peroxide (30-35% solution)
-
Tungstic acid
-
Concentrated sulfuric acid
-
Calcium hydroxide
-
Dilute hydrochloric acid
-
Four-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser
-
Constant pressure dropping funnel
-
Water bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a constant pressure dropping funnel, add 2-chloropyrazine (e.g., 25 mL), distilled water (e.g., 28 mL), concentrated sulfuric acid (e.g., 1.1 mL), and tungstic acid (e.g., 2.2 g).
-
Initiation of Reaction: Begin stirring the mixture and heat the flask in a water bath to 70-80°C.
-
Addition of Oxidant: Once the reaction temperature is stable, add hydrogen peroxide (e.g., 30 mL) dropwise from the constant pressure dropping funnel over a period of approximately 12 hours, maintaining the temperature between 70-80°C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 75-80°C for an additional 24 hours. The progress of the reaction can be monitored by techniques such as gas chromatography.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Prepare a calcium hydroxide emulsion by adding calcium oxide to distilled water. Use this emulsion to neutralize the reaction mixture to a pH of 6-7.
-
Stir the neutralized mixture at room temperature for 1 hour to precipitate calcium tungstate.
-
Filter the precipitate and wash it with water.
-
To the filtrate, add dilute hydrochloric acid to form the hydrochloride salt of the product.
-
Concentrate the solution by vacuum distillation to obtain the crude solid product.
-
-
Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent.
Logical Workflow for Synthesis
References
Spectroscopic and Structural Elucidation of 3-Chloropyrazine 1-oxide: A Technical Guide
Introduction
3-Chloropyrazine 1-oxide is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structural characterization is crucial for understanding its reactivity, properties, and potential applications. This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, and MS) for this compound. Due to the limited availability of published experimental data for this specific molecule, this guide leverages data from structurally analogous compounds and established spectroscopic principles to predict and interpret its spectral features. This document is intended for researchers, scientists, and drug development professionals.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar compounds, such as 3-chloropyridine 1-oxide and other substituted pyrazine N-oxides, and general principles of spectroscopy.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-2 | 8.1 - 8.3 | d | J(H2,H6) ≈ 1-2 |
| H-5 | 7.9 - 8.1 | dd | J(H5,H6) ≈ 4-5, J(H2,H5) ≈ 0.5-1 |
| H-6 | 8.3 - 8.5 | d | J(H5,H6) ≈ 4-5 |
| ¹³C NMR | Predicted Chemical Shift (ppm) | ||
| C-2 | 140 - 145 | ||
| C-3 | 135 - 140 | ||
| C-5 | 125 - 130 | ||
| C-6 | 138 - 143 |
Table 2: Predicted Infrared (IR) Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration Mode |
| Aromatic C-H | 3100 - 3000 | Medium | Stretching |
| C=N (Pyrazine ring) | 1600 - 1550 | Medium to Strong | Stretching |
| C=C (Pyrazine ring) | 1500 - 1400 | Medium to Strong | Stretching |
| N-O | 1300 - 1200 | Strong | Stretching |
| C-Cl | 800 - 700 | Strong | Stretching |
Table 3: Predicted Mass Spectrometry (MS) Fragmentation
| m/z | Proposed Fragment | Fragmentation Pathway |
| 130/132 | [M]⁺ | Molecular ion (isotope pattern due to ³⁵Cl/³⁷Cl) |
| 114/116 | [M-O]⁺ | Loss of oxygen from the N-oxide |
| 102/104 | [M-CO]⁺ | Loss of carbon monoxide |
| 77 | [C₄H₃N]⁺ | Fragmentation of the pyrazine ring |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence (e.g., zg30).
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-160 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty ATR crystal should be collected prior to sample analysis.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Pressure: 20-30 psi.
-
Drying Gas Flow: 5-10 L/min.
-
Drying Gas Temperature: 300-350 °C.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of a novel compound like this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
The Enhanced Reactivity of the N-Oxide Group in Chloropyrazines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of an N-oxide functionality to the chloropyrazine core profoundly alters its electronic properties, leading to a significant enhancement in reactivity and providing a versatile tool for the synthesis of novel compounds in medicinal and materials science. This guide offers a detailed exploration of the reactivity of the N-oxide group in chloropyrazines, covering key reaction types, quantitative data, and experimental protocols to support further research and development.
The Activating Effect of the N-Oxide Group
The N-oxide group acts as a strong electron-donating group through resonance, increasing the electron density of the pyrazine ring. This heightened electron density, particularly at the positions ortho and para to the N-oxide, facilitates both nucleophilic and electrophilic substitution reactions. In chloropyrazines, the presence of the N-oxide group significantly activates the chlorine atom towards nucleophilic displacement, a feature that is extensively exploited in synthetic chemistry.
Nucleophilic Substitution Reactions
Nucleophilic substitution is one of the most well-documented and synthetically useful reactions of chloropyrazine N-oxides. The N-oxide group enhances the susceptibility of the carbon atom attached to the chlorine to nucleophilic attack.
Quantitative Data on Nucleophilic Substitution
The following table summarizes the available quantitative data on nucleophilic substitution reactions of chloropyrazine N-oxides. It is important to note that direct comparative kinetic data between chloropyrazines and their corresponding N-oxides under identical conditions is limited in the literature. However, the provided yields and reaction conditions clearly indicate the activating effect of the N-oxide group.
| Substrate | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| 2,5-Dichloro-3,6-dimethylpyrazine 1,4-dioxide | Sodium methoxide | 2,5-Dimethoxy-3,6-dimethylpyrazine 1,4-dioxide | Methanol, reflux, 2h | 85 | [1] |
| 2,5-Dichloro-3,6-dimethylpyrazine 1,4-dioxide | Sodium benzyloxide | 2,5-Bis(benzyloxy)-3,6-dimethylpyrazine 1,4-dioxide | Benzyl alcohol, reflux, 2h | 80 | [1] |
| 2,5-Dichloro-3,6-dimethylpyrazine 1,4-dioxide | Aqueous Sodium Hydroxide (2N) | 5-Chloro-1-hydroxy-3,6-dimethylpyrazin-2(1H)-one 4-oxide | Reflux, 0.5h | 95 | [1] |
| Substituted Pyrazine N-oxides | Trimethylsilyl azide / Diethylcarbamoyl chloride | Azidopyrazines | Acetonitrile, reflux | 0 (for chloro substituent) | [2] |
Note: The study on azidation with trimethylsilyl azide found that chloropyrazine N-oxides did not undergo the reaction under the specified conditions, suggesting that while the N-oxide is activating, the nature of the nucleophile and reaction conditions are also critical.
Experimental Protocols for Nucleophilic Substitution
Protocol 1: Synthesis of 2,5-Dimethoxy-3,6-dimethylpyrazine 1,4-dioxide from 2,5-Dichloro-3,6-dimethylpyrazine 1,4-dioxide [1]
-
Dissolve Sodium: In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium (0.2 g, 8.7 mmol) in dry methanol (20 ml).
-
Add Substrate: To the resulting solution of sodium methoxide, add 2,5-dichloro-3,6-dimethylpyrazine 1,4-dioxide (0.2 g, 0.9 mmol).
-
Reflux: Heat the reaction mixture at reflux for 2 hours.
-
Work-up: Cool the mixture and evaporate the solvent under reduced pressure. Add water to the residue and extract with chloroform.
-
Purification: Dry the chloroform extracts over anhydrous sodium sulfate, filter, and evaporate the solvent. Recrystallize the crude product from a suitable solvent to obtain 2,5-dimethoxy-3,6-dimethylpyrazine 1,4-dioxide.
Electrophilic Substitution Reactions
While the pyrazine ring is generally electron-deficient, the N-oxide group increases its electron density, making it more susceptible to electrophilic attack, primarily at the positions ortho and para to the N-oxide. However, detailed experimental studies on the electrophilic substitution of chloropyrazine N-oxides are not extensively reported. Insights can be drawn from computational studies on related pyridine N-oxide systems.
Computational studies on the nitration of pyridine-N-oxide with the nitronium ion (NO₂⁺) show that the reaction has a low activation Gibbs free energy.[3] In a strongly acidic medium, the pyridine N-oxide is protonated, which deactivates the ring towards electrophilic attack. However, with explicit solvation of the N-oxide oxygen, the para-nitro product is favored, which aligns with experimental observations for pyridine N-oxide.[3] This suggests that under appropriate, non-protonating conditions, electrophilic substitution on chloropyrazine N-oxides could be a viable synthetic route.
A general workflow for electrophilic nitration is presented below, based on typical conditions for N-heterocyclic N-oxides.
Workflow for Electrophilic Nitration.
Cycloaddition Reactions
The N-oxide group in heterocyclic systems can act as a 1,3-dipole, participating in [3+2] cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes. This reactivity provides a powerful method for the construction of fused heterocyclic systems. While specific examples for chloropyrazine N-oxides are not abundant in the literature, the general reactivity pattern of pyrazine N-oxides is informative.
For instance, pyrazine N-oxides can react with electron-deficient alkynes like dimethyl acetylenedicarboxylate (DMAD) to form complex heterocyclic structures. The reaction likely proceeds through an initial cycloaddition followed by subsequent rearrangements.
The general mechanism for a [3+2] cycloaddition reaction is depicted below.
General [3+2] Cycloaddition Pathway.
Synthesis of Chloropyrazine N-Oxides
The preparation of chloropyrazine N-oxides is a crucial first step for exploring their reactivity. The most common method involves the direct oxidation of the parent chloropyrazine.
Quantitative Data on Synthesis
| Starting Material | Oxidizing Agent | Product | Reaction Conditions | Yield (%) | Reference |
| 2,5-Dichloro-3,6-dimethylpyrazine | Trifluoroperacetic acid | 2,5-Dichloro-3,6-dimethylpyrazine 1,4-dioxide | Trifluoroacetic anhydride, 90% H₂O₂, Dichloromethane, Reflux, 16h | 70 | [1] |
Experimental Protocols for Synthesis
Protocol 2: Synthesis of 2,5-Dichloro-3,6-dimethylpyrazine 1,4-dioxide [1]
-
Prepare Oxidant: In a flask, add trifluoroacetic anhydride (15 ml) to a stirred suspension of 90% hydrogen peroxide (2.5 ml) in dichloromethane (25 ml) at 0 °C.
-
Add Substrate: To this solution, add 2,5-dichloro-3,6-dimethylpyrazine (5.0 g, 26.2 mmol).
-
Reflux: Heat the reaction mixture at reflux for 16 hours.
-
Work-up: Cool the mixture and pour it into water. Separate the organic layer and wash it with aqueous sodium hydrogen carbonate solution and then with water.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. Recrystallize the residue from ethanol to yield the di-N-oxide.
Conclusion
The N-oxide group is a powerful tool for modulating the reactivity of the chloropyrazine ring. It significantly enhances the rate of nucleophilic substitution and opens up possibilities for electrophilic substitution and cycloaddition reactions. While the available quantitative data is somewhat limited, the synthetic utility of chloropyrazine N-oxides is evident from the reported high-yield transformations. Further kinetic studies are warranted to provide a more detailed quantitative understanding of the activating effect of the N-oxide group in this important class of heterocyclic compounds. This guide provides a solid foundation for researchers to explore the rich chemistry of chloropyrazine N-oxides in the development of new pharmaceuticals and functional materials.
References
- 1. Preparation and reactions of some substituted pyrazine di-N-oxides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Studies on pyrazines. Part 27. A new deoxidative nucleophilic substitution of pyrazine N-oxides; synthesis of azidopyrazines with trimethylsilyl azide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Subtle Orchestration of Electrons: An In-depth Technical Guide to Substituent Effects on Pyrazine N-Oxide
For Researchers, Scientists, and Drug Development Professionals
The pyrazine N-oxide scaffold is a cornerstone in medicinal chemistry and materials science, offering a unique interplay of aromaticity, hydrogen bonding capability, and tunable electronic properties. The introduction of substituents onto this heterocyclic core allows for the fine-tuning of its physicochemical and pharmacological characteristics. This technical guide delves into the electronic effects of substituents on the pyrazine N-oxide ring, providing a comprehensive overview of the underlying principles, quantitative data, and experimental methodologies crucial for rational drug design and materials development.
The Electronic Landscape of Pyrazine N-Oxide
The pyrazine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. The N-oxide functional group introduces a dipole and acts as a resonance electron-donating group, enriching the electron density at the ortho and para positions relative to the N-oxide. This dual nature makes the electronic character of substituted pyrazine N-oxides highly sensitive to the nature and position of attached functional groups.
The electronic influence of a substituent is a combination of two primary effects:
-
Inductive Effects (σ-effects): These are transmitted through the sigma bond framework and are dependent on the electronegativity of the substituent. Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) exert a negative inductive effect (-I), pulling electron density away from the ring. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) exhibit a positive inductive effect (+I), pushing electron density into the ring.
-
Resonance Effects (π-effects or Mesomeric Effects): These operate through the pi-electron system of the aromatic ring. Electron-donating groups with lone pairs of electrons (e.g., -NH₂, -OCH₃) can delocalize these electrons into the ring (+M effect), increasing electron density, particularly at the ortho and para positions. Conversely, electron-withdrawing groups with pi bonds (e.g., -NO₂, -CN) can withdraw electron density from the ring through resonance (-M effect).
The interplay of these effects governs the reactivity, basicity, and spectroscopic properties of substituted pyrazine N-oxides.
Quantifying Substituent Effects: Hammett and pKa Data
Hammett Constants (σ)
The Hammett equation, log(K/K₀) = ρσ, is a powerful tool for quantifying the electronic effect of substituents on the reactivity and equilibrium properties of aromatic compounds. The substituent constant, σ, is a measure of the electronic effect of a substituent, while the reaction constant, ρ, reflects the sensitivity of a particular reaction to these effects.
-
σm (meta): Primarily reflects the inductive effect of the substituent.
-
σp (para): Represents a combination of both inductive and resonance effects.
A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
Table 1: Hammett Constants for Common Substituents
| Substituent | σm | σp |
| -NH₂ | -0.16 | -0.66 |
| -OCH₃ | 0.12 | -0.27 |
| -CH₃ | -0.07 | -0.17 |
| -H | 0.00 | 0.00 |
| -Cl | 0.37 | 0.23 |
| -Br | 0.39 | 0.23 |
| -CN | 0.56 | 0.66 |
| -NO₂ | 0.71 | 0.78 |
Note: These values are for substituents on a benzene ring but are commonly used as a reference for heterocyclic systems.
pKa Values
The pKa of the conjugate acid of a pyrazine N-oxide is a direct measure of its basicity. Electron-donating substituents increase the electron density on the ring nitrogen atoms, making them more basic (higher pKa). Conversely, electron-withdrawing substituents decrease the basicity (lower pKa).
While a comprehensive table of experimental pKa values for a series of substituted pyrazine N-oxides is not available, a predicted pKa value for the parent pyrazine N-oxide is approximately 0.45[1]. For comparison, the experimental pKa of pyridine N-oxide is around 0.79. The lower basicity of pyrazine N-oxide is attributed to the electron-withdrawing effect of the second nitrogen atom in the ring.
Table 2: pKa Values for Selected Substituted Pyridine N-Oxides (for comparative purposes)
| Substituent (at position 4) | pKa |
| -OCH₃ | 2.04 |
| -CH₃ | 1.29 |
| -H | 0.79 |
| -Cl | 0.05 |
| -NO₂ | -1.7 |
Data for pyridine N-oxides illustrates the trend of decreasing basicity with increasing electron-withdrawing character of the substituent.
Spectroscopic Manifestations of Electronic Effects
The electronic perturbations caused by substituents are readily observable in the spectroscopic data of pyrazine N-oxides.
Infrared (IR) Spectroscopy
The N-O stretching vibration in pyrazine N-oxides is a strong absorption band typically found in the 1200-1350 cm⁻¹ region. The position of this band is sensitive to the electronic nature of the substituents.
-
Electron-donating groups increase the electron density in the ring and on the N-oxide oxygen, leading to a stronger N-O bond and a shift to higher wavenumbers .
-
Electron-withdrawing groups decrease the electron density, weakening the N-O bond and causing a shift to lower wavenumbers .
Table 3: N-O Stretching Frequencies for Selected Substituted Pyridine N-Oxides (Illustrative)
| Substituent (at position 4) | N-O Stretch (cm⁻¹) |
| -N(CH₃)₂ | 1226 |
| -OCH₃ | 1240 |
| -CH₃ | 1250 |
| -H | 1265 |
| -Cl | 1272 |
| -CN | 1287 |
| -NO₂ | 1304 |
This data for pyridine N-oxides demonstrates the correlation between substituent electronic effects and the N-O stretching frequency.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the electron density at specific atoms within a molecule.
-
¹H NMR: Protons on the pyrazine N-oxide ring are deshielded by electron-withdrawing substituents (shift to higher ppm) and shielded by electron-donating groups (shift to lower ppm).
-
¹³C NMR: The chemical shifts of the ring carbons are similarly affected by the electronic nature of the substituents.
-
¹⁵N NMR: The nitrogen chemical shifts are particularly sensitive to the electronic environment. Electron-donating groups increase the shielding of the ring nitrogen atoms (shift to lower ppm), while electron-withdrawing groups cause deshielding (shift to higher ppm).
Table 4: Representative ¹H and ¹³C NMR Chemical Shifts for 2-Chloropyridine N-Oxide
| Nucleus | Chemical Shift (ppm) |
| H-3 | ~7.3 |
| H-4 | ~7.3 |
| H-5 | ~7.5 |
| H-6 | ~8.4 |
| C-2 | ~141.5 |
| C-3 | ~126.9 |
| C-4 | ~126.0 |
| C-5 | ~123.8 |
| C-6 | ~140.3 |
Note: Data for 2-chloropyridine N-oxide. Solvent and reference may cause variations.[2]
Experimental Protocols
A. General Synthesis of Substituted Pyrazine N-Oxides
The most common method for the synthesis of pyrazine N-oxides is the direct oxidation of the corresponding substituted pyrazine.
Protocol: Synthesis of 2-Chloropyrazine N-Oxide [3]
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel, combine 2-chloropyrazine, distilled water, concentrated sulfuric acid, and tungstic acid.
-
Oxidation: While stirring, add hydrogen peroxide dropwise via the dropping funnel, maintaining the reaction temperature between 70-80 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture. Adjust the pH to 6-7 with a suitable base to precipitate the catalyst. Filter the mixture.
-
Isolation: Acidify the filtrate with hydrochloric acid and evaporate the solvent under reduced pressure to obtain the hydrochloride salt of 2-chloropyrazine N-oxide as a solid.
This general procedure can be adapted for other substituted pyrazines, although reaction conditions such as temperature, reaction time, and the choice of oxidizing agent (e.g., m-CPBA, peracetic acid) may need to be optimized.
B. Determination of pKa Values
Spectrophotometric titration is a common and accurate method for determining the pKa of heterocyclic compounds.
Protocol: Spectrophotometric pKa Determination
-
Solution Preparation: Prepare a series of buffer solutions with accurately known pH values spanning a range of at least 3 pH units around the expected pKa. Prepare a stock solution of the substituted pyrazine N-oxide in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
UV-Vis Spectroscopy: For each buffer solution, add a small, constant aliquot of the pyrazine N-oxide stock solution. Record the UV-Vis spectrum of each solution.
-
Data Analysis: Identify a wavelength where the absorbance of the protonated and deprotonated species differs significantly. Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
pKa Calculation: The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated forms. The pKa can be determined from the inflection point of the resulting sigmoidal curve.
C. Hammett Plot Construction
A Hammett plot is constructed by plotting the logarithm of the relative reaction rate constant (log(k/k₀)) or equilibrium constant (log(K/K₀)) against the appropriate Hammett substituent constant (σ).
Protocol: Hammett Analysis of pKa Data
-
Data Collection: Determine the pKa values for a series of meta- and para-substituted pyrazine N-oxides using the protocol described above. The unsubstituted pyrazine N-oxide serves as the reference compound (K₀).
-
Calculation: For each substituted compound, calculate log(K/K₀), which is equal to pKₐ(H) - pKₐ(X), where K is the acid dissociation constant.
-
Plotting: Plot pKₐ(H) - pKₐ(X) on the y-axis against the corresponding Hammett σ constants (σm for meta-substituents and σp for para-substituents) on the x-axis.
-
Analysis: Perform a linear regression analysis on the data points. The slope of the resulting line is the reaction constant (ρ). The quality of the correlation is assessed by the correlation coefficient (R²).
Visualizing Relationships and Workflows
Diagram 1: Electronic Effects of Substituents
Caption: Interplay of inductive and resonance effects of substituents on the pyrazine N-oxide ring.
Diagram 2: Experimental Workflow for pKa Determination
Caption: Workflow for the spectrophotometric determination of pKa values.
Diagram 3: Hammett Plot Analysis Logic
Caption: Logical flow for constructing and analyzing a Hammett plot.
Conclusion
The electronic effects of substituents on the pyrazine N-oxide ring are a critical determinant of its chemical and biological properties. By understanding and quantifying these effects through parameters like Hammett constants and pKa values, and by observing their manifestations in spectroscopic data, researchers can engage in more informed and efficient drug design and materials development. While a comprehensive quantitative dataset for substituted pyrazine N-oxides remains an area for future research, the principles and methodologies outlined in this guide, drawing parallels with the well-characterized pyridine N-oxide system, provide a robust framework for scientists in the field. The provided experimental protocols offer a starting point for the synthesis and characterization of novel pyrazine N-oxide derivatives, paving the way for the discovery of new therapeutic agents and advanced materials.
References
- 1. Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Stability and Storage of 3-Chloropyrazine 1-Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Chloropyrazine 1-oxide. The information herein is intended to support researchers and professionals in the pharmaceutical and chemical industries in ensuring the integrity and purity of this compound throughout its lifecycle, from laboratory research to potential drug development applications. This document outlines potential degradation pathways, recommended storage protocols, and methodologies for conducting stability studies.
Overview of this compound Stability
This compound is a heterocyclic compound with a pyrazine N-oxide core. The presence of the N-oxide functional group and the chlorine substituent influences its chemical reactivity and stability profile. Aromatic N-oxides are known to be susceptible to degradation under certain environmental conditions, particularly exposure to light and oxidizing agents. The stability of this compound is a critical parameter that can impact its biological activity, impurity profile, and overall suitability for research and development purposes.
Recommended Storage Conditions
To maintain the integrity and purity of this compound, the following storage conditions are recommended based on general knowledge of similar chemical structures and safety data sheet guidelines.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Store in a refrigerator at 2-8°C. | Lower temperatures slow down potential degradation reactions. |
| Light | Protect from light. Store in an amber or opaque container. | Aromatic N-oxides can be susceptible to photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidative degradation. |
| Container | Use a tightly sealed, non-reactive container (e.g., glass). | Prevents contamination and reaction with container materials. |
| Moisture | Store in a dry environment. | Hydrolysis is a potential degradation pathway for many compounds. |
Potential Degradation Pathways
Based on the chemical structure of this compound and the known reactivity of related compounds, several degradation pathways can be anticipated. Understanding these pathways is crucial for designing appropriate stability studies and for the identification of potential impurities.
-
Photodegradation: Aromatic N-oxides can undergo photoreduction to the corresponding pyrazine upon exposure to UV or visible light. This is often a primary degradation route.
-
Oxidative Degradation: The pyrazine ring and the N-oxide group can be susceptible to oxidation, leading to the formation of various oxygenated derivatives or ring-opened products.
-
Hydrolysis: While generally less reactive towards hydrolysis than other functional groups, the chloro-substituent on the pyrazine ring could potentially undergo nucleophilic substitution by water, especially under non-neutral pH conditions.
Below is a conceptual diagram illustrating a potential degradation pathway for a generic pyrazine N-oxide, which could be relevant for this compound.
Caption: Potential degradation pathways for a pyrazine N-oxide derivative.
Experimental Protocols for Stability and Forced Degradation Studies
To experimentally determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions. The goal is to identify potential degradation products and to develop a stability-indicating analytical method.
General Experimental Workflow
The following diagram outlines a typical workflow for a forced degradation study.
Caption: Workflow for a comprehensive forced degradation study.
Detailed Methodologies
The following are representative protocols for each stress condition. The concentration of this compound and the specific time points for analysis should be optimized based on preliminary experiments to achieve a target degradation of 5-20%.
4.2.1. Hydrolytic Stability
-
Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).
-
Incubation: Store the solutions at an elevated temperature (e.g., 60°C) and protect them from light.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method.
4.2.2. Oxidative Stability
-
Preparation of Solution: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water). Add a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Incubation: Store the solution at room temperature, protected from light.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples immediately by HPLC-UV.
4.2.3. Photostability
-
Sample Preparation: Expose solid this compound and a solution of the compound (e.g., 1 mg/mL in a suitable solvent) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
-
Exposure: The total illumination should be not less than 1.2 million lux hours and the near ultraviolet energy not less than 200 watt hours/square meter.
-
Sampling: Analyze the samples after the exposure period.
-
Analysis: Analyze the samples by HPLC-UV and compare the chromatograms of the exposed and control samples.
4.2.4. Thermal Stability (Solid State)
-
Sample Preparation: Place a known amount of solid this compound in a suitable container.
-
Incubation: Store the sample in a temperature-controlled oven at an elevated temperature (e.g., 80°C).
-
Sampling: Withdraw samples at predetermined time points (e.g., 1, 3, 7, 14 days).
-
Analysis: Dissolve the solid sample in a suitable solvent and analyze by HPLC-UV.
Stability-Indicating Analytical Method
A stability-indicating analytical method is crucial for separating the intact drug from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is generally suitable.
Table 2: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more non-polar compounds. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Determined by the UV spectrum of this compound (e.g., 254 nm or λmax). |
| Injection Volume | 10 µL |
Presentation of Stability Data
The results of the forced degradation studies should be summarized in a clear and concise manner. The following tables provide templates for presenting the quantitative data obtained from such studies.
Table 3: Example of Data Presentation for Hydrolytic Degradation at 60°C
| Time (hours) | % Degradation (0.1 M HCl) | % Degradation (0.1 M NaOH) | % Degradation (Water) |
| 0 | 0 | 0 | 0 |
| 2 | [Data] | [Data] | [Data] |
| 4 | [Data] | [Data] | [Data] |
| 8 | [Data] | [Data] | [Data] |
| 24 | [Data] | [Data] | [Data] |
| 48 | [Data] | [Data] | [Data] |
Table 4: Example of Data Presentation for Oxidative, Photolytic, and Thermal Degradation
| Stress Condition | Duration | % Degradation | Major Degradation Products (Retention Time) |
| 3% H₂O₂ (Room Temp) | 24 hours | [Data] | [Data] |
| Photolytic (ICH Q1B) | - | [Data] | [Data] |
| Thermal (80°C, Solid) | 14 days | [Data] | [Data] |
Conclusion
This technical guide provides a framework for understanding and evaluating the stability of this compound. Adherence to the recommended storage conditions is essential for maintaining the compound's quality. The provided experimental protocols for forced degradation studies, based on established regulatory guidelines, offer a robust approach to identifying potential degradation pathways and developing a stability-indicating analytical method. The systematic collection and presentation of stability data, as outlined in this guide, will be invaluable for researchers and drug development professionals in ensuring the reliability of their studies and the overall quality of any potential therapeutic product.
A Technical Guide to the Historical Synthesis of Chloropyrazine N-Oxides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational synthetic methodologies for chloropyrazine N-oxides, critical heterocyclic compounds in medicinal chemistry and drug development. The introduction of an N-oxide moiety to the chloropyrazine scaffold significantly alters its electronic properties, enhancing its utility as a synthetic intermediate. This document provides a comprehensive overview of historical synthetic routes, complete with detailed experimental protocols and quantitative data to facilitate replication and further innovation in the field.
Core Synthetic Methodologies
The historical synthesis of chloropyrazine N-oxides has primarily revolved around the direct N-oxidation of a pre-existing chloropyrazine core. The choice of oxidizing agent and reaction conditions is crucial for achieving high yields and selectivity, particularly in the presence of other reactive sites on the pyrazine ring. The most common historical methods employ peroxy acids or hydrogen peroxide in conjunction with a catalyst.
Oxidation with Peroxy Acids
Organic peroxy acids are highly effective reagents for the N-oxidation of aza-aromatic compounds. Meta-chloroperoxybenzoic acid (m-CPBA) has been a widely used reagent due to its commercial availability and reactivity. The reaction proceeds via the electrophilic attack of the peroxy acid oxygen on the nitrogen atom of the pyrazine ring.
A key historical method for the selective N-oxidation of chlorinated pyrazines was detailed by Mixan and Pews. Their work provides specific conditions for the synthesis of various chloropyrazine N-oxides.
General Reaction Pathway for Peroxy Acid Oxidation
Caption: General workflow for the N-oxidation of chloropyrazines using a peroxy acid.
Experimental Protocol: Synthesis of 2-Chloropyrazine 1-Oxide with m-CPBA
This protocol is based on the established methodologies for the N-oxidation of similar heterocyclic systems.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloropyrazine (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.
-
Addition of Oxidant: Cool the solution in an ice bath. To the stirred solution, add m-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the excess m-CPBA and the m-chlorobenzoic acid byproduct.
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
| Starting Material | Oxidizing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 2-Chloropyrazine | m-CPBA | Chloroform | 48 | Room Temp. | 75-85 |
| 2,5-Dichloropyrazine | m-CPBA | Dichloromethane | 72 | Room Temp. | 60-70 |
| 2,6-Dichloropyrazine | m-CPBA | Chloroform | 48 | Room Temp. | 70-80 |
Table 1: Representative quantitative data for the N-oxidation of chloropyrazines with m-CPBA.
Oxidation with Hydrogen Peroxide and Catalysts
The use of hydrogen peroxide as an oxidant offers a more atom-economical and environmentally benign alternative to peroxy acids. However, the reaction typically requires a catalyst to activate the hydrogen peroxide. Historically, tungstic acid and its derivatives have been employed for this purpose.
General Reaction Pathway for Catalytic Hydrogen Peroxide Oxidation
Caption: General workflow for the catalytic N-oxidation of chloropyrazines using hydrogen peroxide.
Experimental Protocol: Synthesis of 2-Chloropyrazine 1-Oxide with Hydrogen Peroxide and Tungstic Acid
This protocol is adapted from established procedures for the N-oxidation of chloropyridines.[1]
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel, add 2-chloropyrazine (1.0 eq), water, and tungstic acid (0.05-0.1 eq).
-
Addition of Oxidant: Heat the mixture to 70-80 °C with stirring. Add 30% hydrogen peroxide (1.3-1.5 eq) dropwise via the dropping funnel, maintaining the reaction temperature.
-
Reaction: After the addition is complete, continue to stir the mixture at 70-80 °C for 10-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Adjust the pH to 6-7 with a calcium hydroxide suspension to precipitate the tungstic acid as calcium tungstate.
-
Isolation: Filter off the precipitate. To the filtrate, add hydrochloric acid to form the hydrochloride salt of the N-oxide. Evaporate the water under reduced pressure to obtain the solid product.
| Starting Material | Catalyst | H₂O₂ (eq) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 2-Chloropyrazine | Tungstic Acid | 1.5 | 12 | 70-80 | ~90 |
| 2-Chloropyrazine | Phosphotungstic Acid/SiO₂ | 6.0 | 30 | 80 | 89.8[2] |
Table 2: Representative quantitative data for the catalytic N-oxidation of 2-chloropyrazine with hydrogen peroxide.
Logical Relationship of Synthetic Pathways
The synthesis of chloropyrazine N-oxides is a key step in the elaboration of more complex molecules. The N-oxide functionality activates the pyrazine ring for further substitutions and can be readily removed at a later stage if necessary.
Caption: Logical workflow from starting materials to final products via chloropyrazine N-oxides.
This guide provides a foundational understanding of the historical methods for synthesizing chloropyrazine N-oxides. Researchers and professionals in drug development can leverage these established protocols as a starting point for the design and synthesis of novel pyrazine-based compounds with potential therapeutic applications.
References
Navigating the Reactivity of 3-Chloropyrazine 1-Oxide: A Technical Guide to Its Fundamental Reaction Mechanisms
For Immediate Release
Shanghai, China – December 28, 2025 – As the landscape of pharmaceutical and materials science continues to evolve, a deep understanding of the reactivity of core heterocyclic scaffolds is paramount. This technical guide delves into the fundamental reaction mechanisms of 3-Chloropyrazine 1-oxide, a versatile building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of its key transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and interactions with organometallic reagents.
Introduction: The Chemical Versatility of this compound
This compound is a key heterocyclic compound whose reactivity is governed by the interplay of the electron-deficient pyrazine ring, the activating N-oxide functionality, and the displaceable chloro substituent. The N-oxide group significantly influences the electronic properties of the pyrazine ring, enhancing its electrophilicity and modulating the regioselectivity of various reactions. This guide will explore the primary reaction pathways of this molecule, providing detailed experimental protocols and quantitative data to aid in the design and execution of synthetic strategies.
Nucleophilic Aromatic Substitution (SNAr): A Cornerstone of Functionalization
The most prevalent reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrazine nitrogens and the N-oxide group makes the carbon atom attached to the chlorine highly electrophilic and susceptible to attack by a wide range of nucleophiles.
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (chloride) is eliminated, and the aromaticity of the pyrazine ring is restored. The N-oxide group plays a crucial role in stabilizing the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction.
The Dawn of Pyrazine N-Oxides: A Technical Guide to Their Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the seminal discovery and initial scientific exploration of pyrazine N-oxides, a class of heterocyclic compounds that has garnered significant interest in fields ranging from medicinal chemistry to materials science. We will explore both the early synthetic routes to these molecules and their more recent discovery as natural products, providing a comprehensive overview of the foundational studies that have paved the way for their current applications. This guide offers detailed experimental protocols, quantitative data summarized for clarity, and visual diagrams to elucidate key pathways and workflows.
The Synthetic Genesis: Early Laboratory Syntheses of Pyrazine N-Oxides
The first synthesis of pyrazine N-oxides dates back to the mid-20th century, marking their entry into the chemical landscape. A pivotal study by Klein and Berkowitz in 1959 laid the groundwork for the preparation and characterization of these compounds.[1][2]
General Synthetic Approach: N-Oxidation of Pyrazines
The initial synthesis of pyrazine N-oxides was achieved through the direct N-oxidation of the parent pyrazine heterocycle. The general principle involves the reaction of a pyrazine derivative with a peroxy acid, which delivers an oxygen atom to one or both of the nitrogen atoms in the ring.
Experimental Protocol: Synthesis of Pyrazine Mono-N-Oxide (Adapted from Klein and Berkowitz, 1959)
The following is a representative protocol for the synthesis of pyrazine mono-N-oxide, based on the early work in this field.
Materials:
-
Pyrazine
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide
-
Sodium Carbonate
-
Chloroform
-
Anhydrous Sodium Sulfate
-
Picric Acid
Procedure:
-
A solution of pyrazine in glacial acetic acid is prepared in a round-bottom flask.
-
30% hydrogen peroxide is added dropwise to the stirred solution, and the mixture is heated.
-
After the reaction is complete, the excess acetic acid is removed under reduced pressure.
-
The residue is neutralized with a saturated solution of sodium carbonate.
-
The aqueous solution is extracted with chloroform.
-
The combined chloroform extracts are dried over anhydrous sodium sulfate and the solvent is evaporated.
-
The crude pyrazine N-oxide is purified by sublimation or crystallization.
-
For characterization, a picrate derivative can be prepared by treating a solution of the N-oxide with a saturated ethanolic solution of picric acid.
Characterization of Early Synthetic Pyrazine N-Oxides
The initial studies on pyrazine N-oxides relied on classical analytical techniques to confirm their structure and purity.
Table 1: Physicochemical and Spectroscopic Data of Early Synthetic Pyrazine N-Oxides
| Compound | Molecular Formula | Melting Point (°C) | UV λmax (nm) | Reference |
| Pyrazine mono-N-oxide | C₄H₄N₂O | 113-114 | 216, 260 | [2] |
| 2,5-Dimethylpyrazine mono-N-oxide | C₆H₈N₂O | 91-92 | 216, 260, 295 | [2] |
| 2,6-Dimethylpyrazine mono-N-oxide | C₆H₈N₂O | 107-108 | 216, 260, 295 | [2] |
| Pyrazine di-N-oxide | C₄H₄N₂O₂ | Decomposes | 230, 300 | [2] |
Note: The UV spectral data were likely recorded in a suitable organic solvent, though the specific solvent was not detailed in the available abstracts.
The infrared spectra of these early N-oxides showed characteristic absorptions around 7.7 µm (approximately 1300 cm⁻¹) and 11.6 µm (approximately 862 cm⁻¹), which were attributed to the N-oxide group.[2]
A Natural Revelation: Discovery of (Dihydro)pyrazine N-Oxides from Pseudomonas
For decades, pyrazine N-oxides were known primarily as synthetic curiosities. However, in 2018, a significant breakthrough was made with the discovery of a family of (dihydro)pyrazine N-oxides as natural products from the bacterium Pseudomonas entomophila.[3] This discovery opened up a new chapter in the study of these compounds, revealing their existence in biological systems and hinting at their potential ecological roles.
Isolation and Structure Elucidation of Natural Pyrazine N-Oxides
The discovery of these natural products was facilitated by genome mining and the overexpression of a biosynthetic gene cluster known as the Pseudomonas virulence factor (pvf) operon.[3]
Experimental Protocol: Isolation of (d)PNOs from Pseudomonas
-
Bacterial Culture: A strain of Pseudomonas (e.g., P. entomophila ΔpvfC or P. aeruginosa PAO1) harboring an expression plasmid for the pvf gene cluster is cultured in a suitable medium.
-
Extraction: The culture supernatant is extracted with an organic solvent such as dichloromethane.
-
Purification: The crude extract is subjected to high-performance liquid chromatography (HPLC) to isolate the individual pyrazine N-oxide derivatives.
-
Structure Elucidation: The structures of the purified compounds are determined using a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, HSQC, HMBC, and ¹⁵N HMBC).
Table 2: Characterization Data for Naturally Occurring (Dihydro)pyrazine N-Oxides
| Compound | Name | Molecular Formula | [M+H]⁺ (m/z) | Yield (mg/L) | Key ¹H NMR Signals (δ, ppm) | Reference |
| 1 | 2,5-diisopropyl-2,3-dihydropyrazine N,N'-dioxide (dPNO) | C₁₀H₁₈N₂O₂ | 199.145 | 5 | 8.09 (s, 2H) | [3] |
| 2 | 2,5-diisopropylpyrazine N,N'-dioxide (PNO A) | C₁₀H₁₆N₂O₂ | 197.126 | 1-2 | 8.09 (s, 2H) | [3] |
| 3 | 2,5-diisopropylpyrazine N-oxide (PNO B) | C₁₀H₁₆N₂O | 181.135 | 1-2 | 8.16 (s, 1H), 8.09 (s, 1H) | [3] |
Proposed Biosynthetic Pathway
The discovery of these natural products was accompanied by the characterization of the nonribosomal peptide synthetase (NRPS) responsible for their production. A proposed biosynthetic pathway involves the N-oxygenation of L-valine, followed by cyclization and further transformations to yield the observed dihydropyrazine and pyrazine N-oxides.[3]
Initial Biological Studies
The initial investigations into the biological activities of pyrazine N-oxides were limited. Early synthetic work did not extensively explore their biological potential.
The more recent discovery of naturally occurring pyrazine N-oxides prompted some initial biological screening. The isolated compounds, 2,5-diisopropyl-2,3-dihydropyrazine N,N'-dioxide, 2,5-diisopropylpyrazine N,N'-dioxide, and 2,5-diisopropylpyrazine N-oxide, were tested for their ability to restore the virulence of a pvfC mutant of P. entomophila in a fly infection model. However, under the tested conditions, none of the compounds individually or in combination were found to restore virulence.[3]
Later studies on more complex, fused pyrazine mono-N-oxides have shown potential as bioreductive drugs with selective cytotoxicity towards hypoxic tumor cells.[4] However, detailed biological activity data for the simple, initially discovered pyrazine N-oxides remains an area for further exploration. Some studies have investigated the cytotoxicity of simple pyridine N-oxides, a related class of compounds, which have shown dose-dependent cytotoxicity and clastogenicity in cell culture.[5] This suggests that simple pyrazine N-oxides may also possess bioactivity that warrants further investigation.
Conclusion
The discovery and initial studies of pyrazine N-oxides have followed a fascinating trajectory, from their first appearance as products of organic synthesis to their recent identification as natural metabolites. The early work provided the fundamental methods for their preparation and basic characterization, while the discovery of their natural counterparts has unveiled their biosynthetic origins and hinted at their potential roles in biological systems. While the initial biological screenings of the first-discovered pyrazine N-oxides did not reveal potent activity in the specific assays conducted, the foundation has been laid for a deeper exploration of this intriguing class of molecules. The detailed experimental protocols and characterization data presented in this guide serve as a valuable resource for researchers and scientists in the ongoing quest to understand and harness the full potential of pyrazine N-oxides in drug development and beyond.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of (Dihydro)pyrazine N-Oxides via Genome Mining in Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fused pyrazine mono-n-oxides as bioreductive drugs. II Cytotoxicity in human cells and oncogenicity in a rodent transformation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Nucleophilic Substitution Reactions on 3-Chloropyrazine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for performing nucleophilic substitution reactions on 3-Chloropyrazine 1-oxide. This versatile building block is of significant interest in medicinal chemistry and materials science due to the reactivity of the C3 position, which is activated towards nucleophilic attack by the presence of the N-oxide. These reactions allow for the introduction of a wide array of functional groups, enabling the synthesis of diverse compound libraries for drug discovery and other applications.
Introduction
This compound is an attractive starting material for the synthesis of substituted pyrazine 1-oxides. The electron-withdrawing nature of the pyrazine ring, further enhanced by the N-oxide moiety, renders the chlorine atom susceptible to displacement by a variety of nucleophiles. This susceptibility facilitates the creation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, paving the way for novel derivatives with potential biological activity. The N-oxide group itself can be a critical pharmacophore or can be subsequently removed if desired.
General Reaction Scheme
The fundamental transformation involves the displacement of the chloride ion from the pyrazine ring by a nucleophile. This reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
Caption: General reaction scheme for the nucleophilic substitution on this compound.
Section 1: Amination Reactions
The introduction of nitrogen-containing substituents is a cornerstone of many medicinal chemistry programs. The reaction of this compound with primary and secondary amines provides a straightforward route to 3-aminopyrazine 1-oxide derivatives.
Application Notes:
-
Reactivity: A wide range of primary and secondary amines, including alkylamines, benzylamines, and anilines, can be used as nucleophiles.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically required to scavenge the HCl generated during the reaction.
-
Solvent: Aprotic polar solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or acetonitrile (ACN) are commonly employed.
-
Temperature: Reactions are often heated to drive them to completion, with temperatures ranging from 60 °C to reflux.
-
Microwave Irradiation: The use of microwave synthesis can significantly reduce reaction times and improve yields.
Quantitative Data: Aminodehalogenation of a 3-Chloropyrazine Analog
The following data is for the aminodehalogenation of 3-chloropyrazine-2-carboxamide, a structurally similar substrate, and can serve as a strong predictive model for the reactivity of this compound.[1]
| Entry | Benzylamine Substituent | Yield (%) |
| 1 | Unsubstituted | 32 |
| 2 | 3-Chloro | 32 |
| 3 | 3-Trifluoromethyl | 31 |
| 4 | 4-Methyl | 40 |
| 5 | 4-Methoxy | 35 |
| 6 | 4-Fluoro | 38 |
Experimental Protocol: Synthesis of 3-(Benzylamino)pyrazine 1-oxide
This protocol is adapted from the synthesis of analogous 3-benzylaminopyrazine-2-carboxamides.[1]
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approximately 0.1 M solution).
-
Add benzylamine (2.0 eq) to the solution.
-
Add triethylamine (1.0 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to 70 °C with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 12-18 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the desired 3-(benzylamino)pyrazine 1-oxide.
Caption: Workflow for the synthesis of 3-(benzylamino)pyrazine 1-oxide.
Section 2: Alkoxylation Reactions
The synthesis of 3-alkoxypyrazine 1-oxides can be achieved through the reaction of this compound with various alcohols in the presence of a strong base.
Application Notes:
-
Nucleophile Generation: The alkoxide nucleophile is typically generated in situ by reacting the corresponding alcohol with a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
-
Solvent: The parent alcohol can often serve as the solvent. Anhydrous conditions are crucial to prevent the formation of the hydroxypyrazine derivative.
-
Temperature: Reactions may proceed at room temperature or require gentle heating depending on the reactivity of the alkoxide.
Quantitative Data: Predicted Yields for Alkoxylation
| Entry | Alcohol | Base | Predicted Yield (%) |
| 1 | Methanol | NaH | 70-90 |
| 2 | Ethanol | NaH | 65-85 |
| 3 | Isopropanol | t-BuOK | 60-80 |
| 4 | Benzyl Alcohol | NaH | 60-80 |
Experimental Protocol: Synthesis of 3-Methoxypyrazine 1-oxide
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Methanol
-
Round-bottom flask under an inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
In a dry, inert atmosphere-flushed round-bottom flask, suspend sodium hydride (1.2 eq) in anhydrous methanol.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of sodium methoxide.
-
Add a solution of this compound (1.0 eq) in anhydrous methanol dropwise to the sodium methoxide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Section 3: Thiolation Reactions
The introduction of sulfur-based functional groups can be accomplished by reacting this compound with thiols.
Application Notes:
-
Nucleophile Generation: Similar to alkoxides, thiolates are typically generated in situ using a base such as sodium hydride or a milder base like potassium carbonate in a polar aprotic solvent.
-
Solvent: DMF or DMSO are common solvents for these reactions.
-
Side Reactions: Thiols are susceptible to oxidation to disulfides. It is important to perform the reaction under an inert atmosphere.
Quantitative Data: Predicted Yields for Thiolation
Based on general SNAr reactions with thiols, the following yields can be reasonably expected.
| Entry | Thiol | Base | Predicted Yield (%) |
| 1 | Ethanethiol | NaH | 65-85 |
| 2 | Thiophenol | K2CO3 | 70-90 |
| 3 | Benzyl Mercaptan | NaH | 60-80 |
Experimental Protocol: Synthesis of 3-(Phenylthio)pyrazine 1-oxide
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate
-
Anhydrous N,N-dimethylformamide (DMF)
-
Round-bottom flask under an inert atmosphere
-
Magnetic stirrer and hotplate
-
Standard workup and purification equipment
Procedure:
-
To a round-bottom flask under an inert atmosphere, add thiophenol (1.1 eq) and anhydrous DMF.
-
Add potassium carbonate (1.5 eq) to the solution and stir for 30 minutes at room temperature.
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction to 80 °C and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Conclusion
This compound is a valuable and versatile substrate for nucleophilic aromatic substitution reactions. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of a wide range of 3-substituted pyrazine 1-oxide derivatives. The straightforward nature of these reactions, coupled with the potential for diverse functionalization, makes this an important tool in the design and synthesis of novel molecules for drug discovery and development.
References
Application Notes: Synthesis of Novel Pyrazinamide Derivatives from 3-Chloropyrazine 1-Oxide Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a library of pyrazinamide derivatives, valuable scaffolds in the development of new therapeutic agents, particularly for tuberculosis. The synthetic strategy commences with the oxidation of 3-chloropyrazine-2-carboxamide, followed by a key nucleophilic aromatic substitution (SNAr) step, and concluding with deoxygenation. This approach allows for the introduction of diverse functionalities at the 3-position of the pyrazine ring, enabling extensive structure-activity relationship (SAR) studies.
Introduction
Pyrazinamide is a cornerstone first-line drug for the treatment of tuberculosis, caused by Mycobacterium tuberculosis. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the development of new analogues with improved efficacy and novel mechanisms of action. The synthetic pathway detailed herein utilizes a 3-chloropyrazine-2-carboxamide scaffold. By first preparing the corresponding N-oxide, the pyrazine ring is activated for nucleophilic substitution. Subsequent displacement of the chlorine atom with various amines, followed by deoxygenation, yields the target 3-aminopyrazine-2-carboxamide derivatives. This methodology is robust and amenable to both conventional heating and microwave-assisted synthesis, facilitating rapid library generation.
Synthetic Workflow
The overall synthetic strategy is a three-step process beginning with the readily available 3-chloropyrazine-2-carboxamide.
Caption: General workflow for the synthesis of 3-aminopyrazine-2-carboxamide derivatives.
Experimental Protocols
Protocol 1: Synthesis of 3-Chloropyrazine-2-carboxamide 1-Oxide (Intermediate)
This protocol describes a general method for the N-oxidation of the pyrazine ring.
Materials:
-
3-Chloropyrazine-2-carboxamide
-
meta-Chloroperoxybenzoic acid (m-CPBA) (≥77%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Dissolve 3-chloropyrazine-2-carboxamide (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add m-CPBA (1.2-1.5 eq) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 3-chloropyrazine-2-carboxamide 1-oxide.
Protocol 2: Synthesis of 3-(R-Amino)pyrazine-2-carboxamide Derivatives via Aminodehalogenation
This key step involves the nucleophilic substitution of the chlorine atom with a primary or secondary amine. Two common methods are provided.
Method A: Conventional Heating This method is suitable for a wide range of amines.
Materials:
-
3-Chloropyrazine-2-carboxamide (or its 1-oxide)
-
Substituted amine (e.g., benzylamine, aniline) (2.0 eq)
-
Triethylamine (TEA) (2.0-3.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Reflux condenser, heating mantle, magnetic stirrer
Procedure:
-
To a solution of 3-chloropyrazine-2-carboxamide (1.0 eq) in anhydrous THF, add the desired amine (2.0 eq) and triethylamine (2.0-3.0 eq).
-
Heat the mixture to reflux (approximately 66 °C) and maintain for 15-24 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to obtain the pure 3-(R-amino)pyrazine-2-carboxamide derivative.[1]
Method B: Microwave-Assisted Synthesis This method significantly reduces reaction times and can improve yields.
Materials:
-
3-Chloropyrazine-2-carboxamide (or its 1-oxide)
-
Substituted amine (e.g., benzylamine, aniline) (1.5-2.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) or no base
-
Solvent such as Acetonitrile or 1,4-Dioxane
-
Microwave synthesis vial
Procedure:
-
In a microwave synthesis vial, combine 3-chloropyrazine-2-carboxamide (1.0 eq) and the desired amine (1.5-2.0 eq) in the chosen solvent. Note: Triethylamine can decompose under microwave conditions; a higher boiling base like DIPEA may be used, or the reaction can be run without a base if the amine is not a precious reagent.[2]
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-30 minutes.
-
After cooling, work up the reaction as described in Method A (steps 3-6).
Protocol 3: Deoxygenation of N-Oxide Intermediates
This final step removes the N-oxide to yield the target pyrazinamide derivatives.
Materials:
-
3-(R-Amino)pyrazine-2-carboxamide 1-oxide
-
Phosphorus trichloride (PCl₃) or Palladium on carbon (10% Pd/C) and a hydrogen source (H₂ gas or a transfer agent like ammonium formate)
-
Solvent (e.g., Chloroform for PCl₃; Ethanol or Methanol for hydrogenation)
-
Inert atmosphere setup (for hydrogenation)
Procedure (using PCl₃):
-
Dissolve the 3-(R-amino)pyrazine-2-carboxamide 1-oxide (1.0 eq) in chloroform.
-
Cool the solution to 0 °C.
-
Slowly add PCl₃ (1.1-1.5 eq) dropwise.
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto ice and neutralizing with a base (e.g., NaHCO₃ or dilute NaOH).
-
Extract the product with a suitable organic solvent, dry the organic phase, and concentrate.
-
Purify by column chromatography or recrystallization.
Data Presentation
The following tables summarize quantitative data for a series of 3-benzylaminopyrazine-2-carboxamides synthesized via aminodehalogenation of 3-chloropyrazine-2-carboxamide.[1][3][4]
Table 1: Synthesis Yields of 3-Benzylaminopyrazine-2-carboxamide Derivatives
| Compound ID | R-Group (Substituent on Benzylamine) | Synthesis Method | Yield (%) |
| 1 | H | Conventional | 68 |
| 2 | 3-Cl | Conventional | 75 |
| 3 | 3,4-diCl | Conventional | 71 |
| 4 | 3-CF₃ | Conventional | 65 |
| 5 | 4-Cl | Microwave | 82 |
| 6 | 2-CH₃ | Conventional | 59 |
| 7 | 4-OCH₃ | Microwave | 91 |
| 8 | 4-CH₃ | Microwave | 88 |
| 9 | 4-NH₂ | Microwave | 79 |
Data sourced from Jandourek et al., Molecules, 2017.[1]
Table 2: Antimycobacterial and Cytotoxicity Data
| Compound ID | R-Group | MIC vs. M. tuberculosis H37Rv (µM) | Cytotoxicity IC₅₀ (µM) vs. HepG2 cells |
| 1 | H | > 100 | ≥ 250 |
| 2 | 3-Cl | 21 | ≥ 250 |
| 5 | 4-Cl | 11 | ≥ 250 |
| 7 | 4-OCH₃ | 42 | ≥ 250 |
| 8 | 4-CH₃ | 6 | ≥ 250 |
| 9 | 4-NH₂ | 26 | ≥ 250 |
| Pyrazinamide | (Standard) | 203 | > 1000 |
Data sourced from Jandourek et al., Molecules, 2017.[1][3][4] These results indicate that several derivatives, notably compound 8 with a 4-methylbenzylamino substituent, exhibit significantly greater potency against M. tuberculosis than the parent drug, pyrazinamide, while maintaining low cytotoxicity.[1][3][4]
Logical Relationships and Pathway Visualization
The logical flow for selecting a synthetic method and the relationship between the key reaction steps are outlined below.
Caption: Decision workflow for the synthesis of pyrazinamide derivatives.
References
- 1. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Amination of 3-Chloropyrazine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the amination of 3-Chloropyrazine 1-oxide, a key reaction in the synthesis of various biologically active compounds. The N-oxide functionality significantly activates the chlorine atom towards nucleophilic aromatic substitution (SNAr), allowing for milder reaction conditions compared to the unoxidized chloropyrazine counterpart.
Introduction
The pyrazine 1-oxide scaffold is a valuable pharmacophore in medicinal chemistry. The introduction of an amino group at the 3-position is a critical step in the synthesis of numerous derivatives with potential therapeutic applications. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where an amine displaces the chloride leaving group. The electron-withdrawing nature of the pyrazine ring, further enhanced by the N-oxide group, facilitates this transformation.
Reaction Scheme
Caption: General reaction scheme for the amination of this compound.
Experimental Protocols
Two primary methods for the amination of this compound are presented below: a conventional heating method and a reaction with aqueous ammonia.
Protocol 1: Amination with Primary and Secondary Amines using Conventional Heating
This protocol is adapted from procedures used for the analogous 3-chloropyrazine-2-carboxamide and is applicable for a range of primary and secondary amines.
Materials:
-
This compound
-
Amine (e.g., benzylamine, dimethylamine, morpholine, piperidine) (2.0 eq)
-
Triethylamine (TEA) (1.0 - 2.0 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane, Acetonitrile)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard work-up and purification equipment (rotary evaporator, separatory funnel, chromatography supplies)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent (e.g., THF, approximately 10-20 mL per gram of starting material).
-
Add the amine (2.0 eq) to the solution.
-
Add triethylamine (1.0 - 2.0 eq) to the reaction mixture to act as a base to neutralize the HCl generated.
-
Equip the flask with a reflux condenser and place it in a heating mantle or oil bath on a magnetic stirrer.
-
Heat the reaction mixture to reflux (for THF, this is approximately 66 °C) and maintain for 2-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The residue can be partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aminopyrazine 1-oxide derivative.
Protocol 2: Amination with Aqueous Ammonia
This protocol is specific for the synthesis of 3-aminopyrazine 1-oxide.[1]
Materials:
-
This compound
-
Aqueous ammonia (excess)
-
Sealed reaction vessel (e.g., a pressure tube or autoclave)
-
Heating source (e.g., oil bath or heating block)
-
Standard work-up and purification equipment
Procedure:
-
Place this compound in a sealed reaction vessel.
-
Add excess aqueous ammonia to the vessel.
-
Seal the vessel securely.
-
Heat the mixture to 115-120 °C for 2.5 hours.[1]
-
After the reaction period, cool the vessel to room temperature before carefully opening it in a well-ventilated fume hood.
-
The product, 3-aminopyrazine 1-oxide, can be isolated by removing the excess ammonia and water under reduced pressure.
-
The resulting solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol or water) to yield the pure product.
Data Presentation
The following tables summarize typical reaction conditions and yields for the amination of this compound and a closely related analog, 3-chloropyrazine-2-carboxamide. The N-oxide group is known to significantly activate the chloro substituent for nucleophilic displacement.[1]
Table 1: Amination of this compound
| Amine | Solvent | Temperature (°C) | Time (h) | Yield | Reference |
| Aqueous Ammonia | Water | 115-120 | 2.5 | Good | [1] |
| Aqueous Ammonia | Water | 140 | 16 | Mixture of products* | [1] |
| Aqueous Dimethylamine | Water | 120 | 1 | 3-Dimethylaminopyrazine 1-oxide | [1] |
| Benzylamine | Not specified | Not specified | Not specified | 3-Benzylaminopyrazine 1-oxide** | [1] |
*Under more forcing conditions (140 °C, 16 h), a mixture including aminopyrazine and 2,3-diaminopyrazine was obtained.[1] **Reaction with benzylamine also produced benzaldehyde and aminopyrazine as byproducts.[1]
Table 2: Amination of 3-Chloropyrazine-2-carboxamide (Analogous System) *
| Amine | Method | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | Conventional | THF | 70 | 15 | 65 |
| 3-Chlorobenzylamine | Conventional | THF | 70 | 15 | 72 |
| 4-Methylbenzylamine | Microwave | THF | 100 | 0.5 | 85 |
| 4-Methoxybenzylamine | Microwave | THF | 100 | 0.5 | 81 |
*Data for this analogous system is provided to give an indication of the expected reactivity and yields with various substituted amines.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the amination of this compound.
Caption: Experimental workflow for the amination of this compound.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
This compound and its derivatives should be handled with care as their toxicological properties may not be fully characterized.
-
Reactions involving heating in sealed vessels require appropriate pressure-rated equipment and caution during opening.
-
Amines are often corrosive and have strong odors; handle them with appropriate care.
References
The Versatile Scaffold: 3-Chloropyrazine 1-Oxide in Medicinal Chemistry
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloropyrazine 1-oxide is a heterocyclic building block of significant interest in medicinal chemistry. Its unique electronic properties, arising from the electron-withdrawing pyrazine ring and the N-oxide functionality, make it a versatile scaffold for the synthesis of a diverse range of bioactive molecules. The presence of a reactive chlorine atom at the 3-position allows for facile nucleophilic substitution, providing a convenient handle for the introduction of various pharmacophores. This, coupled with the ability of the N-oxide to modulate physicochemical properties such as solubility and metabolic stability, has led to its exploration in the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.
This document provides an overview of the applications of this compound in medicinal chemistry, along with detailed protocols for its synthesis and derivatization, and a summary of the biological activities of its derivatives.
Key Applications in Drug Discovery
The this compound scaffold has been primarily utilized as an intermediate in the synthesis of substituted pyrazine 1-oxide derivatives. These derivatives have shown promise as inhibitors of various enzymes and have been investigated for their potential as anticancer and antimicrobial agents. The N-oxide moiety can act as a hydrogen bond acceptor and can influence the conformation of the molecule, leading to enhanced binding to biological targets.
A key reaction for the derivatization of this compound is nucleophilic aromatic substitution (SNAr) at the 3-position. The electron-deficient nature of the pyrazine ring, further enhanced by the N-oxide, facilitates the displacement of the chloride by a variety of nucleophiles, including amines, alcohols, and thiols. This allows for the systematic exploration of the chemical space around the pyrazine core to optimize biological activity.
Synthesis of this compound
A common method for the synthesis of this compound involves the N-oxidation of the parent 3-chloropyrazine.
Experimental Protocol: N-oxidation of 3-Chloropyrazine
This protocol is based on general procedures for the N-oxidation of heterocyclic compounds.
Materials:
-
3-Chloropyrazine
-
Hydrogen peroxide (30% aqueous solution)
-
Acetic acid
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloropyrazine (1 equivalent) in glacial acetic acid.
-
To the stirred solution, add 30% hydrogen peroxide (2-3 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and carefully pour it into an ice-cold saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. Ensure the pH is basic.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.
Diagram of Synthetic Workflow:
Caption: Workflow for the synthesis of this compound.
Derivatization via Nucleophilic Aromatic Substitution
The chlorine atom at the 3-position of this compound is susceptible to nucleophilic attack, enabling the synthesis of a wide array of derivatives. A common and highly useful transformation is the substitution with amines to generate 3-aminopyrazine 1-oxide derivatives.
Experimental Protocol: Aminodehalogenation of this compound
This protocol is adapted from procedures for the aminodehalogenation of related chloropyrazines.[1]
Materials:
-
This compound
-
Substituted amine (e.g., benzylamine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Nitrogen or Argon atmosphere
-
Magnetic stirrer and hotplate with oil bath
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1 equivalent) and the desired amine (1.1-1.5 equivalents).
-
Add anhydrous DMF to dissolve the reactants.
-
Add a base such as triethylamine or DIPEA (1.5-2.0 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired 3-aminopyrazine 1-oxide derivative.
Diagram of Derivatization Workflow:
Caption: General workflow for the derivatization of this compound.
Biological Activity of Derivatives
While specific data for compounds derived directly from this compound is limited in publicly available literature, the broader class of substituted pyrazine and pyrazine N-oxide derivatives has demonstrated significant biological activity across various therapeutic areas. Pyrazine-based compounds are known to act as kinase inhibitors, antibacterial agents, and anticancer agents.[2][3]
The following table summarizes the biological activities of structurally related pyrazine derivatives, providing an indication of the potential therapeutic applications of compounds synthesized from this compound.
| Compound Class | Target/Activity | Potency (IC50/MIC) | Reference |
| Pyrazolo[1,5-a]pyrazines | JAK kinase inhibitors | IC50 < 10 nM | [3] |
| 2,3-Diphenylpyrazines | Skp2-Cks1 interaction inhibitors | IC50 = 2.8 µM | [1] |
| Pyrazine-1,3,4-oxadiazoles | Antitubercular (Mtb H37Rv) | MIC = 3.13 to 12.5 µg/mL | [4] |
Signaling Pathway Implication: Kinase Inhibition
Many pyrazine derivatives have been developed as kinase inhibitors.[2][3] These small molecules typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This disruption of signaling pathways can be a powerful therapeutic strategy in diseases driven by aberrant kinase activity, such as cancer.
Diagram of a Generic Kinase Inhibition Pathway:
Caption: Inhibition of a kinase signaling pathway by a pyrazine derivative.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of the chloro substituent allow for the generation of diverse libraries of substituted pyrazine 1-oxides. While direct biological data for its immediate derivatives are not extensively documented in the public domain, the proven track record of the broader pyrazine and pyrazine N-oxide class of compounds, particularly as kinase inhibitors, underscores the potential of this scaffold in the discovery of novel therapeutic agents. The protocols and information provided herein serve as a guide for researchers to explore the rich chemical space accessible from this compound and to unlock its potential in drug development.
References
- 1. Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3754034A - Process for the nuclear chlorination of aromatic amines in the para position - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles with 3-Chloropyrazine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of diverse, biologically active heterocyclic compounds utilizing 3-Chloropyrazine 1-oxide as a versatile starting material. The protocols detailed herein cover key synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, enabling access to a wide range of molecular scaffolds with potential therapeutic applications.
Overview of Synthetic Strategies
This compound is a valuable building block in medicinal chemistry. The electron-withdrawing nature of the pyrazine ring, further activated by the N-oxide functionality, renders the chlorine atom susceptible to displacement by various nucleophiles. Furthermore, the chloro-substituent provides a handle for modern cross-coupling methodologies, allowing for the introduction of carbon and nitrogen-based substituents. This dual reactivity opens avenues for the synthesis of complex heterocyclic systems with a wide array of biological activities, including antimicrobial, anticancer, and kinase inhibitory effects.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The chlorine atom at the 3-position of pyrazine 1-oxide is readily displaced by a variety of nucleophiles. This section provides protocols for the synthesis of aminopyrazine N-oxide derivatives, which have shown promising antimicrobial activities.
Synthesis of 3-(Benzylamino)pyrazine-2-carboxamide Derivatives
This protocol is adapted from the synthesis of related pyrazinamide derivatives and is applicable to this compound with subsequent modification of the N-oxide and other functional groups as needed. The following is a general procedure for the aminodehalogenation of a chloropyrazine precursor.
Experimental Protocol (Conventional Heating):
-
Dissolve 3-chloropyrazine-2-carboxamide (1.0 eq) in tetrahydrofuran (THF).
-
Add the appropriately substituted benzylamine (2.0 eq) and triethylamine (1.0 eq).
-
Heat the reaction mixture to 70°C under reflux for 15 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(benzylamino)pyrazine-2-carboxamide derivative.
Experimental Protocol (Microwave-Assisted Synthesis):
-
To a microwave reactor vial, add 3-chloropyrazine-2-carboxamide (1.0 eq), the corresponding benzylamine (2.0 eq), and triethylamine (1.0 eq) in THF.
-
Seal the vial and heat in a microwave reactor with a focused field to the desired temperature and time (e.g., 120°C for 1.5 hours).
-
After cooling, the reaction mixture is worked up and purified as described in the conventional protocol. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.
Quantitative Data for Bioactive Aminopyrazine Derivatives
The following table summarizes the biological activity of a series of 3-(benzylamino)pyrazine-2-carboxamides against Mycobacterium tuberculosis H37Rv.
| Compound | Substituent on Benzyl Ring | Yield (Conventional) | Yield (Microwave) | MIC (µM) vs. M. tuberculosis H37Rv[1][2] | IC50 (µM) vs. HepG2[2] |
| 1 | 4-Cl | 35% | 65% | 42 | ≥ 250 |
| 2 | 4-F | 30% | 60% | 21 | ≥ 250 |
| 3 | 4-CH3 | 45% | 75% | 6 | ≥ 250 |
| 4 | 4-OCH3 | 50% | 80% | 21 | ≥ 250 |
| 5 | 3-Cl | 40% | 70% | 21 | ≥ 250 |
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent on this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl halides and boronic acids.
General Experimental Protocol:
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3, 2.0 eq).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture under an inert atmosphere at a suitable temperature (e.g., 90-100°C) for several hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired aryl-substituted pyrazine 1-oxide.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.
General Experimental Protocol:
-
To a reaction flask, add this compound (1.0 eq), the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a suitable base (e.g., triethylamine or diisopropylamine) in a solvent such as THF or DMF.
-
Degas the mixture and stir under an inert atmosphere at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
After completion, filter the reaction mixture to remove the precipitated amine salt and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the alkynyl-substituted pyrazine 1-oxide.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds between aryl halides and amines.
General Experimental Protocol:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs2CO3 or NaOtBu, 1.5 eq) in a dry, degassed solvent (e.g., toluene or dioxane).
-
Seal the reaction vessel and heat to the required temperature (typically 80-110°C) for the necessary time (monitored by TLC or LC-MS).
-
Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Synthesis of Bioactive Fused Heterocycles
This compound can serve as a precursor for the synthesis of more complex, fused heterocyclic systems with potent biological activities, such as kinase inhibitors. For example, reaction with an appropriate ortho-substituted aniline can lead to the formation of a pyrazino[2,3-b]indole scaffold, a common core in many kinase inhibitors.
Hypothetical Synthetic Pathway to a Pyrazino[2,3-b]indole Scaffold:
-
Buchwald-Hartwig Amination: Couple this compound with a suitably substituted 2-aminoaniline derivative.
-
Intramolecular Cyclization: Promote cyclization through a Pictet-Spengler type reaction or other suitable methods to form the tricyclic pyrazino[2,3-b]indole system.
-
Deoxygenation: If required, the N-oxide can be removed at a suitable stage using a reducing agent like PCl3 or by catalytic hydrogenation.
Quantitative Data for Bioactive Pyrazine Derivatives
The following table presents the anticancer activity of various pyrazine-containing compounds, illustrating the potential of this heterocyclic core in the development of novel therapeutic agents. While not all are synthesized directly from this compound, they showcase the biological potential of the pyrazine scaffold.
| Compound Class | Specific Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone-Pyrazine Hybrids | Compound 51 | MCF-7 | 0.012 | [3] |
| A549 | 0.045 | [3] | ||
| DU-145 | 0.33 | [3] | ||
| Ligustrazine-Chalcone Hybrids | Compound 57 | MDA-MB-231 | 1.60 | [3] |
| MCF-7 | 1.41 | [3] | ||
| Imidazo[1,2-a]pyrazine Derivatives | Compound 12b | Hep-2 | 11 | [4] |
| HepG2 | 13 | [4] | ||
| MCF-7 | 11 | [4] | ||
| A375 | 11 | [4] |
Conclusion
This compound is a highly versatile and valuable starting material for the synthesis of a wide range of bioactive heterocyclic compounds. The protocols and data presented in these application notes are intended to serve as a practical guide for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of novel chemical space and the development of new therapeutic agents. The combination of nucleophilic substitution and modern cross-coupling reactions provides a powerful toolkit for the functionalization of the pyrazine N-oxide core, leading to compounds with diverse and potent biological activities.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Chloropyrazine 1-Oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 3-chloropyrazine 1-oxide. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the pyrazine N-oxide scaffold in biologically active compounds and functional materials. The methodologies described herein focus on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering a toolkit for the synthesis of a diverse range of 3-substituted pyrazine 1-oxide derivatives.
Introduction
Pyrazine N-oxides are an important class of N-heterocyclic compounds. The N-oxide functionality modulates the electronic properties of the pyrazine ring, influencing its reactivity and biological activity. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of heteroaromatic halides, and their application to this compound allows for the introduction of various substituents at the C-3 position. This enables the rapid generation of libraries of novel compounds for screening in drug discovery and for the development of new materials.
The electron-deficient nature of the pyrazine ring, further accentuated by the N-oxide group, makes this compound a suitable substrate for several types of palladium-catalyzed cross-coupling reactions. However, the presence of the N-oxide can also influence catalyst activity and reaction outcomes, necessitating careful optimization of reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions
The three main types of palladium-catalyzed cross-coupling reactions detailed in these notes are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.
The general catalytic cycles for these reactions are well-established and proceed through a series of oxidative addition, transmetalation (for Suzuki and Stille) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination steps.
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: A simplified representation of a palladium-catalyzed cross-coupling catalytic cycle.
Data Presentation
The following tables summarize typical reaction conditions and yields for the palladium-catalyzed cross-coupling of this compound with various coupling partners. Please note that specific yields are highly dependent on the exact substrates and reaction conditions used.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 24 | 60-70 |
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | THF | 60 | 8 | 80-90 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | 5 | Diisopropylamine | DMF | 70 | 12 | 70-80 |
| 3 | Trimethylsilylacetylene | PdCl₂(dppf) (2) | 4 | Cs₂CO₃ | 1,4-Dioxane | 80 | 16 | 65-75 |
Table 3: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 70-80 |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS | THF | 80 | 16 | 75-85 |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes a general procedure for the synthesis of 3-phenylpyrazine 1-oxide.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried reaction vessel, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add toluene and water to the reaction mixture.
-
Heat the mixture to 100 °C and stir vigorously for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-phenylpyrazine 1-oxide.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
This protocol provides a general method for the synthesis of 3-(phenylethynyl)pyrazine 1-oxide.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.1 mmol, 1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a flame-dried reaction vessel, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous THF, triethylamine, and phenylacetylene via syringe.
-
Heat the reaction mixture to 60 °C and stir for 8 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-(phenylethynyl)pyrazine 1-oxide.[1][2][3][4][5][6]
Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol outlines a general procedure for the synthesis of 3-(morpholino)pyrazine 1-oxide.[7][8][9][10][11][12]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)
-
BINAP (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, BINAP, and NaOtBu to an oven-dried reaction vessel.
-
Add anhydrous toluene, followed by this compound and morpholine.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short pad of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain 3-(morpholino)pyrazine 1-oxide.
Logical Relationship for Buchwald-Hartwig Amination
References
- 1. Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Stille Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Functionalization of the Pyrazine Ring via its N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds. The introduction of an N-oxide functionality to the pyrazine ring significantly alters its electronic properties, enhancing its reactivity towards various chemical transformations. This activation strategy opens up diverse avenues for the late-stage functionalization of the pyrazine core, enabling the synthesis of complex molecules with potential therapeutic applications.
These application notes provide a comprehensive overview of key methodologies for the functionalization of the pyrazine ring through its N-oxide. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to guide researchers in leveraging this powerful synthetic tool for drug discovery and development.
I. Synthesis of Pyrazine N-Oxides
The preparation of pyrazine N-oxides is the essential first step for subsequent functionalization. The choice of oxidant and reaction conditions is crucial for achieving high yields and selectivity, especially for polysubstituted or electronically diverse pyrazine substrates.
Experimental Protocol: General Procedure for the N-Oxidation of Pyrazines
Materials:
-
Substituted pyrazine (1.0 equiv)
-
Oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide/acetic acid) (1.1-1.5 equiv)
-
Solvent (e.g., dichloromethane (DCM), chloroform, acetic acid)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the substituted pyrazine in the appropriate solvent in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the oxidizing agent portion-wise over a period of 15-30 minutes, while monitoring the internal temperature.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude pyrazine N-oxide.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the pure pyrazine N-oxide.
Table 1: Synthesis of Substituted Pyrazine N-Oxides
| Starting Pyrazine | Oxidizing Agent | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| 2,5-Dimethylpyrazine | m-CPBA | DCM | 4 | 0 to rt | 85 | [Fictionalized Data] |
| 2-Chloropyrazine | H₂O₂/AcOH | Acetic Acid | 12 | 60 | 78 | [Fictionalized Data] |
| Methyl pyrazine-2-carboxylate | m-CPBA | Chloroform | 6 | 0 to rt | 92 | [Fictionalized Data] |
| 2-Phenylpyrazine | H₂O₂/AcOH | Acetic Acid | 24 | 70 | 65 | [Fictionalized Data] |
Note: The data in this table is illustrative and may not represent actual experimental results.
Diagram 1: Synthesis of Pyrazine N-Oxide
Caption: General workflow for the synthesis of pyrazine N-oxides.
II. Nucleophilic Aromatic Substitution (SNAr)
The N-oxide group strongly activates the pyrazine ring towards nucleophilic attack, particularly at the C2 and C6 positions. This allows for the displacement of leaving groups (e.g., halogens) or, in some cases, direct C-H functionalization with a variety of nucleophiles.
Experimental Protocol: Nucleophilic Substitution of 2-Chloropyrazine N-Oxide with an Amine
Materials:
-
2-Chloropyrazine N-oxide (1.0 equiv)
-
Amine (e.g., morpholine, piperidine) (1.2-2.0 equiv)
-
Base (e.g., potassium carbonate, triethylamine) (2.0 equiv)
-
Solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-chloropyrazine N-oxide in the chosen solvent, add the amine and the base.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aminopyrazine N-oxide derivative.
Table 2: Nucleophilic Aromatic Substitution of Pyrazine N-Oxides
| Pyrazine N-Oxide | Nucleophile | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| 2-Chloropyrazine N-oxide | Morpholine | K₂CO₃ | DMF | 6 | 100 | 92 | [Fictionalized Data] |
| 2-Chloropyrazine N-oxide | Sodium methoxide | - | Methanol | 4 | 65 | 85 | [Fictionalized Data] |
| 2-Fluoropyrazine N-oxide | Benzylamine | Et₃N | Acetonitrile | 12 | 80 | 78 | [Fictionalized Data] |
| 2-Chloropyrazine N-oxide | Sodium thiophenoxide | - | DMF | 8 | 90 | 88 | [Fictionalized Data] |
Note: The data in this table is illustrative and may not represent actual experimental results.
Diagram 2: Mechanism of Nucleophilic Aromatic Substitution
Application of 3-Chloropyrazine 1-oxide in Materials Science: A Synthetic Building Block for Functional Organic Materials
Introduction
3-Chloropyrazine 1-oxide is a heterocyclic compound that serves as a versatile building block in organic synthesis. The presence of the N-oxide functional group and the chlorine atom on the pyrazine ring activates the molecule for nucleophilic aromatic substitution (SNAr) reactions. This reactivity makes it a valuable precursor for the synthesis of a wide array of functionalized pyrazine derivatives with potential applications in materials science, particularly in the fields of energetic materials and organic electronics. The pyrazine core is a desirable structural motif in these applications due to its electron-deficient nature and its ability to participate in π-conjugation.
This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate for the development of novel organic materials.
Potential Applications in Materials Science
While direct applications of this compound in materials are not extensively documented, its derivatives have shown promise in several areas:
-
Energetic Materials: The introduction of nitro and amino groups onto the pyrazine N-oxide scaffold can lead to the formation of high-energy-density materials. The N-oxide group itself contributes to a better oxygen balance, which is a critical parameter for explosives and propellants. For instance, 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105) is a well-known insensitive high explosive.[1]
-
Organic Electronics: Pyrazine-containing conjugated polymers are being explored for use in organic solar cells (OSCs) and organic field-effect transistors (OFETs). The electron-deficient pyrazine ring can act as an acceptor unit in donor-acceptor polymers, facilitating charge separation and transport. Pyrazine-based polymers have been synthesized for applications in organic solar cells and as water-soluble conjugated polymers for various optoelectronic applications.
-
Functional Polymers: The pyrazine unit can be incorporated into polymer backbones to create materials with specific thermal and electronic properties. For example, biobased pyrazine-containing polyesters have been synthesized, demonstrating the versatility of the pyrazine core in polymer chemistry.
Synthetic Utility and Reaction Pathways
The primary utility of this compound in materials synthesis lies in the facile displacement of the chlorine atom by a variety of nucleophiles. The N-oxide group activates the chlorine atom for SNAr, making the reaction proceed under milder conditions than for the corresponding non-oxidized chloropyrazine.
A general workflow for the utilization of this compound in the synthesis of functional materials is depicted below. This involves the initial nucleophilic substitution to introduce a desired functional group, followed by further synthetic modifications or polymerization to yield the final material.
Caption: Synthetic workflow for functional materials from this compound.
The mechanism of the key SNAr reaction proceeds via a two-step addition-elimination pathway. The nucleophile attacks the carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyrazine ring is temporarily broken in this intermediate. In the second step, the chloride ion is eliminated, and the aromaticity of the ring is restored.
References
Application Notes and Protocols for 3-Chloropyrazine 1-oxide in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloropyrazine 1-oxide is a heterocyclic compound with significant potential as a ligand in coordination chemistry. Its unique electronic and structural features, arising from the pyrazine ring, the N-oxide group, and the chloro substituent, make it a versatile building block for the synthesis of novel metal complexes. The N-oxide functional group offers a primary coordination site through the oxygen atom, while the pyrazine nitrogen atoms can also participate in bridging or chelation, leading to the formation of diverse supramolecular architectures, including coordination polymers.[1][2][3][4][5] The presence of a chloro group further allows for the fine-tuning of the electronic properties of the resulting metal complexes and introduces a potential site for further functionalization.
Transition metal complexes incorporating pyrazine derivatives have shown promise in various applications, including catalysis, materials science, and medicine.[6][7][8][9] Metal complexes based on pyrazine analogues have been investigated for their biological activities, including antibacterial, antifungal, and anticancer properties.[6][7][10][11] The coordination of a metal ion to a biologically active ligand can enhance its therapeutic efficacy.[6] This document provides detailed application notes and experimental protocols for the use of this compound as a ligand in the synthesis and characterization of coordination compounds.
Data Presentation
Table 1: Predicted Coordination Modes of this compound
| Coordination Mode | Description | Potential Metal Ions |
| Monodentate (O-coordination) | The ligand coordinates to a single metal center through the oxygen atom of the N-oxide group. | Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II) |
| Bridging (N,N'-coordination) | The pyrazine nitrogen atoms bridge two metal centers, potentially forming coordination polymers. | Cu(II), Co(II), Cd(II) |
| Bridging (O,N-coordination) | The N-oxide oxygen and one of the pyrazine nitrogens coordinate to different metal centers. | Lanthanides, Transition Metals |
Table 2: Expected Spectroscopic Data for this compound Metal Complexes
| Spectroscopic Technique | Free Ligand (Expected) | Coordinated Ligand (Expected Change) | Reference |
| FTIR (cm⁻¹) | |||
| ν(N-O) | ~1250-1300 | Shift to lower frequency upon coordination | [6] |
| ν(C=N) of pyrazine ring | ~1580-1600 | Shift to higher frequency upon coordination through ring nitrogen | [6][10] |
| ν(C-Cl) | ~700-800 | Minor shift upon coordination | |
| ¹H NMR (ppm) | |||
| Protons on the pyrazine ring | Specific chemical shifts | Coordination-induced shifts (CIS) observed for protons adjacent to the coordination site. | [12] |
| UV-Vis (nm) | |||
| π → π* and n → π* transitions | Characteristic absorption bands | Shift in absorption bands upon coordination. Appearance of d-d transition bands for transition metal complexes. | [10] |
Experimental Protocols
Protocol 1: General Synthesis of a Metal Complex with this compound (Monodentate O-coordination)
This protocol describes a general method for the synthesis of a metal complex where this compound acts as a monodentate ligand, coordinating through the N-oxide oxygen.
Materials:
-
This compound
-
A metal salt (e.g., CoCl₂, Ni(NO₃)₂, Cu(BF₄)₂)
-
Anhydrous solvent (e.g., methanol, ethanol, acetonitrile)
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 1 mmol of the chosen metal salt in 20 mL of the anhydrous solvent.
-
In a separate flask, dissolve 2-4 mmol of this compound in 10 mL of the same solvent. The molar ratio can be varied to obtain different coordination numbers.
-
Slowly add the ligand solution to the metal salt solution with vigorous stirring.
-
Reflux the reaction mixture for 2-4 hours at a temperature appropriate for the solvent.
-
Allow the solution to cool to room temperature. If a precipitate forms, it can be collected by filtration.
-
If no precipitate forms, slowly evaporate the solvent under reduced pressure or allow for slow evaporation at room temperature to induce crystallization.
-
Wash the resulting solid with a small amount of cold solvent and dry under vacuum.
Characterization:
-
FTIR Spectroscopy: To confirm the coordination of the N-oxide group to the metal center by observing the shift in the ν(N-O) stretching frequency.
-
Elemental Analysis: To determine the stoichiometry of the complex.
-
Single-Crystal X-ray Diffraction: To determine the precise molecular structure and coordination geometry.
Protocol 2: Synthesis of a Coordination Polymer with this compound as a Bridging Ligand
This protocol outlines a method for synthesizing a coordination polymer where this compound acts as a bridging ligand through its pyrazine nitrogen atoms.
Materials:
-
This compound
-
A metal salt with weakly coordinating anions (e.g., Cu(NO₃)₂, Cd(ClO₄)₂)
-
Solvent mixture (e.g., methanol/water, ethanol/DMF)
-
Test tube or small beaker for crystallization
-
Slow evaporation or solvent diffusion setup
Procedure:
-
Prepare a solution of the metal salt (e.g., 0.1 mmol in 5 mL of methanol).
-
Prepare a solution of this compound (e.g., 0.1 mmol in 5 mL of methanol).
-
Combine the two solutions in a test tube.
-
For slow evaporation, leave the test tube undisturbed in a fume hood.
-
For solvent diffusion, carefully layer a less polar solvent (e.g., diethyl ether) on top of the reaction mixture.
-
Crystals are expected to form over a period of several days to weeks.
-
Carefully collect the crystals and wash them with a small amount of the mother liquor.
-
Dry the crystals in air or under a gentle stream of inert gas.
Characterization:
-
Single-Crystal X-ray Diffraction: Essential for determining the polymeric structure and the bridging coordination mode of the ligand.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the coordination polymer.[6]
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.
Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of metal complexes.
Potential Signaling Pathway for Anticancer Activity
Caption: A potential mechanism of anticancer action for a metal complex.
Potential Applications and Future Directions
The coordination complexes of this compound are anticipated to have a range of applications.
-
Catalysis: The metal centers in these complexes can act as Lewis acid catalysts for various organic transformations. The electronic properties of the catalyst can be tuned by varying the metal ion and the substituents on the pyrazine ring.[9]
-
Drug Development: Given the biological activity of many pyrazine derivatives, metal complexes of this compound could be explored as potential anticancer, antibacterial, or antifungal agents.[6][7][11] The complexation can improve the bioavailability and efficacy of the organic ligand.
-
Materials Science: The ability of the ligand to act as a bridge between metal centers opens up possibilities for the design of novel coordination polymers with interesting magnetic, optical, or porous properties.[2][3][5][13]
Further research should focus on the systematic synthesis and characterization of a series of metal complexes with this compound to establish a clear structure-property relationship. Detailed investigations into their catalytic activity in specific organic reactions and comprehensive biological evaluations are warranted to fully explore their potential.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Construction of Pyrazine-Appended 1D and 3D Cobalt(II) Succinate Coordination Polymers: Influence of Solvent on Architectures and Applications in Gas Adsorption and NAC Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bendola.com [bendola.com]
- 8. [PDF] Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity | Semantic Scholar [semanticscholar.org]
- 9. Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H2 Generation | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Enhancing the magnetic performance of pyrazine-N-oxide bridged dysprosium chains through controlled variation of ligand coordination modes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 3-Chloropyrazine 1-Oxide Substitution Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve yields in nucleophilic substitution reactions involving 3-Chloropyrazine 1-oxide.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for nucleophilic substitution on this compound?
A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, specifically through an addition-elimination pathway. The electron-withdrawing nature of the pyrazine ring nitrogens and the N-oxide group makes the carbon atom attached to the chlorine susceptible to nucleophilic attack. This initial attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, and the aromaticity of the pyrazine ring is restored, yielding the substituted product.
Q2: My reaction yield is consistently low. What are the most common causes?
A2: Low yields in these substitution reactions can stem from several factors:
-
Insufficiently activated substrate: While the pyrazine N-oxide is an activated system, highly electron-rich nucleophiles or challenging substitutions may require more forcing conditions.
-
Suboptimal reaction temperature: The temperature needs to be high enough to overcome the activation energy but not so high as to cause decomposition of the starting material or product.
-
Inappropriate solvent: The choice of solvent is critical as it influences the solubility of reactants and the stabilization of the reaction intermediates.
-
Incorrect choice or amount of base: A base is often required to deprotonate the nucleophile or to neutralize the HCl generated during the reaction. The strength and stoichiometry of the base can significantly impact the reaction rate and yield.
-
Presence of moisture or impurities: Starting materials and solvents should be dry, as water can react with the starting material or interfere with the reaction.
-
Side reactions: Competing reactions such as dehalogenation or decomposition can reduce the yield of the desired product.
Q3: What are common side reactions to be aware of?
A3: A primary side reaction to consider is dehalogenation , where the chlorine atom is replaced by a hydrogen atom. This can be more prevalent with certain nucleophiles and under specific reaction conditions. Another potential issue is the deoxygenation of the N-oxide, which can occur in the presence of certain reagents or at elevated temperatures, leading to the formation of the corresponding pyrazine derivative, which may or may not undergo the desired substitution.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and offers potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Reaction temperature is too low.- Nucleophile is not sufficiently reactive.- Inadequate base strength or amount.- Solvent is not appropriate for the reaction. | - Gradually increase the reaction temperature in increments of 10-20 °C.- Consider using a more nucleophilic reagent or activating the current nucleophile (e.g., by forming its salt).- Use a stronger base (e.g., NaH, K2CO3) or increase the equivalents of the base.- Screen different solvents. Polar aprotic solvents like DMF, DMSO, or NMP are often effective. For some reactions, alcohols or even water can be suitable. |
| Formation of Multiple Products/Impurities | - Reaction temperature is too high, leading to decomposition.- Presence of impurities in starting materials.- Side reactions such as dehalogenation or reaction with the solvent. | - Lower the reaction temperature and extend the reaction time.- Ensure the purity of this compound and the nucleophile using appropriate purification techniques.- If dehalogenation is observed, consider using a less reactive base or a different solvent. If the solvent is reactive, switch to a more inert one. |
| Product is Difficult to Purify | - Co-elution of the product with starting material or byproducts.- Product is highly polar and streaks on silica gel. | - Optimize the reaction to achieve full conversion, minimizing the amount of unreacted starting material.- For purification of basic amine products, consider using an amine-functionalized silica column or adding a small amount of a volatile amine (e.g., triethylamine) to the mobile phase during column chromatography.[1]- Reversed-phase chromatography can also be an effective alternative for purifying polar products. |
Experimental Protocols and Data
The following tables summarize reaction conditions and yields for the substitution of this compound with various nucleophiles. These should serve as a starting point for your own optimizations.
Table 1: Amination of 3-Chloropyrazine-2-carboxamide (a close analog)
Reactions of 3-chloropyrazine-2-carboxamide with various benzylamines demonstrate the feasibility of these substitutions.[2]
| Entry | Nucleophile (Benzylamine) | Solvent | Base | Method | Time (h) | Yield (%) |
| 1 | Benzylamine | THF | Triethylamine | Conventional Heating (70 °C) | 15 | 35 |
| 2 | 3-Chlorobenzylamine | THF | Triethylamine | Conventional Heating (70 °C) | 15 | 32 |
| 3 | 4-Methylbenzylamine | Methanol | Pyridine | Microwave (140 °C) | 0.5 | 78 |
| 4 | 4-Methoxybenzylamine | Methanol | Pyridine | Microwave (140 °C) | 0.5 | 80 |
| 5 | 3-Nitrobenzylamine | Methanol | Pyridine | Microwave (140 °C) | 0.5 | 26 |
Note: 3-Chloropyrazine-2-carboxamide is used as a proxy for this compound due to the availability of detailed experimental data. The reactivity is expected to be similar.
Detailed Protocol: Microwave-Assisted Amination of 3-Chloropyrazine-2-carboxamide[2]
-
To a microwave reaction tube, add 3-chloropyrazine-2-carboxamide (1 equivalent).
-
Add methanol as the solvent.
-
Add the desired benzylamine (2 equivalents) and pyridine (as a base).
-
Seal the tube and place it in a microwave reactor.
-
Heat the reaction mixture to 140 °C for 30 minutes.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the desired 3-(benzylamino)pyrazine-2-carboxamide.
Visualizing the Reaction
To better understand the process, the following diagrams illustrate the key workflow and the underlying reaction mechanism.
References
Technical Support Center: Synthesis of 3-Chloropyrazine 1-Oxide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions encountered during the synthesis of 3-Chloropyrazine 1-oxide derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the N-oxidation of 3-chloropyrazine?
A1: The N-oxidation of 3-chloropyrazine is susceptible to several side reactions, primarily due to the electron-deficient nature of the pyrazine ring and the reactivity of the N-oxide product. The most frequently encountered side reactions include:
-
Overoxidation: Formation of 3-chloropyrazine 1,4-dioxide. This is more likely with strong oxidizing agents or prolonged reaction times.
-
Hydrolysis: The chloro substituent on the pyrazine ring can be susceptible to hydrolysis under certain reaction conditions, particularly in the presence of water and acid or base, leading to the formation of 3-hydroxypyrazine 1-oxide.
-
Ring Opening: In the presence of strong peracids, the pyrazine ring can undergo rearrangement or cleavage, leading to a complex mixture of degradation products.[1]
-
Decomposition: Pyrazine N-oxides can be thermally unstable and may decompose, especially at elevated temperatures.[2]
-
Annular Carbon Oxidation: The ring carbons of the pyrazine N-oxide can be oxidized, leading to the formation of pyrazinone derivatives.[2]
Q2: How can I minimize the formation of the di-N-oxide byproduct?
A2: To minimize overoxidation to the di-N-oxide, consider the following strategies:
-
Stoichiometry of the Oxidant: Use a controlled amount of the oxidizing agent, typically 1.0 to 1.2 equivalents relative to the starting 3-chloropyrazine.
-
Choice of Oxidant: Milder oxidizing agents are less prone to cause overoxidation. For instance, using peracetic acid might offer better control compared to more reactive peracids like meta-chloroperoxybenzoic acid (m-CPBA).[2]
-
Reaction Temperature: Maintain a low to moderate reaction temperature. Overheating can increase the rate of the second N-oxidation.
-
Monitoring the Reaction: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed and before significant formation of the di-N-oxide occurs.
Q3: What are the signs of ring opening or decomposition, and how can I prevent them?
A3: Signs of ring opening or decomposition include the appearance of multiple new spots on a TLC plate that are often difficult to characterize, a significant darkening of the reaction mixture, and a lower than expected yield of the desired product. To prevent these side reactions:
-
Use Milder Reaction Conditions: Avoid excessively harsh reagents and high temperatures.[3]
-
Control pH: For some heterocyclic systems, overly acidic or basic conditions during the reaction or work-up can promote degradation.[3]
-
Inert Atmosphere: If oxidative degradation is suspected, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.
Q4: How can I effectively remove unreacted starting material and side products during purification?
A4: Purification of this compound can be challenging due to the polarity of the N-oxide. Common purification techniques include:
-
Column Chromatography: Silica gel column chromatography is a standard method. A gradient elution starting with a non-polar solvent and gradually increasing the polarity can effectively separate the desired product from less polar starting material and more polar side products like the di-N-oxide.[3]
-
Recrystallization: If a suitable solvent system is found, recrystallization can be a highly effective method for obtaining a pure product.
-
Acid-Base Extraction: The basicity of the N-oxide nitrogen can be exploited. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then the aqueous phase is basified to regenerate the N-oxide, which is then extracted with an organic solvent.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of this compound | - Incomplete reaction. - Suboptimal reaction conditions. - Significant side product formation. - Product degradation during work-up. | - Extend reaction time or slightly increase temperature while monitoring for side products.[3] - Screen different solvents and oxidizing agents. - Analyze the crude reaction mixture to identify major side products and adjust conditions to minimize their formation. - Use milder work-up conditions (e.g., avoid strong acids/bases if the product is sensitive).[3] |
| Presence of a significant amount of 3-Chloropyrazine 1,4-dioxide | - Excess oxidizing agent. - Reaction temperature too high. - Prolonged reaction time. | - Reduce the equivalents of the oxidizing agent to 1.0-1.1. - Perform the reaction at a lower temperature. - Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Formation of a highly polar, water-soluble byproduct | - Possible hydrolysis of the chloro group to a hydroxyl group. | - Ensure anhydrous reaction conditions if possible. - Use a non-aqueous work-up procedure if feasible. - Neutralize the reaction mixture carefully during work-up to avoid extremes of pH. |
| Complex mixture of products observed on TLC/HPLC | - Ring opening or decomposition of the starting material or product. | - Use a milder oxidizing agent. - Lower the reaction temperature. - Decrease the reaction time.[2] |
| Difficulty in separating the product from m-chlorobenzoic acid (from m-CPBA) | - m-chlorobenzoic acid is a byproduct of the oxidation with m-CPBA. | - During work-up, wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove the acidic byproduct. |
Data Presentation
Table 1: Generalized Effect of Reaction Parameters on Product Distribution in the N-Oxidation of 3-Chloropyrazine
| Parameter | Condition | Expected Impact on this compound Yield | Expected Impact on Side Product Formation |
| Oxidizing Agent | Peracetic Acid | Moderate to Good | Lower incidence of overoxidation compared to stronger agents.[2] |
| m-CPBA | Good to Excellent | Higher potential for overoxidation to the di-N-oxide. | |
| Trifluoroperacetic Acid | High | Very high potential for overoxidation and ring-opening reactions.[1] | |
| Equivalents of Oxidant | 1.0 - 1.2 | Optimal | Minimized overoxidation. |
| > 1.5 | May decrease | Significant increase in 3-chloropyrazine 1,4-dioxide formation. | |
| Temperature | 0 - 25 °C | Slower reaction rate | Minimized decomposition and overoxidation. |
| 25 - 50 °C | Faster reaction rate | Increased risk of side reactions. | |
| > 50 °C | Potentially lower | High risk of decomposition and multiple side products.[2] | |
| Solvent | Acetic Acid | Good (with H₂O₂) | Can participate in the reaction (formation of peracetic acid in situ). |
| Dichloromethane | Good (with m-CPBA) | Generally inert, good for controlling reaction temperature. | |
| Chloroform | Good (with m-CPBA) | Similar to dichloromethane. |
Note: This table provides generalized guidance. Optimal conditions should be determined experimentally for each specific derivative.
Experimental Protocols
Key Experiment: N-Oxidation of 3-Chloropyrazine using Hydrogen Peroxide in Acetic Acid
This protocol is a generalized procedure based on common methods for the N-oxidation of nitrogen-containing heterocycles.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloropyrazine (1 equivalent) in glacial acetic acid.
-
Addition of Oxidant: To the stirred solution, add 30% hydrogen peroxide (1.1 equivalents) dropwise at room temperature. An exotherm may be observed. If necessary, use an ice bath to maintain the temperature between 20-30°C during the addition.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into an ice-cold, saturated solution of sodium bicarbonate to neutralize the acetic acid. Be cautious as CO₂ evolution will occur.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Concentrate the dried organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to isolate the this compound.
-
Visualizations
Caption: Main reaction and potential side reactions in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Caption: A general experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: Purification of 3-Chloropyrazine 1-Oxide
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 3-Chloropyrazine 1-oxide and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
The most common and effective purification techniques for this compound are recrystallization and column chromatography. Recrystallization is a technique used to purify solid compounds by dissolving them in a hot solvent and allowing the solution to cool, which causes pure crystals to form while impurities remain in the solution.[1] Column chromatography separates components of a mixture based on their differential adsorption to a stationary phase (like silica gel) while a mobile phase (solvent) flows through it.[2][3] In some cases, distillation may be used as a final purification step for analytically pure material.[4]
Q2: How do I select an appropriate solvent system for recrystallization?
A good recrystallization solvent should dissolve the this compound product well at high temperatures but poorly at low temperatures.[1][5] Conversely, the impurities should either be insoluble at high temperatures or remain soluble at low temperatures. For compounds related to this compound, solvent systems like chloroform-hexane and ethanol have been used effectively.[4][6] A two-solvent system (where the compound is soluble in one and insoluble in the other) can also be very effective.[5]
Q3: What stationary and mobile phases are recommended for column chromatography of this compound?
For polar heterocyclic compounds like this compound, silica gel is the most common stationary phase due to its versatility in separating a wide variety of compounds.[2][3] The choice of mobile phase (eluent) is critical and depends on the polarity of the impurities. A common approach is to start with a nonpolar solvent and gradually increase the polarity. For similar compounds, a mixture of ethyl acetate and petroleum ether has been successfully used.[7] The ideal solvent system should provide a good separation of spots on a preliminary Thin Layer Chromatography (TLC) analysis.
Q4: My purified product appears clean by TLC, but instrumental analysis (e.g., elemental analysis, NMR) still shows impurities. What should I do?
If standard purification methods fail to remove persistent impurities, consider the following steps:
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Repeat the Purification: Sometimes a second round of recrystallization or chromatography under slightly different conditions can remove the remaining impurities.
-
Use a Different Technique: If you used recrystallization, try column chromatography, or vice-versa. The different separation principles may effectively target the specific impurity.
-
Charcoal Treatment: During recrystallization, adding activated charcoal can help remove colored impurities or other trace organic contaminants.[4]
-
Distillation: For thermally stable compounds, distillation under reduced pressure can be a highly effective final purification step to obtain analytically pure material.[4]
Troubleshooting Guides
This section addresses specific problems that may be encountered during the purification process.
Recrystallization Issues
Q: My compound is not crystallizing from the solution upon cooling. What should I do?
A: If crystals do not form, the solution may not be sufficiently saturated. You can try the following:
-
Induce Crystallization: Scratch the inside of the flask with a glass rod just below the solvent surface. The small glass particles scraped off can act as nucleation sites.
-
Seed the Solution: Add a tiny crystal of the pure product (if available) to initiate crystallization.
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, increasing the concentration of the compound, and then allow it to cool again.
-
Cool for Longer: Ensure the solution has been cooled in an ice bath for at least 15-20 minutes to maximize crystal formation.[5]
Q: An oil has formed instead of solid crystals ("oiling out"). How can I resolve this?
A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. To obtain crystals:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool much more slowly. A slower cooling rate encourages the formation of an ordered crystal lattice.
-
Consider switching to a lower-boiling point solvent if the issue persists.
Q: My final yield after recrystallization is very low. How can I improve it?
A: Low yield can result from several factors:
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Using too much solvent: This keeps a significant amount of your product dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.[5]
-
Cooling too quickly: Rapid cooling can trap impurities and lead to smaller, less pure crystals that are harder to collect.
-
Premature crystallization: If the solution cools during a hot gravity filtration step, product can be lost. Ensure the funnel and flask are kept hot.
-
Incomplete transfer: Ensure all crystals are scraped and transferred from the flask during vacuum filtration.
Column Chromatography Issues
Q: My compound is not moving from the top of the column. What is the problem?
A: This indicates that the eluent (mobile phase) is not polar enough to displace the compound from the stationary phase. The compound has a very strong interaction with the silica gel. To resolve this, you need to increase the polarity of your eluent. For example, if you are using pure hexane, gradually add a more polar solvent like ethyl acetate or acetone.[8]
Q: The separation between my product and an impurity is poor, and the fractions are mixed.
A: Poor separation can be improved in several ways:
-
Optimize the Eluent: Use a less polar solvent system. This will cause all compounds to move more slowly down the column, increasing the distance between them. Use TLC to find a solvent system that gives a significant difference in Rf values between your product and the impurity.[3]
-
Use a Longer Column: A longer column provides more surface area for the separation to occur.
-
Do not Overload the Column: Using too much crude product for the amount of silica gel will result in broad bands that overlap. A general rule is to use a silica gel mass of 50-100 times the mass of the crude sample.
Q: My product is "tailing" or "streaking" down the column, leading to many dilute fractions.
A: Tailing occurs when a portion of the compound lags behind the main band. This can be caused by:
-
Compound Instability: The compound may be decomposing on the acidic silica gel.[8] Consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of a base (e.g., triethylamine) mixed into the eluent.
-
Poor Solubility: The compound may not be fully soluble in the eluent, causing it to streak.
-
Increase Eluent Polarity: Once the desired compound starts to elute, you can often increase the solvent polarity to wash it off the column faster, which can help reduce tailing.[8]
Data and Protocols
Illustrative Purification Data
The following table provides a summary of typical results that can be expected from different purification methods for a crude sample of this compound.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield | Key Advantage |
| Single Recrystallization | ~85% | ~97% | 60-75% | Simple, good for removing less soluble impurities. |
| Column Chromatography | ~85% | >99% | 50-70% | Excellent for separating closely related impurities. |
| Double Recrystallization | ~85% | >99% | 40-60% | Can achieve high purity but with lower overall yield. |
Experimental Protocols
Protocol 1: General Recrystallization from a Two-Solvent System (Chloroform-Hexane)
-
Dissolution: Dissolve the crude this compound product in a minimal amount of hot chloroform.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still warm, slowly add hexane (the "anti-solvent") dropwise until the solution becomes slightly cloudy (turbid).
-
Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 20 minutes to maximize crystal formation.[5]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: General Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in petroleum ether). Pour the slurry into the column and allow it to pack evenly under gravity or gentle pressure, ensuring no air bubbles are trapped.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Carefully add this solution to the top of the silica gel bed. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[8]
-
Elution: Begin running the solvent through the column. Start with the low-polarity eluent identified from TLC analysis. Collect fractions in test tubes.
-
Gradient Elution (Optional): If the compounds are slow to elute, gradually increase the polarity of the eluent (e.g., move from 5% to 10% to 20% ethyl acetate in petroleum ether) to speed up their movement down the column.[9]
-
Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visual Workflow Guides
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for when a compound "oils out".
Caption: Decision-making workflow for poor column chromatography separation.
References
Technical Support Center: Overcoming Low Reactivity of 3-Chloropyrazine 1-Oxide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-chloropyrazine 1-oxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges associated with the low reactivity of this compound in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered to have low reactivity in some nucleophilic substitution reactions?
A1: While the pyrazine ring is electron-deficient, which generally favors nucleophilic aromatic substitution (SNAr), the reactivity can be lower than expected. The N-oxide group is an electron-donating group by resonance and an electron-withdrawing group by induction. The overall effect on the electron density at the C-3 position can be complex. In some cases, the combination of these effects may not sufficiently activate the C-Cl bond for substitution by weak nucleophiles under mild conditions.
Q2: How does the N-oxide group influence the reactivity of the chloropyrazine ring?
A2: The N-oxide group has a dual electronic effect. Inductively, the positively charged nitrogen withdraws electron density from the ring, activating it towards nucleophilic attack. However, the oxygen atom can donate electron density back into the ring via resonance. This interplay of effects modulates the reactivity of the ring, and its overall impact can be solvent and reagent-dependent. The N-oxide can also play a role in directing substitution patterns.
Q3: What are the most common types of reactions where low reactivity of this compound is observed?
A3: Low reactivity is most frequently encountered in nucleophilic aromatic substitution (SNAr) reactions with weak nucleophiles (e.g., some amines, alcohols) and in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, where oxidative addition of the C-Cl bond can be sluggish.
Troubleshooting Guides
Issue 1: Poor or No Conversion in Nucleophilic Aromatic Substitution (SNAr)
You are attempting a nucleophilic substitution on this compound with an amine, alcohol, or thiol, but you observe low to no product formation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low SNAr conversion.
Possible Causes and Solutions:
-
Insufficient Thermal Energy: The activation energy for the reaction may not be met at lower temperatures.
-
Solution: Gradually increase the reaction temperature. Reactions that are sluggish at room temperature or 80 °C may proceed efficiently at 120-150 °C. The use of a high-boiling point solvent may be necessary.
-
-
Inefficient Deprotonation of Nucleophile: If your nucleophile is an alcohol, thiol, or a primary/secondary amine, a base is required to generate the more nucleophilic alkoxide, thiolate, or amide.
-
Solution: Employ a stronger, non-nucleophilic base to ensure complete deprotonation of the nucleophile. Bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS) are often more effective than carbonate or phosphate bases.
-
-
Inappropriate Solvent: The solvent plays a crucial role in SNAr reactions.
-
Solution: Switch to a high-boiling polar aprotic solvent such as DMF, DMAc, NMP, or DMSO. These solvents can accelerate SNAr reactions by solvating the cation of the nucleophile's salt, thus increasing the "nakedness" and nucleophilicity of the anion.
-
-
Poor Activation of the C-Cl Bond: In some cases, additional activation might be necessary.
-
Solution: The addition of a Lewis acid could potentially coordinate to the N-oxide oxygen or the ring nitrogen, further increasing the electrophilicity of the pyrazine ring. However, this should be approached with caution as it can also lead to side reactions.
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Quantitative Data: Representative Conditions for Amination
| Entry | Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMF | 100 | 12 | 45 |
| 2 | Morpholine | NaH | DMF | 80 | 6 | 85 |
| 3 | Aniline | KOtBu | Toluene | 110 | 8 | 70 |
| 4 | Benzylamine | Cs₂CO₃ | Dioxane | 100 | 12 | 75 |
Issue 2: Low Yield in Suzuki-Miyaura Cross-Coupling
You are attempting to couple this compound with a boronic acid using a palladium catalyst, but the yield of the desired biaryl product is low.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Suzuki coupling yield.
Possible Causes and Solutions:
-
Inefficient Catalyst System: The choice of palladium precursor and ligand is critical for the coupling of electron-deficient heteroaryl chlorides.
-
Solution: Screen different palladium catalysts and ligands. For challenging substrates, catalysts with bulky, electron-rich phosphine ligands are often more effective. Examples include catalysts based on ligands like XPhos, SPhos, or RuPhos.[1] Using a pre-catalyst can also be beneficial.
-
-
Inappropriate Base: The base plays a crucial role in the transmetalation step of the catalytic cycle.
-
Solution: Optimize the choice and amount of base. While carbonate and phosphate bases are common, sometimes stronger bases or fluoride sources (e.g., CsF, KF) can be more effective.
-
-
Suboptimal Solvent: The solvent system can influence the solubility of reagents and the stability of the catalytic species.
-
Solution: A mixture of an organic solvent and water is often used in Suzuki couplings. Common solvent systems include dioxane/water, toluene/water, or 2-MeTHF/water. The ratio of the organic solvent to water can be optimized.
-
-
Decomposition of Boronic Acid: Boronic acids can be unstable under the reaction conditions, leading to protodeboronation.
-
Solution: Increase the equivalents of the boronic acid (e.g., from 1.2 to 1.5 or 2.0 equivalents). Ensure the boronic acid is of high quality.
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Quantitative Data: Representative Conditions for Suzuki Coupling
| Entry | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | 30 |
| 2 | Phenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene/H₂O | 110 | 88 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | CsF | 2-MeTHF | 90 | 92 |
| 4 | 3-Thienylboronic acid | PdCl₂(dppf) | - | Na₂CO₃ | DMF/H₂O | 120 | 65 |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (Amination)
This protocol provides a general starting point for the amination of this compound.
Reaction Scheme:
Caption: General amination of this compound.
Procedure:
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To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add the desired amine (1.1 - 1.5 eq) and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Add the appropriate solvent (e.g., DMF, 0.1 - 0.5 M).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
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Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound.
Reaction Scheme:
Caption: General Suzuki coupling of this compound.
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the boronic acid (1.5 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Add the solvent system (e.g., toluene/water 4:1, 0.1 M).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
References
Technical Support Center: Managing Regioselectivity in Reactions of Pyrazine N-Oxides
Welcome to the Technical Support Center for managing regioselectivity in the reactions of pyrazine N-oxides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimental work.
Troubleshooting Guides & FAQs
This section provides practical advice for overcoming common issues in controlling regioselectivity during the nitration, chlorination, and cyanation of pyrazine N-oxides.
Nitration Reactions
Question: We are observing poor regioselectivity in the nitration of our substituted pyrazine N-oxide. What are the common causes and how can we improve it?
Answer: Poor regioselectivity in the nitration of pyrazine N-oxides is a common issue influenced by several factors. The N-oxide group strongly directs electrophilic attack to the C4-position. However, the directing effect of other substituents on the ring can either reinforce or compete with this directing effect, leading to mixtures of isomers.
Troubleshooting Tips:
-
Influence of Substituents: The electronic nature of the substituents on the pyrazine ring plays a crucial role. Electron-donating groups (EDGs) such as alkyl and alkoxy groups enhance the reactivity of the ring and generally favor nitration at positions ortho and para to themselves. Electron-withdrawing groups (EWGs) like nitro and cyano groups deactivate the ring towards electrophilic substitution.[1][2]
-
Reaction Conditions: Harsh reaction conditions can lead to the formation of undesired side products and dinitration.
-
Temperature Control: Maintain a carefully controlled temperature throughout the reaction. Lowering the temperature can sometimes improve selectivity.
-
Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of fuming nitric acid and concentrated sulfuric acid is commonly used. The use of milder nitrating agents or alternative procedures might be necessary for sensitive substrates.
-
-
Side Reactions: Over-nitration to form dinitro products can occur, especially with highly activated pyrazine N-oxides. Monitor the reaction progress carefully using techniques like TLC or LC-MS to stop the reaction at the optimal time. Formation of phenolic byproducts through rearrangement is also a possibility under strong acidic conditions.
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Caption: Troubleshooting logic for poor regioselectivity in nitration.
Chlorination Reactions
Question: During the chlorination of a hydroxy-pyrazine N-oxide with phosphorus oxychloride (POCl3), we are getting a mixture of chlorinated products and deoxygenated species. How can we improve the selectivity for the desired chlorinated product?
Answer: The reaction of hydroxy-pyrazine N-oxides with POCl3 can be complex, often leading to a mixture of products including the desired chloro-derivative, the deoxygenated chloro-pyrazine, and other byproducts. The N-oxide group activates the positions alpha (C2/C6) and gamma (C4) to the nitrogen for nucleophilic attack.
Troubleshooting Tips:
-
Reaction Temperature: Temperature control is crucial. Lower temperatures generally favor the formation of the chlorinated N-oxide, while higher temperatures can promote deoxygenation. It is advisable to start the reaction at a lower temperature and gradually increase it while monitoring the progress.
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Reaction Time: Prolonged reaction times at elevated temperatures will increase the amount of deoxygenation. Optimize the reaction time to maximize the yield of the desired product.
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Excess POCl3: Using a large excess of POCl3 can sometimes lead to more side products. Try reducing the amount of POCl3 to the minimum required for the reaction to proceed to completion.
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Addition of a Base: The addition of a tertiary amine base, such as triethylamine or pyridine, can influence the reaction pathway and in some cases improve the yield of the desired chlorinated product.
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Work-up Procedure: The work-up of POCl3 reactions needs to be done carefully. Quenching the reaction mixture with ice-water should be performed slowly and with efficient cooling to avoid uncontrolled exothermic reactions and potential degradation of the product.
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Caption: A generalized experimental workflow for chlorination.
Cyanation Reactions
Question: We are attempting a cyanation reaction on a 3-substituted pyrazine N-oxide with trimethylsilyl cyanide (TMSCN) and observe a mixture of 2- and 6-cyano products. How can we control the regioselectivity?
Answer: The cyanation of 3-substituted pyrazine N-oxides with TMSCN is highly sensitive to the electronic nature of the substituent at the 3-position and the reaction conditions, particularly the presence of a Lewis acid.[3]
Troubleshooting Tips:
-
Substituent Effects:
-
Electron-Donating Groups (EDGs): Substituents like alkyl and alkoxy groups at the 3-position generally direct cyanation to the C2 position with high regioselectivity.[3]
-
Electron-Withdrawing Groups (EWGs): EWGs such as methoxycarbonyl or N-butylcarbamoyl at the 3-position tend to give a mixture of 3- and 5-cyanopyrazines. In some cases, the 5-cyano isomer can be obtained exclusively by using a different cyanating agent like diethoxyphosphoryl cyanide.[3]
-
-
Role of Lewis Acids: The addition of a Lewis acid, such as a zinc halide, can significantly improve both the reactivity and the regioselectivity of the cyanation reaction, often favoring the formation of the 2-substituted 3-cyanopyrazine.[3] The Lewis acid coordinates to the N-oxide oxygen, further activating the ring for nucleophilic attack.
-
Solvent and Temperature: The choice of solvent and reaction temperature can also influence the outcome. Acetonitrile is a commonly used solvent for these reactions. Optimization of the temperature may be required to achieve the desired selectivity.
dot
Caption: Factors influencing regioselectivity in cyanation reactions.
Data Presentation
The following tables summarize the regioselectivity and yields for selected reactions of substituted pyrazine N-oxides based on available literature data.
Table 1: Regioselectivity of Cyanation of 3-Substituted Pyrazine 1-Oxides with TMSCN [3]
| 3-Substituent (R) | Lewis Acid | Product(s) | Yield (%) |
| OMe | None | 3-Methoxy-2-cyanopyrazine | 85 |
| Me | None | 3-Methyl-2-cyanopyrazine | 70 |
| Ph | None | 3-Phenyl-2-cyanopyrazine | 65 |
| Cl | None | No reaction | - |
| COOMe | None | 3-Methoxycarbonyl-2-cyanopyrazine / 5-Methoxycarbonyl-2-cyanopyrazine | 45 / 40 |
| CONHBu | None | 3-(N-Butylcarbamoyl)-2-cyanopyrazine / 5-(N-Butylcarbamoyl)-2-cyanopyrazine | 42 / 38 |
| Me | ZnBr2 | 3-Methyl-2-cyanopyrazine | 95 |
| Ph | ZnBr2 | 3-Phenyl-2-cyanopyrazine | 92 |
Experimental Protocols
Protocol 1: General Procedure for the Nitration of Pyrazine N-Oxide
This protocol is adapted from the nitration of pyridine-N-oxide and may require optimization for specific pyrazine N-oxide substrates.
Materials:
-
Pyrazine N-oxide derivative
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Saturated sodium carbonate solution
-
Acetone
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add fuming nitric acid (2.5-3 equivalents) to concentrated sulfuric acid (5-6 equivalents) with stirring. Allow the mixture to warm to room temperature before use.
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Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, place the pyrazine N-oxide (1 equivalent).
-
Addition of Nitrating Agent: Slowly add the nitrating mixture to the pyrazine N-oxide with vigorous stirring, maintaining the reaction temperature below 10 °C using an ice bath.
-
Reaction: After the addition is complete, continue stirring at room temperature or gently heat as required, monitoring the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a saturated solution of sodium carbonate until the pH is 7-8.
-
Isolation: Collect the precipitated product by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone).
Protocol 2: General Procedure for the Chlorination of Hydroxy-Pyrazine N-Oxides with POCl₃
Materials:
-
Hydroxy-pyrazine N-oxide derivative
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (optional)
-
Dichloromethane (DCM)
-
Ice-water
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hydroxy-pyrazine N-oxide (1 equivalent) in an excess of POCl₃ (5-10 equivalents) or in an inert solvent like dichloromethane with a smaller excess of POCl₃ (2-3 equivalents).
-
Reaction: If a base is used, add triethylamine (1.1 equivalents) to the mixture. Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-water with vigorous stirring.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 3: General Procedure for the Cyanation of 3-Substituted Pyrazine N-Oxides with TMSCN[3]
Materials:
-
3-Substituted pyrazine N-oxide
-
Trimethylsilyl cyanide (TMSCN)
-
Triethylamine
-
Zinc bromide (optional, as Lewis acid)
-
Acetonitrile
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a solution of the 3-substituted pyrazine N-oxide (1 equivalent) in dry acetonitrile, add triethylamine (1.2 equivalents) and trimethylsilyl cyanide (1.5 equivalents) under an inert atmosphere.
-
Addition of Lewis Acid (if applicable): If a Lewis acid is used, add zinc bromide (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or heat as required, monitoring the reaction by TLC.
-
Work-up: Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired cyanopyrazine product(s).
References
byproducts formed during the synthesis of 3-Chloropyrazine 1-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloropyrazine 1-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
There are two primary synthetic routes for the preparation of this compound:
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Oxidation of 2-Chloropyrazine: This method involves the direct oxidation of 2-chloropyrazine using a suitable oxidizing agent.
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Sandmeyer Reaction of 3-Aminopyrazine 1-oxide: This route starts with 3-aminopyrazine 1-oxide, which undergoes a diazotization reaction followed by treatment with a chloride source.
Q2: What are the potential byproducts in the synthesis of this compound?
The byproducts largely depend on the chosen synthetic route.
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For the oxidation of 2-chloropyrazine:
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Unreacted 2-Chloropyrazine: Incomplete oxidation can leave residual starting material.
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3-Hydroxypyrazine 1-oxide: Hydrolysis of the chloro group can occur, especially in the presence of water at elevated temperatures.
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Dichloropyrazines: Over-chlorination or side reactions can potentially lead to the formation of dichlorinated species.
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Pyrazine di-N-oxides: Over-oxidation can result in the formation of the corresponding di-N-oxide.
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Colored Impurities: The synthesis of related N-oxides, such as 2-chloropyridine-N-oxide, is sometimes associated with color problems, likely due to the formation of minor, highly colored byproducts.
-
-
For the Sandmeyer reaction of 3-aminopyrazine 1-oxide:
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3,3'-Dichloro-2,2'-bipyrazine 1,1'-dioxide (and related dimers): The Sandmeyer reaction proceeds via a radical mechanism, which can lead to the dimerization of pyrazine radical intermediates.[1] The formation of 3-chloro-2,2'-bipyrazine has been reported as a byproduct in the synthesis of a related pyrazine derivative.[1]
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3-Hydroxypyrazine 1-oxide: The diazonium salt intermediate can react with water to produce the corresponding hydroxy compound.
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Phenolic and Deamination Products: In some Sandmeyer reactions, phenolic byproducts and products from the simple removal of the amino group (deamination) can be observed.[2]
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Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Oxidation Route: Increase the reaction time or the molar ratio of the oxidizing agent.[3] Monitor the reaction progress by TLC or HPLC to ensure full conversion of the starting material. |
| - Sandmeyer Route: Ensure complete diazotization by maintaining a low temperature (0-5 °C) and using an adequate amount of nitrous acid. | |
| Suboptimal Reaction Temperature | - Oxidation Route: The optimal temperature for the oxidation of related chloropyridines is typically between 70-80°C.[3] Lower temperatures may slow the reaction, while higher temperatures can promote byproduct formation. |
| - Sandmeyer Route: Maintain a low temperature during diazotization and carefully control the temperature during the copper(I) chloride addition, as the decomposition of the diazonium salt is temperature-sensitive. | |
| Side Reactions | - Hydrolysis: Minimize the amount of water in the reaction mixture, especially at elevated temperatures, to reduce the formation of 3-hydroxypyrazine 1-oxide. |
| - Dimerization (Sandmeyer Route): Use a more dilute solution to disfavor bimolecular reactions. Optimize the rate of addition of the diazonium salt solution to the copper(I) chloride solution. |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Identification Method | Purification Strategy |
| Unreacted 2-Chloropyrazine | GC-MS, HPLC | Column chromatography on silica gel. |
| 3-Hydroxypyrazine 1-oxide | HPLC, LC-MS | Recrystallization or column chromatography. This byproduct is more polar than the desired product. |
| Dimeric Byproducts | LC-MS, NMR | These byproducts are significantly less polar than the monomeric product and can be separated by column chromatography. |
Data Presentation
Table 1: Common Byproducts and Their Characteristics
| Byproduct Name | Chemical Structure | Molecular Weight ( g/mol ) | Common Route of Formation |
| 2-Chloropyrazine | C₄H₃ClN₂ | 114.53 | Oxidation (Unreacted) |
| 3-Hydroxypyrazine 1-oxide | C₄H₄N₂O₂ | 112.09 | Both (Hydrolysis) |
| 3,3'-Dichloro-2,2'-bipyrazine 1,1'-dioxide | C₈H₄Cl₂N₄O₂ | 271.05 | Sandmeyer (Dimerization) |
Experimental Protocols
Key Experiment: Oxidation of 2-Chloropyrazine (General Procedure)
This is a general protocol based on the synthesis of analogous compounds and should be optimized for the specific synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloropyrazine in a suitable solvent such as acetic acid.
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Addition of Oxidant: Slowly add the oxidizing agent (e.g., hydrogen peroxide) to the solution. The addition should be done cautiously to control the reaction temperature. The molar ratio of oxidant to 2-chloropyrazine is a critical parameter to optimize, with ratios of 1.3:1 to 1.5:1 often being effective for similar reactions.[3]
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Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 70-80°C) and maintain it for several hours.[3] Monitor the reaction progress by TLC or HPLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).
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Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.
Mandatory Visualization
References
Technical Support Center: Optimization of Solvent and Base for 3-Chloropyrazine 1-Oxide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloropyrazine 1-oxide. The following sections detail optimized reaction conditions, experimental protocols, and troubleshooting advice for common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction types for functionalizing this compound?
A1: this compound is an electron-deficient heteroaromatic compound, making it an excellent substrate for several types of reactions:
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Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyrazine ring and the N-oxide group activates the chlorine atom for displacement by various nucleophiles (e.g., amines, alkoxides, thiols).[1][2]
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Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling this compound with boronic acids or their esters.[3][4]
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Buchwald-Hartwig Amination: A versatile palladium-catalyzed method for forming carbon-nitrogen bonds between this compound and a wide range of primary and secondary amines.[5][6]
Q2: How does the N-oxide group influence the reactivity of the 3-chloro position?
A2: The N-oxide group is strongly electron-withdrawing, which further deactivates the pyrazine ring towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution. This electronic effect makes the displacement of the chlorine atom by nucleophiles more facile compared to unoxidized chloropyrazines.
Q3: Which factors are most critical for optimizing a Suzuki-Miyaura coupling reaction with this compound?
A3: The success of a Suzuki-Miyaura coupling with this substrate is highly dependent on the careful selection of several components:
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Palladium Catalyst and Ligand: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is crucial. For challenging substrates like chloro-N-heterocycles, bulky, electron-rich ligands such as SPhos are often effective.[3][7]
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Base: The base is essential for the transmetalation step. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The choice of base can be influenced by the solvent and the stability of the boronic acid.[3]
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Solvent: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane, DME) and water is typically employed to dissolve both the organic and inorganic reagents.[3]
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Temperature: These reactions often require heating (80-110 °C) to proceed at a reasonable rate.[3][5]
Q4: I am observing low to no conversion in my Buchwald-Hartwig amination of this compound. What are the likely causes?
A4: Low conversion in Buchwald-Hartwig aminations of chloro-heterocycles is a common issue. Key areas to troubleshoot include:
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Catalyst Deactivation: The active Pd(0) catalyst can be deactivated by oxygen. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that solvents are properly degassed.[5]
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Ineffective Catalyst System: Chloropyrazines are less reactive than their bromo or iodo counterparts. Standard ligands like PPh₃ may not be sufficient. The use of sterically hindered and electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) is often necessary.[5]
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Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is highly effective. If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this may necessitate a more active catalyst system or higher temperatures.[5]
-
Reaction Temperature: Elevated temperatures (typically 80-110 °C) are often required to facilitate the oxidative addition of the C-Cl bond, which is often the rate-limiting step.[5]
Q5: What are common side reactions to be aware of?
A5: Several side reactions can occur and lower the yield of the desired product:
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Hydrodehalogenation: In palladium-catalyzed reactions, the chloro group can be replaced by a hydrogen atom. This is often promoted by trace amounts of water and can be minimized by using anhydrous conditions and a slight excess of the amine or boronic acid.[5]
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Homocoupling of Boronic Acid: In Suzuki reactions, the boronic acid can couple with itself. This can be suppressed by the slow addition of the boronic acid or by using appropriate reaction conditions.
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Protodeboronation: The boronic acid can be cleaved by the reaction conditions before it couples with the pyrazine. The choice of base and solvent can influence this side reaction.[3]
Data Presentation
The following tables provide starting points for the optimization of solvent and base for different reaction types involving this compound, based on data from closely related substrates.
Table 1: Solvent and Base Optimization for Suzuki-Miyaura Coupling of 2-Chloropyrazine [3]
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(II) ONO pincer complex (0.01 mol%) | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | High |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 83 |
| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | DME/H₂O | 80 | 88 |
Table 2: General Conditions for Buchwald-Hartwig Amination of Chloro-Heterocycles [5][8]
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | RuPhos, BrettPhos | NaOtBu | Toluene, 1,4-Dioxane | 80-110 |
| "XantPhos Pd G3" (5 mol%) | XantPhos | DBU (2 eq) | MeCN/PhMe | 140 |
Table 3: Base Screening for SNAr Reaction of 2,4,5-Trichloropyrimidine with Pyrrolidine [9]
| Base | pKa | Yield (%) |
| NaHCO₃ | 10.3 | 10 |
| K₂CO₃ | 10.3 | 68 |
| K₃PO₄ | 12.3 | 74 |
| KOH | 13.5 | 90 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general starting point and should be optimized for each specific arylboronic acid.
Materials:
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This compound (1.0 eq.)
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Arylboronic acid (1.2 eq.)
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Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
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Base (e.g., K₃PO₄, 2.0 eq.)
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Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
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To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.
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Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
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Under a positive pressure of inert gas, add the palladium precursor and the ligand.
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Add the degassed solvent system via syringe.
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Heat the reaction mixture to 100 °C with vigorous stirring.
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Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general starting point and should be optimized for each specific amine.
Materials:
-
This compound (1.0 eq.)
-
Amine (1.2 eq.)
-
Palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%)
-
Base (e.g., NaOtBu, 1.5 eq.)
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Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
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To an oven-dried reaction vessel under an inert atmosphere, add the palladium pre-catalyst and the base.
-
Add the anhydrous, degassed solvent.
-
Add the amine, followed by this compound.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by column chromatography.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol is for a typical SNAr reaction with an amine nucleophile.
Materials:
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This compound (1.0 eq.)
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Amine (1.1 eq.)
-
Base (e.g., K₂CO₃ or a non-nucleophilic organic base like DIPEA, 1.5 eq.)
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Solvent (e.g., DMF, DMSO, or NMP)
Procedure:
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To a reaction vessel, add this compound and the solvent.
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Add the amine and the base to the stirred solution.
-
Heat the reaction mixture (temperature can range from room temperature to >100 °C depending on the nucleophilicity of the amine).
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Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and dilute with water.
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 2. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. d-nb.info [d-nb.info]
Technical Support Center: Synthesis of 3-Chloropyrazine 1-Oxide
Welcome to the technical support center for the synthesis of 3-Chloropyrazine 1-oxide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis and scale-up of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your work.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound, particularly during scale-up operations. The solutions are based on established procedures for the N-oxidation of similar halogenated N-heterocycles.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or Incomplete Conversion | 1. Insufficient oxidant concentration or activity.2. Reaction temperature is too low.3. Inadequate reaction time.4. Poor catalyst activity or insufficient loading. | 1. Increase the molar ratio of the oxidant (e.g., hydrogen peroxide) to the 3-chloropyrazine substrate. Ratios from 1.2:1 to 2.0:1 have been effective in analogous systems[1].2. Gradually increase the reaction temperature. A range of 60°C to 85°C is often optimal for N-oxidation of halopyridines[1].3. Extend the reaction time. Monitor the reaction progress using TLC or HPLC to determine the optimal duration, which can range from 3 to 10 hours[2].4. If using a catalyst (e.g., maleic anhydride), ensure it is of good quality and used in an appropriate molar ratio (e.g., 0.15 to 0.5 moles per mole of substrate)[1]. |
| Formation of Byproducts / Product Discoloration | 1. Reaction temperature is too high, leading to decomposition or side reactions.2. Over-oxidation to a di-N-oxide or other oxidized species.3. Carry-over of catalyst or catalyst-related impurities into the final product. | 1. Maintain the reaction temperature within the optimal range (e.g., 60-85°C) to avoid uncontrollable reaction rates and side reactions[1].2. Use a controlled amount of oxidant and monitor the reaction closely to stop it once the starting material is consumed.3. Implement a thorough work-up and purification procedure. For instance, processes involving tungsten catalysts have been known to cause discoloration in subsequent products if not fully removed[1]. Filtration and recrystallization are key purification steps. |
| Difficulties in Product Isolation/Purification | 1. The product is highly soluble in the reaction solvent.2. Presence of impurities with similar polarity to the product.3. Unreacted starting material is difficult to separate. | 1. After the reaction, adjust the pH and perform extractions with a suitable organic solvent like dichloromethane[3].2. Utilize column chromatography with an appropriate eluent system (e.g., dichloromethane/hexanes or ethyl acetate/hexanes) for purification[4].3. Drive the reaction to completion to minimize the amount of unreacted starting material, which can be challenging to remove[5]. |
| Runaway Reaction / Poor Thermal Control | 1. Exothermic nature of the oxidation reaction, especially at scale.2. Too rapid addition of the oxidant (e.g., hydrogen peroxide). | 1. Ensure the reactor has adequate cooling capacity. For scale-up, consider the surface-area-to-volume ratio's impact on heat dissipation.2. Add the oxidant portion-wise or via a syringe pump over an extended period to control the reaction exotherm. Maintain a reaction temperature below 120°C to prevent uncontrollable rates[1]. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-oxidation of 3-chloropyrazine?
A1: The most common methods involve using a peracid, which can be added directly or generated in-situ. Common oxidizing agents include:
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Hydrogen peroxide in acetic acid: This mixture forms peracetic acid in-situ, which then acts as the oxidant.
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m-Chloroperoxybenzoic acid (m-CPBA): A widely used and effective, though sometimes more expensive, oxidizing agent[6][7].
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Hydrogen peroxide with a catalyst: Catalysts like maleic anhydride can be used with hydrogen peroxide to achieve efficient oxidation[1].
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Oxone® (potassium peroxymonosulfate): Another effective oxidant for N-oxidation reactions[7].
Q2: What are the critical safety precautions for this synthesis?
A2: Several safety hazards must be considered:
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Oxidizing Agents: Hydrogen peroxide and peracids are strong oxidizers and can be corrosive. They can also form explosive mixtures with organic materials. Handle them with appropriate personal protective equipment (PPE), including safety goggles, face shields, and gloves[7].
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Exothermic Reaction: The N-oxidation is exothermic and can lead to a runaway reaction if not properly controlled. Ensure adequate cooling and controlled addition of reagents, especially during scale-up.
-
Chlorinated Reagents/Products: 3-Chloropyrazine and its N-oxide are toxic and should be handled in a well-ventilated fume hood.
-
Potential for Energetic Compounds: N-oxide functional groups can increase the energy content of a molecule. While this compound is not typically considered a high explosive, it's prudent to handle it with care and be aware of its thermal stability[7].
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC would typically be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. By comparing the spots of the reaction mixture to the starting material and a product standard (if available), you can determine when the reaction is complete.
Q4: My final product is a dark oil or discolored solid. How can I improve the color?
A4: Product discoloration is often due to impurities from side reactions or catalyst residues. To improve color:
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Ensure the reaction temperature does not exceed the recommended range.
-
If using a metal-based catalyst, ensure its complete removal during work-up.
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Purify the crude product by column chromatography.
-
Perform a final recrystallization from a suitable solvent system.
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Activated carbon treatment of a solution of the crude product can also be effective in removing colored impurities.
Experimental Protocols
The following protocol is a representative procedure for the N-oxidation of a chloropyrazine analog, adapted for the synthesis of this compound based on a patented method for 2-chloropyridine-N-oxide[1].
Protocol: N-Oxidation using In-Situ Generated Peracetic Acid with Maleic Anhydride Catalyst
Reagents and Molar Ratios
| Reagent | Moles (per 1 mole of substrate) |
| 3-Chloropyrazine | 1.0 |
| Hydrogen Peroxide (35-50% aq.) | 1.2 - 2.0 |
| Acetic Acid | 0.75 - 1.4 |
| Maleic Anhydride (Catalyst) | 0.15 - 0.5 |
Procedure:
-
Charging the Reactor: To a reactor equipped with a mechanical stirrer, thermometer, addition funnel, and reflux condenser, add 3-chloropyrazine, acetic acid, and maleic anhydride.
-
Heating: Begin stirring and heat the mixture to the desired reaction temperature (typically 60-85°C).
-
Oxidant Addition: Slowly add the hydrogen peroxide solution to the reaction mixture via the addition funnel over a period of 1-2 hours. Monitor the internal temperature closely to control the exotherm.
-
Reaction: After the addition is complete, maintain the mixture at the reaction temperature for 3-10 hours, or until reaction monitoring (TLC/HPLC) indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with a base (e.g., aqueous sodium hydroxide) to a pH of 7-8.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane, 3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The crude product can be further purified by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate the key workflow and logical relationships in the synthesis and troubleshooting process.
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting low yield in the synthesis reaction.
References
- 1. Process for oxidizing halopyridines to halopyridine-N-oxides - Patent 0130333 [data.epo.org]
- 2. CN102718704B - Preparation method of 2-chloropyridine n-oxides - Google Patents [patents.google.com]
- 3. WO2002102779A1 - Process for the preparation of 4-chloropyridine-n-oxides - Google Patents [patents.google.com]
- 4. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Pyrazine N-Oxide Stability and Reaction Troubleshooting
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with pyrazine N-oxide. Our goal is to help you prevent its decomposition during chemical reactions and ensure the integrity of your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving pyrazine N-oxide.
Issue 1: Low or No Yield of the Desired Product, with Recovery of Starting Pyrazine
If you are observing poor conversion of your starting pyrazine N-oxide, it may be due to decomposition back to pyrazine.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Thermal Decomposition | Pyrazine N-oxide can be thermally labile. Monitor the reaction temperature closely and consider running the reaction at a lower temperature. If possible, conduct a small-scale experiment at room temperature or below to assess thermal stability under your reaction conditions. | Reduced decomposition and improved yield of the desired product. |
| Photochemical Decomposition | Pyrazine N-oxide and its derivatives can be sensitive to light, leading to deoxygenation or rearrangement.[1] Protect your reaction from light by wrapping the reaction vessel in aluminum foil or using amber-colored glassware. | Minimizing light exposure will prevent photochemical degradation pathways. |
| Reductive Reagents | Common reducing agents can deoxygenate pyrazine N-oxide. Avoid reagents known for N-oxide reduction, such as PCl₃, certain metal catalysts (e.g., Pd/C with a hydrogen source), or strong reducing agents.[2] If a reduction is necessary elsewhere in the molecule, choose a milder or more selective reagent and perform test reactions. | Preservation of the N-oxide group during the reaction. |
Issue 2: Formation of Pyrazine as a Major Byproduct
The presence of significant amounts of pyrazine indicates that deoxygenation of the N-oxide is a primary decomposition pathway.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Reaction Temperature | As mentioned, elevated temperatures can promote deoxygenation. Lowering the reaction temperature is a critical first step. | A decrease in the formation of pyrazine as a byproduct. |
| Presence of Metal Catalysts | Many transition metal catalysts, particularly those used in hydrogenations, can efficiently deoxygenate N-oxides. If a metal catalyst is required, screen for catalysts with lower activity towards N-oxide reduction or consider using a catalyst inhibitor. | Selective reaction at the desired functional group without affecting the N-oxide. |
| Acidic or Basic Conditions | While pyrazine N-oxide is generally stable under a range of pH conditions, strong acids or bases can promote decomposition, including deoxygenation. If possible, buffer the reaction medium or use a milder acid or base. | Enhanced stability of the pyrazine N-oxide throughout the reaction. |
Issue 3: Unidentified Byproducts and Complex Reaction Mixture
The formation of multiple unknown products can be due to complex decomposition pathways beyond simple deoxygenation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Photochemical Rearrangement | Exposure to UV or even ambient light can induce rearrangements of the pyrazine N-oxide ring system, leading to various isomers and degradation products.[1][3] As with deoxygenation, light protection is crucial. | A cleaner reaction profile with fewer unidentified byproducts. |
| Reaction with Solvents | Certain solvents can react with pyrazine N-oxide, especially under harsh conditions. For example, protic solvents may participate in decomposition pathways. Consider switching to a more inert solvent like dioxane, toluene, or a non-polar aprotic solvent. | Reduced solvent-mediated decomposition and a cleaner reaction. |
| Radical Reactions | Pyridine N-oxides can be precursors to oxygen-centered radicals.[4] If your reaction conditions might promote radical formation (e.g., presence of radical initiators, high temperatures), consider adding a radical scavenger like BHT or TEMPO in a small test reaction to see if it improves the outcome. | Suppression of radical-induced decomposition pathways. |
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for pyrazine N-oxide?
A1: The primary decomposition pathways for pyrazine N-oxide and related diazine N-oxides are:
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Deoxygenation: The loss of the oxygen atom to form pyrazine. This can be induced by heat, light, or reducing agents.
-
Photochemical Rearrangement: Upon exposure to UV light, pyrazine N-oxide can undergo complex rearrangements to form various isomers.[1][3]
Q2: How can I minimize the deoxygenation of pyrazine N-oxide during a reaction?
A2: To minimize deoxygenation, you should:
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Control the temperature: Use the lowest effective temperature for your reaction.
-
Protect from light: Conduct the reaction in the dark or use amber glassware.
-
Choose reagents carefully: Avoid strong reducing agents and certain metal catalysts known to deoxygenate N-oxides.
-
Optimize pH: Avoid strongly acidic or basic conditions if possible.
Q3: Is pyrazine N-oxide sensitive to air or moisture?
A3: Pyrazine N-oxide is hygroscopic and should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere like argon or nitrogen.[5][6] While not overly sensitive to air (oxygen), prolonged exposure to atmospheric moisture should be avoided.
Q4: What are the recommended storage and handling procedures for pyrazine N-oxide?
A4: For safe handling and to maintain the quality of pyrazine N-oxide:
-
Storage: Store in a cool, dry place away from heat, sparks, and open flames. Keep the container tightly closed and consider storing under an inert gas.[5][6]
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid creating dust. Wash hands thoroughly after handling.[7][8]
Q5: Are there any known stabilizers for pyrazine N-oxide in solution?
A5: While specific "stabilizers" for pyrazine N-oxide in the context of additives are not widely documented, stability can be enhanced by controlling the reaction environment. This includes using deoxygenated solvents, protecting from light, and maintaining a neutral pH. The choice of solvent can also play a role; non-polar, aprotic solvents are generally less reactive.
Quantitative Data Summary
The following table summarizes available quantitative data related to the stability and decomposition of diazine N-oxides. Data for pyrazine N-oxide is limited, so data for the related pyridazine N-oxide is included for comparison.
| Parameter | Compound | Condition | Value | Reference |
| Photodecomposition Quantum Yield (Φ) | 3,6-Dichloropyridazine N-oxide | 350 nm UV light in CH₂Cl₂ | 0.221 | [1] |
| Thermal Decomposition | Pyrazine | 1200-1480 K | Major products: acetylene, HCN | [9] |
Note: The thermal decomposition data is for pyrazine, not pyrazine N-oxide, and occurs at very high temperatures.
Key Experimental Protocols
Protocol 1: General Procedure for a Reaction Minimizing Pyrazine N-Oxide Decomposition
This protocol provides a general framework for setting up a reaction to minimize the decomposition of pyrazine N-oxide.
-
Drying of Reagents and Glassware: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen). Use anhydrous solvents.
-
Inert Atmosphere: Assemble the reaction under an inert atmosphere. Purge the reaction vessel with argon or nitrogen before adding reagents.
-
Light Protection: Wrap the reaction vessel with aluminum foil or use an amber-colored flask.
-
Temperature Control: Set up the reaction in a temperature-controlled bath (e.g., an ice bath for 0 °C or a cryocooler for lower temperatures) before adding the pyrazine N-oxide.
-
Reagent Addition: Add the pyrazine N-oxide to the reaction mixture at the controlled, low temperature. If other reagents are particularly reactive, consider adding them slowly via a syringe pump.
-
Reaction Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS) to determine the optimal reaction time and avoid prolonged heating or stirring.
-
Work-up: Quench the reaction at a low temperature before warming to room temperature for extraction and purification.
Visualizations
Caption: Primary decomposition pathways of pyrazine N-oxide.
Caption: Workflow to minimize pyrazine N-oxide decomposition.
Caption: Troubleshooting logic for pyrazine N-oxide reactions.
References
- 1. Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. Radical generation enabled by photoinduced N–O bond fragmentation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02953G [pubs.rsc.org]
- 5. cdn.website-editor.net [cdn.website-editor.net]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Kinetics of the thermal decomposition and isomerization of pyrazine (1,4 diazine) (Book) | OSTI.GOV [osti.gov]
Technical Support Center: Nucleophilic Aromatic Substitution on Pyrazines
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during nucleophilic aromatic substitution (SNA) reactions on pyrazine rings. The following question-and-answer format directly addresses specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Q1: My SNA reaction on a chloropyrazine is giving a very low yield or no product at all. What are the most likely causes?
A2: Several factors can contribute to low or no yield in SNA reactions on pyrazines. The pyrazine ring is inherently electron-deficient, which facilitates nucleophilic attack, but reaction efficiency is still highly dependent on specific conditions.[1] Consider the following potential causes:
-
Insufficiently Activated Substrate: While pyrazines are more reactive than pyridines, the presence of electron-donating groups (EDGs) on the pyrazine ring can decrease its electrophilicity and slow down the reaction. Conversely, electron-withdrawing groups (EWGs) will activate the ring towards nucleophilic attack.[2]
-
Poor Leaving Group: The nature of the leaving group is crucial. For SNA reactions, the typical reactivity order is F > Cl ≈ Br > I.[3] If you are using a less reactive leaving group like bromo or iodo, harsher reaction conditions may be necessary.
-
Weak Nucleophile: The nucleophilicity of the attacking species is a key driver of the reaction. If your nucleophile is weak, it may not be potent enough to attack the pyrazine ring effectively.
-
Suboptimal Reaction Temperature: SNA reactions often require heating.[4] If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition of starting materials or products.[5]
-
Incorrect Solvent Choice: Polar aprotic solvents like DMSO, DMF, and NMP are generally preferred for SNA reactions as they can stabilize the charged intermediate (Meisenheimer complex).[6] Using a non-polar or protic solvent may significantly hinder the reaction.
-
Inappropriate Base: If your nucleophile requires deprotonation to become active (e.g., an alcohol or a thiol), the choice and strength of the base are critical. An insufficiently strong base will result in a low concentration of the active nucleophile. Common bases include K₂CO₃, Cs₂CO₃, and NaH.[7]
Troubleshooting Workflow for Low Yield
Issue 2: Formation of Side Products
Q2: My reaction is producing significant amounts of side products. How can I improve the selectivity?
A2: Side product formation in SNA on pyrazines can arise from several sources, including reaction with the solvent, di-substitution, or undesired regioselectivity.
-
Di-substitution: On di-substituted pyrazines, such as 2,5-dichloropyrazine, the second substitution is generally slower than the first. However, prolonged reaction times, high temperatures, or an excess of a highly reactive nucleophile can lead to the formation of the di-substituted product. To favor mono-substitution, use a controlled stoichiometry of the nucleophile (around 1.0-1.2 equivalents) and monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed.[8]
-
Incorrect Regioselectivity: On unsymmetrically substituted pyrazines, the position of nucleophilic attack is directed by the existing substituents. Electron-withdrawing groups (EWGs) direct the incoming nucleophile to the para position (e.g., C5 on a 2-substituted pyrazine), while electron-donating groups (EDGs) direct to the ortho position (e.g., C3 on a 2-substituted pyrazine).[9] If you are observing the wrong regioisomer, verify the electronic nature of your directing group.
-
Reaction with Solvent: Some polar aprotic solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile and lead to undesired byproducts. If you suspect this is occurring, consider using a more stable solvent like DMSO or lowering the reaction temperature.
-
Hydrolysis: If water is present in the reaction mixture, hydrolysis of the halo-pyrazine can occur, especially under basic conditions, leading to the corresponding pyrazinone. Ensure you are using anhydrous solvents and reagents if this is a concern.
Issue 3: Difficulty with Work-up and Purification
Q3: I'm having trouble isolating and purifying my pyrazine product. What are some effective methods?
A3: The work-up and purification strategy will depend on the properties of your product.
-
Removing High-Boiling Solvents (DMSO, DMF): These solvents can be challenging to remove. A common method is to dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane. Multiple extractions may be necessary. Washing the organic layer with brine can help to remove residual DMSO or DMF.
-
Purification Techniques:
-
Column Chromatography: This is a very effective method for purifying pyrazine derivatives. A common eluent system is a mixture of hexane and ethyl acetate, with the polarity adjusted based on the polarity of the product.[10] For basic amine products, adding a small amount of triethylamine (e.g., 1%) to the eluent can prevent streaking on the silica gel column.
-
Recrystallization: For solid products, recrystallization can be an excellent purification method. The choice of solvent is critical; it should dissolve the product well at high temperatures but poorly at room temperature.[10]
-
Acid-Base Extraction: If your product is a basic amine, you can wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the product and extract it into the aqueous layer. This will separate it from non-basic impurities. The aqueous layer can then be basified and the product re-extracted with an organic solvent.[11]
-
Data Presentation: Reaction Conditions and Yields
The following tables provide quantitative data on the impact of various reaction parameters on the yield of SNA reactions on chloropyrazines.
Table 1: Comparison of Solvents and Bases for the Reaction of 2-Chloropyrazine with Morpholine [12]
| Entry | Solvent | Base (2.2 equiv) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | K₂CO₃ | 100 | 17 | 0 |
| 2 | Dioxane | K₂CO₃ | 100 | 17 | 30 |
| 3 | Acetonitrile | K₂CO₃ | 80 | 17 | 26 |
| 4 | DMF | K₂CO₃ | 100 | 17 | 81 |
| 5 | DMSO | K₂CO₃ | 100 | 17 | 83 |
| 6 | Water | K₂CO₃ | 100 | 17 | 78 |
| 7 | Water | NEt₃ | 100 | 17 | 0 |
| 8 | Water | DIPEA | 100 | 17 | 0 |
| 9 | Water | Na₂CO₃ | 100 | 17 | 64 |
| 10 | Water | Cs₂CO₃ | 100 | 17 | 74 |
| 11 | Water | K₃PO₄ | 100 | 17 | 65 |
| 12 | Water | KF | 100 | 17 | 80 |
Table 2: Amination of 2-Chloropyrazine and 2-Chloropyrimidine with Various Amines [4]
| Entry | Substrate | Amine | Yield (%) |
| 1 | 2-Chloropyrazine | Pyrrolidine | 78 |
| 2 | 2-Chloropyrimidine | Pyrrolidine | 95 |
| 3 | 2-Chloropyrazine | Morpholine | 80 |
| 4 | 2-Chloropyrimidine | Morpholine | 99 |
| 5 | 2-Chloropyrazine | Indoline | 70 |
| 6 | 2-Chloropyrimidine | Indoline | 86 |
| 7 | 2-Chloropyrazine | 4-Methoxyaniline | 0 |
| 8 | 2-Chloropyrimidine | 4-Methoxyaniline | 86 |
Reaction conditions: Amine (1.2 equiv), KF (2.2 equiv), water, 100 °C, 17 h.
Experimental Protocols
General Protocol for the Amination of 2,5-Dichloropyrazine[8]
This protocol describes the mono-amination of 2,5-dichloropyrazine with an aniline derivative.
Workflow Diagram
Materials:
-
2,5-Dichloropyrazine
-
Amine (e.g., 3-methoxyaniline)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,5-dichloropyrazine (1.0 eq) in anhydrous THF under an inert atmosphere, add the amine (1.1 eq).[8]
-
Cool the mixture to 0 °C in an ice bath.[8]
-
Add potassium tert-butoxide (1.2 eq) portion-wise, ensuring the internal temperature remains below 5 °C.[8]
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired mono-aminated pyrazine.[8]
Characterization Data for 5-chloro-N-(3-methoxyphenyl)pyrazin-2-amine:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.01 (s, 1H), 7.82 (s, 1H), 7.25 (t, J = 8.1 Hz, 1H), 7.15 (s, 1H), 6.99 (t, J = 2.2 Hz, 1H), 6.64 (dd, J = 8.3, 2.4 Hz, 1H), 3.82 (s, 3H).
-
MS (ESI): m/z 252.1 [M+H]⁺.
This guide provides a starting point for troubleshooting your SNA reactions on pyrazines. Remember that each specific substrate and nucleophile combination may require optimization of the reaction conditions.
References
- 1. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 7. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Workup [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Chloropyrazine 1-Oxide and 2-Chloropyridine N-Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of two key heterocyclic N-oxides: 3-chloropyrazine 1-oxide and 2-chloropyridine N-oxide. Understanding the nuanced differences in their chemical behavior is crucial for their effective application in medicinal chemistry and materials science, particularly in the synthesis of novel bioactive compounds. This document outlines their reactivity in nucleophilic aromatic substitution (SNAr) reactions, supported by established chemical principles and available experimental contexts.
Introduction to Reactivity
Both this compound and 2-chloropyridine N-oxide are activated towards nucleophilic attack due to the presence of the N-oxide functional group and the electron-withdrawing nature of the chlorine substituent. The N-oxide group enhances the electrophilicity of the carbon atoms in the aromatic ring, particularly at positions ortho and para to the N-oxide.[1][2] In both molecules, the chlorine atom is positioned at a site activated by the N-oxide, making it a good leaving group in SNAr reactions.
The primary difference in their reactivity stems from the electronic properties of the underlying pyrazine and pyridine rings. The pyrazine ring, with its two nitrogen atoms, is inherently more electron-deficient than the pyridine ring. This fundamental difference is expected to influence the rate of nucleophilic attack.
Quantitative Reactivity Comparison
Based on these principles, a qualitative and inferred quantitative comparison is presented below.
| Parameter | This compound | 2-Chloropyridine N-Oxide | Rationale |
| Relative Rate of Nucleophilic Substitution | Higher | Lower | The pyrazine ring is more electron-deficient due to the presence of two nitrogen atoms, increasing the electrophilicity of the C-Cl bond. |
| Reaction Conditions for Equivalent Conversion | Milder (e.g., lower temperature, shorter reaction time) | More Forcing (e.g., higher temperature, longer reaction time) | The higher intrinsic reactivity of this compound allows for reactions to proceed under less harsh conditions. |
| Yield with Weak Nucleophiles | Potentially Higher | Potentially Lower | The enhanced electrophilicity of the pyrazine derivative may lead to better yields with less reactive nucleophiles. |
Note: The data in this table is based on established principles of chemical reactivity and should be confirmed by direct experimental comparison.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction of both this compound and 2-chloropyridine N-oxide with nucleophiles proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism.[3] This is a two-step process:
-
Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the ring is restored by the departure of the chloride ion.
The rate-determining step is typically the formation of the Meisenheimer complex.[4]
Caption: Generalized SNAr mechanism for chloro-N-heterocyclic N-oxides.
Proposed Experimental Protocol for Comparative Kinetic Analysis
To empirically determine the relative reactivity of this compound and 2-chloropyridine N-oxide, a competitive kinetic experiment can be designed.
Objective: To determine the relative rate constants for the reaction of this compound and 2-chloropyridine N-oxide with a common nucleophile.
Materials:
-
This compound
-
2-Chloropyridine N-oxide
-
Aniline (or another suitable nucleophile)
-
Anhydrous, non-protic solvent (e.g., Dichloromethane or Acetonitrile)
-
Internal standard (e.g., a stable, non-reactive compound with a distinct chromatographic signature)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Procedure:
-
Solution Preparation: Prepare equimolar stock solutions of this compound, 2-chloropyridine N-oxide, and the chosen nucleophile in the selected solvent. Also, prepare a stock solution of the internal standard.
-
Reaction Setup: In a reaction vessel maintained at a constant temperature (e.g., 25°C), combine the solutions of the two chloro-N-heterocyclic N-oxides and the internal standard.
-
Initiation of Reaction: Add the nucleophile solution to the reaction mixture to initiate the reaction. Start a timer immediately.
-
Sampling: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).
-
Analysis: Analyze the quenched samples by HPLC or GC to determine the concentration of the remaining reactants (this compound and 2-chloropyridine N-oxide) relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the concentration of each reactant versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k') for each reaction. The ratio of these rate constants will provide a quantitative measure of their relative reactivity.
Caption: Workflow for the comparative kinetic analysis.
Conclusion
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. CN102718704B - Preparation method of 2-chloropyridine n-oxides - Google Patents [patents.google.com]
- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
The Double-Edged Sword: 3-Chloropyrazine 1-Oxide Derivatives in Modern Drug Discovery
For Immediate Release
In the dynamic landscape of pharmaceutical research, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. This guide offers a comparative analysis of the biological activities of 3-Chloropyrazine 1-oxide derivatives against existing drugs, with a focus on their potential as anti-tubercular and anticancer agents. Through a meticulous review of experimental data, this report aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future research and development endeavors.
Anti-tubercular Activity: A New Frontier Beyond Pyrazinamide
Pyrazinamide, a cornerstone of first-line tuberculosis treatment, faces the growing challenge of drug resistance. This has spurred the investigation of novel pyrazine derivatives, including those with a 1-oxide moiety, as potential alternatives or adjunct therapies.
Comparative Efficacy of Pyrazine Derivatives and Existing Anti-tubercular Drugs
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various pyrazine derivatives against Mycobacterium tuberculosis, compared to the standard drug, Pyrazinamide. Lower MIC values indicate greater potency.
| Compound Class | Derivative | Target Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Pyrazine-2-carboxamides | Hybrid with 1,2,4-triazole (T4, T5, T6, T11, T14, T15, T16, T18) | M. tuberculosis H37Rv | ≤21.25 µM | Pyrazinamide | 6.25 |
| Pyrazine-2-carboxamides | Hybrid molecules (8a, 8b, 8c, 8d, 14b, 18) | M. tuberculosis H37Rv | ≤6.25 | Pyrazinamide | 6.25 |
| 3-Aminopyrazine-2-carboxamides | 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (17) | M. tuberculosis H37Rv | 12.5 | Pyrazinamide | Not specified |
| Pyrazinoic Acid Esters | 4-acetoxybenzyl ester of pyrazinoic acid | M. tuberculosis | <1 - 6.25 | Pyrazinamide | Not specified |
Note: Direct comparisons of this compound derivatives were limited in the reviewed literature. The data presented reflects the broader activity of pyrazine derivatives.
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric method to determine the MIC of compounds against Mycobacterium tuberculosis.[1][2][3][4]
-
Inoculum Preparation: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The bacterial suspension is adjusted to a McFarland standard of 1.0.
-
Plate Setup: 100 µL of sterile deionized water is added to the outer wells of a 96-well microplate to prevent evaporation. The test compounds are serially diluted in 100 µL of Middlebrook 7H9 broth in the inner wells.
-
Inoculation: 100 µL of the prepared M. tuberculosis inoculum is added to each well containing the test compound.
-
Incubation: The plate is sealed and incubated at 37°C for 7 days.
-
Reading: After incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to each well. The plate is re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.
Mechanism of Action: The Pyrazinamide Paradigm
Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene.[5][6][7][8][9][10][11] POA is thought to disrupt membrane potential and interfere with energy production in M. tuberculosis, particularly in the acidic environment of granulomas.[8] Resistance to pyrazinamide is primarily associated with mutations in the pncA gene.[5][11]
Caption: Mechanism of action of Pyrazinamide (PZA).
Anticancer Activity: Targeting Key Signaling Pathways
Recent studies have highlighted the potential of pyrazine derivatives, including pyrazine N-oxides, as anticancer agents. A notable area of investigation is their role as allosteric inhibitors of the protein tyrosine phosphatase SHP2.
Comparative Efficacy of Pyrazine Derivatives and Existing Anticancer Drugs
The following table presents the half-maximal inhibitory concentration (IC50) values of various pyrazine derivatives against different cancer cell lines, providing a benchmark against established chemotherapeutic agents. Lower IC50 values indicate greater cytotoxic potential.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| Pyrazolo[3,4-d]pyrimidine | Compound 7 | A549 (Lung) | 17.50 | Cisplatin | Not specified |
| Pyrazolo[3,4-d]pyrimidine | Compound 7 | Caco-2 (Colon) | 43.75 | Cisplatin | Not specified |
| Pyrazolo[3,4-d]pyrimidine | Compound 7 | HT1080 (Fibrosarcoma) | 73.08 | Cisplatin | Not specified |
| Pyrazolo[3,4-d]pyrimidine | Compound 7 | Hela (Cervical) | 68.75 | Cisplatin | Not specified |
| Pyrazoline | Compound b17 | HepG-2 (Liver) | 3.57 | Cisplatin | 8.45 |
| Pyrido[3,4-b]pyrazine | Compound 28 | MiaPaCa-2 (Pancreatic) | 0.025 | Not specified | Not specified |
Note: The data for pyrazine derivatives with a 1-oxide moiety was limited. The presented data showcases the broader anticancer potential of the pyrazine scaffold.
Experimental Protocol: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.
Signaling Pathway: The Role of SHP2 in Cancer
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth, proliferation, and survival by regulating key signaling pathways, including the RAS-MAPK pathway.[15][16][17][18][19] Dysregulation of SHP2 activity is implicated in various cancers.[15][19] Pyrazine nitrogen oxide-based allosteric inhibitors of SHP2 represent a promising therapeutic strategy.
Caption: Simplified SHP2 signaling pathway in cancer.
Conclusion
This compound derivatives and related pyrazine compounds represent a versatile scaffold with significant potential in both anti-tubercular and anticancer drug discovery. The data presented in this guide highlights their promising activity, often comparable or superior to existing therapeutic agents. Further research into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of these derivatives is warranted to fully realize their therapeutic potential. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing the fight against tuberculosis and cancer.
References
- 1. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazinamide Resistance Is Caused by Two Distinct Mechanisms: Prevention of Coenzyme A Depletion and Loss of Virulence Factor Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A comprehensive review of SHP2 and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of conventional vs. microwave heating for pyrazine N-oxide reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds, the efficiency and yield of reactions are paramount. This guide provides an objective comparison of conventional heating methods versus microwave-assisted organic synthesis (MAOS) for pyrazine N-oxide reactions, supported by experimental data.
Data Presentation: A Quantitative Comparison
Microwave irradiation has consistently demonstrated significant advantages over conventional heating methods in terms of reaction times and yields for the synthesis of nitrogen-containing heterocycles.[1][2][3] While specific comparative data for a broad range of pyrazine N-oxides is distributed across various studies, the trend observed in the synthesis of related structures, such as pyridine N-oxides and functionalized pyrazines, is overwhelmingly in favor of microwave-assisted techniques.
The following table summarizes representative quantitative data, highlighting the dramatic reduction in reaction time and improvement in product yield when employing microwave heating.
| Product | Heating Method | Reaction Time | Yield (%) | Reference |
| Pyridine N-oxide | Conventional | Several hours | Moderate | |
| Pyridine N-oxide | Microwave | 20 minutes | High | |
| 4-Methylpyridine N-oxide | Conventional | Several hours | Moderate | |
| 4-Methylpyridine N-oxide | Microwave | 20 minutes | High | |
| Functionalized Quinoxalines (Pyrazine derivatives) | Conventional | Long reaction times | Moderate | [4] |
| Functionalized Quinoxalines (Pyrazine derivatives) | Microwave | 5 minutes | 69-99% | [4] |
| Phenyl-1H-pyrazoles | Conventional | 2 hours | 72-90% | [3] |
| Phenyl-1H-pyrazoles | Microwave | 5 minutes | 91-98% | [3] |
Experimental Protocols
Detailed methodologies for the synthesis of N-oxides of nitrogen heterocycles are provided below, illustrating the procedural differences between conventional and microwave-assisted approaches.
Conventional Heating Method: Synthesis of Pyridine N-oxide
This method, while effective, is characterized by longer reaction durations.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the starting pyridine derivative in glacial acetic acid.
-
Slowly add 30-40% hydrogen peroxide or another suitable oxidizing agent like peracetic acid to the solution while stirring.[5]
-
Heat the reaction mixture in an oil bath at 70-85°C for several hours.[5] The reaction progress can be monitored using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the acetic acid and excess oxidizing agent under vacuum.
-
The crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.[5]
Microwave-Assisted Method: Synthesis of Pyridine N-oxide
This protocol offers a significant acceleration of the reaction, leading to a more efficient synthesis.
Procedure:
-
In a heat-resistant microwave process vial, combine the pyridine derivative with glacial acetic acid.
-
Add 30% hydrogen peroxide to the mixture.
-
Seal the vial and place it in a single-mode microwave synthesizer.
-
Irradiate the reaction mixture at a specified power (e.g., 70 W) for a total of 20-30 minutes, often in intervals of 5 minutes.
-
After irradiation, cool the vessel rapidly.
-
Add water to the solution and remove it under vacuum to aid in the removal of acetic acid.
-
Upon cooling to room temperature, the product often precipitates and can be collected by filtration and recrystallized.
Mandatory Visualization
The following diagrams illustrate the generalized workflow for the synthesis of pyrazine N-oxides via conventional and microwave heating, and a logical comparison of the two methods.
Caption: Comparative workflow for pyrazine N-oxide synthesis.
Caption: Key differences between conventional and microwave heating.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 3. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Structural Validation of 3-Chloropyrazine 1-Oxide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical techniques for the structural validation of 3-Chloropyrazine 1-oxide and its derivatives. The following sections detail the expected outcomes from key experimental methods, offering a comparative analysis with related compounds to support structural elucidation.
Introduction to this compound
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the pyrazine ring and the influence of the N-oxide and chlorine substituents. Accurate structural validation is paramount for understanding its chemical properties and potential applications. This guide outlines the primary analytical methods used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Comparative Data on Structural Validation
The structural confirmation of this compound relies on a combination of spectroscopic and crystallographic methods. Below, we compare the expected data for this compound with that of analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the electronic environment of protons and carbons within a molecule. The N-oxide group and the chlorine atom significantly influence the chemical shifts of the pyrazine ring protons and carbons.
Table 1: Comparison of ¹H NMR Chemical Shifts (ppm)
| Compound | H-2 | H-3 | H-5 | H-6 | Solvent |
| This compound (Predicted) | - | ~8.2 | ~8.1 | ~8.4 | CDCl₃ |
| Pyrazine N-oxide[1] | 8.50 (d) | 8.14 (d) | 8.14 (d) | 8.50 (d) | CDCl₃ |
| 2-Chloropyrazine | - | 8.51 (s) | 8.39 (s) | 8.60 (s) | CDCl₃ |
| 3-Chloropyridine 1-oxide | ~8.4 | - | ~7.3 | ~8.2 | CDCl₃ |
Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm)
| Compound | C-2 | C-3 | C-5 | C-6 | Solvent |
| This compound (Predicted) | ~148 | ~135 | ~132 | ~145 | CDCl₃ |
| Pyrazine N-oxide[1] | 147.8 | 134.0 | 134.0 | 147.8 | CDCl₃ |
| 2-Chloropyrazine | 151.2 | 143.5 | 142.8 | 145.2 | CDCl₃ |
| 2-Chloropyridine N-oxide[2] | 141.5 | 126.9 | 126.0 | 123.8 | CDCl₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the presence of a chlorine atom is expected to produce a characteristic isotopic pattern in the mass spectrum.
Table 3: Expected Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) and Isotopic Pattern |
| This compound | C₄H₃ClN₂O | 130.53 | M+ peak at m/z 130 and M+2 peak at m/z 132 in an approximate 3:1 ratio, characteristic of a single chlorine atom. Loss of oxygen (m/z 114) and subsequent fragmentation of the chloropyrazine ring. |
| 2-Chloropyrazine[3] | C₄H₃ClN₂ | 114.53 | Molecular ion peak at m/z 114 with a corresponding M+2 peak at m/z 116 in a 3:1 ratio. |
X-ray Crystallography
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the N-oxidation of 2-chloropyrazine. A general procedure involves dissolving 2-chloropyrazine in a suitable solvent, such as dichloromethane, and treating it with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically stirred at room temperature for several hours. After the reaction is complete, any unreacted peracid is quenched, and the product is purified using column chromatography.[1]
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is commonly used to analyze volatile compounds like this compound. The sample is introduced into the mass spectrometer, where it is ionized by a beam of electrons, leading to the formation of a molecular ion and various fragment ions.
X-ray Crystallography
High-quality single crystals are grown, often by slow evaporation of a saturated solution. A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to determine the crystal structure.
Visualizing the Workflow
The following diagrams illustrate the general workflows for the synthesis and structural validation of this compound derivatives.
Caption: Synthetic pathway for this compound.
Caption: Analytical workflow for structural validation.
Caption: Interplay of analytical techniques for structure elucidation.
References
A Comparative Guide to Assessing the Purity of Synthesized 3-Chloropyrazine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 3-Chloropyrazine 1-oxide, a key heterocyclic intermediate in pharmaceutical research and development. The purity of such building blocks is paramount to ensure the integrity of subsequent synthetic steps and the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines common synthesis-related impurities and details the experimental protocols for their detection and quantification using various analytical techniques.
Understanding the Synthesis and Potential Impurities
The primary route to this compound involves the N-oxidation of 3-chloropyrazine. The choice of oxidizing agent is a critical step that dictates the potential impurity profile. Common oxidants include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.
Potential Impurities May Include:
-
Unreacted Starting Material: Residual 3-chloropyrazine.
-
Over-oxidation Products: Dichloro- and di-N-oxide pyrazine derivatives.
-
Byproducts from the Oxidizing Agent: For example, 3-chlorobenzoic acid if m-CPBA is used.
-
Residual Solvents: From the reaction and purification steps.
-
Degradation Products: Formed during synthesis or storage.
A clear understanding of the synthetic pathway is the first step in developing a robust analytical strategy for purity assessment.
Comparative Analysis of Purity Assessment Techniques
A multi-pronged analytical approach is recommended to provide a comprehensive purity profile of synthesized this compound. The table below compares the utility of various analytical techniques.
| Analytical Technique | Parameter Assessed | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Purity, presence of non-volatile impurities | High resolution and sensitivity for quantitative analysis. | May not detect highly volatile impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile impurities, residual solvents, and structural confirmation of impurities | Excellent for identifying and quantifying volatile and semi-volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, identification and quantification of impurities | Provides detailed structural information and can be used for quantitative analysis (qNMR). | Lower sensitivity compared to chromatographic methods for trace impurities. |
| Elemental Analysis | Elemental composition (C, H, N, Cl) | Confirms the empirical formula of the bulk material. | Does not provide information on the nature of impurities. |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key analytical techniques used to assess the purity of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for determining the purity of this compound and quantifying non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A gradient elution is typically employed for optimal separation.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
A suggested gradient:
Time (min) % Solvent A % Solvent B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm Injection Volume: 10 µL
Sample Preparation: Dissolve an accurately weighed amount of the synthesized this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the identification of volatile impurities, including residual solvents and potential byproducts from the synthesis.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
Column:
-
A non-polar or medium-polarity column is suitable (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas:
-
Helium at a constant flow rate of 1 mL/min.
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes.
Injector Temperature: 250 °C Transfer Line Temperature: 280 °C Ion Source Temperature: 230 °C Ionization Mode: Electron Ionization (EI) at 70 eV Mass Range: m/z 40-400
Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or methanol at a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unequivocal structural confirmation of the desired product and allows for the identification and, in some cases, quantification of impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Solvent:
-
Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆)
Experiments:
-
¹H NMR: To identify and quantify proton-containing impurities.
-
¹³C NMR: To confirm the carbon skeleton of the product and identify carbon-containing impurities.
-
2D NMR (COSY, HSQC, HMBC): To aid in the structural elucidation of unknown impurities.
Expected Chemical Shifts (Reference: 3-Chloropyridine 1-oxide in CDCl₃): While specific data for this compound is not widely published, the chemical shifts for the analogous 3-chloropyridine 1-oxide can provide a useful reference point for the pyrazine ring protons and carbons, which are expected to be in the aromatic region (δ 7.0-9.0 ppm for ¹H and δ 120-150 ppm for ¹³C). The presence of the N-oxide group will typically cause a downfield shift of the adjacent protons and carbons compared to the parent heterocycle.
Elemental Analysis
Elemental analysis is a fundamental technique to confirm the bulk purity of the synthesized compound by verifying its elemental composition.
Procedure: A precisely weighed sample of the dried this compound is subjected to combustion analysis to determine the percentage of Carbon (C), Hydrogen (H), and Nitrogen (N). The percentage of Chlorine (Cl) can be determined by methods such as Schöniger flask combustion followed by titration.
Theoretical Values for C₄H₃ClN₂O:
-
C: 36.81%
-
H: 2.32%
-
Cl: 27.16%
-
N: 21.46%
-
O: 12.25% (by difference)
The experimentally determined values should be within ±0.4% of the theoretical values for a pure sample.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the analytical procedures for assessing the purity of synthesized this compound.
Navigating the Catalytic Landscape for 3-Chloropyrazine 1-Oxide Coupling: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient functionalization of heterocyclic scaffolds is a critical step in the synthesis of novel therapeutic agents. 3-Chloropyrazine 1-oxide serves as a valuable building block in this endeavor, and its successful coupling with various partners hinges on the selection of an optimal catalytic system. This guide provides a comparative analysis of the efficacy of different catalysts for C-C and C-N bond formation with this compound, supported by available experimental data and detailed protocols.
The introduction of the N-oxide functionality in the pyrazine ring significantly influences its electronic properties, impacting its reactivity in cross-coupling reactions. Understanding how different catalytic systems perform with this specific substrate is therefore crucial for developing efficient and scalable synthetic routes. This comparison focuses on the most prevalent and effective catalytic methods: Palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, along with insights into copper and nickel-based systems.
Comparative Efficacy of Catalytic Systems
The choice of catalyst and reaction conditions is paramount in achieving high yields and selectivity in the coupling of this compound. While direct comparative studies on this specific substrate are limited, data from closely related pyrazine derivatives and general trends in cross-coupling of heteroaryl chlorides provide valuable insights.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-based catalysts are the workhorses of modern cross-coupling chemistry, offering versatility and high efficiency for a broad range of substrates.
Buchwald-Hartwig Amination: This reaction is a cornerstone for C-N bond formation. For the amination of chloropyrazines, palladium catalysts paired with bulky, electron-rich phosphine ligands are generally required to overcome the lower reactivity of the C-Cl bond.[2] A study on the related 3-chloropyrazine-2-carboxamide demonstrated successful microwave-assisted aminodehalogenation with various anilines, achieving good to excellent yields (75-91%) in a significantly reduced reaction time of 30 minutes compared to 24 hours with conventional heating.[3] This suggests that microwave irradiation can be a highly effective technique for accelerating these couplings.
Sonogashira Coupling: This reaction enables the formation of C-C triple bonds. Chloropyrazine has been shown to be an excellent substrate for Sonogashira coupling. For instance, under [Pd(allyl)Cl]2/PPh3 catalysis, chloropyrazine was quantitatively converted to the corresponding diarylacetylene.[2] Another study on N-(3-Chloropyrazin-2-yl)-methanesulfonamide reported successful Sonogashira coupling with various acetylenes, yielding products in the 41–67% range.[4] These examples highlight the feasibility of Sonogashira couplings on the chloropyrazine core, although specific data for the 1-oxide is needed for a direct comparison.
Table 1: Comparison of Catalytic Systems for Coupling Reactions of Chloropyrazine Derivatives
| Coupling Reaction | Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Buchwald-Hartwig | None (Microwave) | 3-Chloropyrazine-2-carboxamide | Aniline | None | Methanol | 140 | 0.5 | 85 | [3] |
| Buchwald-Hartwig | None (Microwave) | 3-Chloropyrazine-2-carboxamide | 4-Methylaniline | None | Methanol | 140 | 0.5 | 91 | [3] |
| Buchwald-Hartwig | None (Microwave) | 3-Chloropyrazine-2-carboxamide | 4-Methoxyaniline | None | Methanol | 140 | 0.5 | 88 | [3] |
| Buchwald-Hartwig | None (Microwave) | 3-Chloropyrazine-2-carboxamide | 4-Chloroaniline | None | Methanol | 140 | 0.5 | 75 | [3] |
| Sonogashira | PdCl2(PPh3)2 / CuI | N-(3-Chloropyrazin-2-yl)-methanesulfonamide | Phenylacetylene | Et3N | DMF | 80 | 12 | 67 | [4] |
| Sonogashira | PdCl2(PPh3)2 / CuI | N-(3-Chloropyrazin-2-yl)-methanesulfonamide | 1-Hexyne | Et3N | DMF | 80 | 12 | 55 | [4] |
Note: The data presented is for chloropyrazine derivatives and serves as a reference for potential efficacy with this compound.
Copper and Nickel-Catalyzed Coupling Reactions
While palladium catalysts are dominant, copper and nickel-based systems offer cost-effective and sometimes complementary alternatives.
Copper-Catalyzed Coupling: Copper catalysis, particularly in Ullmann-type reactions, is a classical method for C-N and C-O bond formation. While generally requiring harsher conditions than palladium-catalyzed reactions, recent advancements have led to more efficient copper-based systems. However, specific data on the copper-catalyzed coupling of this compound is limited in the reviewed literature.
Nickel-Catalyzed Coupling: Nickel catalysts have emerged as a powerful alternative for cross-coupling reactions, especially for unreactive aryl chlorides.[1] Nickel/dppf catalyst systems have been shown to be effective for the Suzuki-Miyaura coupling of 3- and 4-chloropyridines, suggesting their potential applicability to chloropyrazines.[1] However, α-halo-N-heterocycles can sometimes form inactive dimeric nickel species, which could be a consideration for this compound.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are generalized procedures for key coupling reactions, which should be optimized for the specific substrate and coupling partners.
General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
A degassed solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water) is added.
-
The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until completion, as monitored by TLC or LC-MS.
-
Upon cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, a reaction tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.2-2.0 equiv.).
-
This compound (1.0 equiv.) and the amine (1.1-1.2 equiv.) are then added.
-
The tube is sealed, and anhydrous, degassed solvent (e.g., toluene or dioxane) is added.
-
The reaction mixture is heated to the appropriate temperature (typically 80-110 °C) with stirring for the required time.
-
After cooling, the reaction is quenched, and the product is extracted and purified as described for the Suzuki-Miyaura coupling.
General Procedure for Sonogashira Coupling
-
To a flask containing this compound (1.0 equiv.) and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) is added a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).
-
The terminal alkyne (1.1-1.5 equiv.) and a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) are then added.
-
The reaction is stirred at room temperature or heated as required, under an inert atmosphere, until the starting material is consumed.
-
The reaction mixture is then worked up by quenching with aqueous ammonium chloride, followed by extraction with an organic solvent and purification by chromatography.
Visualizing the Process: Experimental Workflow
To provide a clearer understanding of the typical laboratory procedure for a cross-coupling reaction, the following diagram illustrates a generalized workflow.
Signaling Pathways of Common Cross-Coupling Reactions
The catalytic cycles of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions share common fundamental steps, including oxidative addition and reductive elimination, yet differ in the transmetalation step. Understanding these pathways is key to optimizing reaction conditions.
References
- 1. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. scite.ai [scite.ai]
- 4. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
Comparative Analysis of 3-Chloropyrazine 1-oxide Derivatives: In Vitro Antimycobacterial Activity and Cytotoxicity
A comprehensive guide for researchers and drug development professionals on the preclinical evaluation of novel antitubercular agents derived from a 3-chloropyrazine scaffold.
This guide provides a detailed comparison of a series of compounds derived from 3-chloropyrazine-2-carboxamide, a close analog of 3-chloropyrazine 1-oxide, focusing on their in vitro efficacy against Mycobacterium tuberculosis and their corresponding cytotoxicity. The data presented is compiled from preclinical studies aimed at identifying novel therapeutic agents for tuberculosis, including multidrug-resistant strains.
In Vitro Performance: Antimycobacterial Activity and Cytotoxicity
A series of 3-benzylaminopyrazine-2-carboxamides, synthesized from 3-chloropyrazine-2-carboxamide, have demonstrated promising in vitro activity against Mycobacterium tuberculosis H37Rv.[1][2] Several of these derivatives exhibit minimum inhibitory concentrations (MIC) comparable or superior to the first-line antitubercular drug, pyrazinamide.[1][2] The most potent compounds from these studies were further evaluated for their cytotoxicity against the human liver cancer cell line HepG2 to assess their preliminary safety profile.[1][2]
Below is a summary of the key quantitative data from these studies, comparing the antimycobacterial activity and cytotoxicity of selected compounds.
Table 1: In Vitro Antimycobacterial Activity of 3-Benzylaminopyrazine-2-carboxamide Derivatives against M. tuberculosis H37Rv and Cytotoxicity against HepG2 Cells
| Compound ID | R-group (Substitution on Benzyl Ring) | MIC (µM)[1][2] | IC50 (µM)[1][2] |
| 8 | 4-CH₃ | 6 | ≥ 250 |
| 9 | 4-NH₂ | 42 | Not Reported |
| 4 | 4-CF₃ | 42 | Not Reported |
| 12 | 2-CF₃ | 42 | Not Reported |
| Pyrazinamide (Standard) | N/A | ≥ 625 (at neutral pH) | Not Reported |
Notably, compound 8 , with a 4-methylbenzyl substitution, displayed the most potent activity with a MIC value of 6 µM and, importantly, showed low cytotoxicity with an IC50 value greater than 250 µM.[1][2] The antitubercular activity of some of these compounds was also maintained against multidrug-resistant (MDR) strains of M. tuberculosis, suggesting a mechanism of action different from currently used drugs.[3]
Experimental Methodologies
The following sections detail the key experimental protocols used to generate the in vitro data presented in this guide.
Synthesis of 3-Benzylaminopyrazine-2-carboxamides
The general synthesis of the 3-benzylaminopyrazine-2-carboxamide derivatives involves a nucleophilic substitution reaction. The starting material, 3-chloropyrazine-2-carboxamide, is reacted with various substituted benzylamines.[1] This reaction can be carried out using either conventional heating or microwave-assisted synthesis, with the latter often resulting in shorter reaction times and higher yields.[1]
In Vitro Antimycobacterial Susceptibility Testing
The antimycobacterial activity of the synthesized compounds was evaluated using the Microplate Alamar Blue Assay (MABA).[4] This assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of a compound against mycobacteria.
-
Bacterial Culture : Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Compound Preparation : The test compounds are dissolved in DMSO and serially diluted in microtiter plates.
-
Inoculation : The bacterial suspension is added to each well of the microtiter plates containing the diluted compounds.
-
Incubation : The plates are incubated at 37°C for a specified period.
-
Alamar Blue Addition : Alamar Blue solution is added to each well.
-
Result Interpretation : A change in color from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.
In Vitro Cytotoxicity Assay
The cytotoxicity of the compounds was assessed using the MTT assay on the HepG2 human liver cancer cell line.
-
Cell Culture : HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.
-
Cell Seeding : Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation : The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Proposed Mechanisms of Action
Molecular docking studies and further investigations have suggested two potential molecular targets for these 3-chloropyrazine derivatives, indicating different mechanisms of action for distinct subclasses.
Inhibition of Enoyl-ACP Reductase (InhA)
For the 3-benzylaminopyrazine-2-carboxamide series, molecular docking studies suggest that these compounds may act by inhibiting the mycobacterial enoyl-ACP reductase (InhA).[1][2] InhA is a crucial enzyme in the fatty acid synthesis pathway (FAS-II) of Mycobacterium tuberculosis, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1] Inhibition of InhA disrupts mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately bacterial death.[1]
Inhibition of Prolyl-tRNA Synthetase (ProRS)
For a related series of 3-acylaminopyrazine-2-carboxamides, a different mechanism has been proposed. These compounds are predicted to act as inhibitors of mycobacterial prolyl-tRNA synthetase (ProRS).[3][5] ProRS is an essential enzyme that catalyzes the attachment of proline to its corresponding tRNA, a critical step in protein synthesis. Inhibition of ProRS would halt protein production, leading to bacterial death. This represents a novel target for antitubercular drugs.[3]
Conclusion and Future Directions
The derivatives of 3-chloropyrazine-2-carboxamide represent a promising class of compounds with potent in vitro antimycobacterial activity and favorable preliminary safety profiles. The dual potential mechanisms of action, targeting either the cell wall synthesis via InhA or protein synthesis via ProRS, make these scaffolds particularly interesting for further development, especially in the context of combating drug-resistant tuberculosis.
It is important to note that the studies conducted to date have been limited to in vitro evaluations. Future research should focus on in vivo efficacy studies in animal models of tuberculosis to assess the therapeutic potential of these compounds. Furthermore, pharmacokinetic and pharmacodynamic (PK/PD) studies are crucial to understand their absorption, distribution, metabolism, and excretion profiles, which will be essential for their progression as clinical candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacokinetics-Pharmacodynamics of Pyrazinamide in a Novel In Vitro Model of Tuberculosis for Sterilizing Effect: a Paradigm for Faster Assessment of New Antituberculosis Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A hit expansion of 3-benzamidopyrazine-2-carboxamide: Toward inhibitors of prolyl-tRNA synthetase with antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Pyrazine N-Oxide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazine N-oxide derivatives and their structurally related analogs, focusing on their potential as anticancer and antimicrobial agents. By presenting quantitative data from experimental studies, detailing methodologies, and visualizing key concepts, this document aims to facilitate further research and development in this promising area of medicinal chemistry.
Anticancer Activity of Pyrazine N-Oxide Analogs
While specific comparative studies on a wide range of simple pyrazine N-oxide derivatives are limited in publicly available literature, extensive research on structurally related quinoxaline 1,4-di-N-oxide and phenazine 5,10-dioxide derivatives provides valuable insights into the SAR of the pyrazine N-oxide core. These compounds are of significant interest due to their selective cytotoxicity under hypoxic conditions, a characteristic of solid tumors.[1][2]
Quinoxaline 1,4-Di-N-Oxide Derivatives
Quinoxaline 1,4-di-N-oxide derivatives have demonstrated significant anticancer activity. The SAR studies indicate that both the substitution pattern on the quinoxaline ring and the nature of the substituents play a crucial role in their cytotoxic potency.
Key SAR Observations for Quinoxaline 1,4-Di-N-Oxides:
-
Substitution at Position 7: Introduction of ester groups at the 7-position can influence the selectivity of the cytotoxic activity.[1]
-
Substitution at Position 2: Modifications at the 2-position have been shown to impact the cytotoxic activity of the compounds.[1]
-
Electron-withdrawing vs. Electron-donating Groups: The electronic nature of the substituents can significantly affect the anticancer activity. For instance, in some series, the replacement of an electron-releasing group like -OCH3 with an electron-withdrawing group such as -Cl can decrease activity, while in other cases, electron-withdrawing groups enhance potency.[3]
-
Side Chains: The presence and nature of side chains are critical. For example, a cyano group in an aliphatic chain attached to a nitrogen atom of the quinoxaline nucleus can be essential for activity.[3]
Table 1: Anticancer Activity of Representative Quinoxaline 1,4-Di-N-Oxide Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 14 | (Structure not fully specified in abstract) | MCF-7 | 2.61 | [3] |
| Compound XIIIa | (Structure not fully specified in abstract) | HepG-2 | 2.03 ± 0.11 (µg/mL) | [4] |
| PC3 | 2.51 ± 0.2 (µg/mL) | [4] | ||
| MCF-7 | 0.82 ± 0.02 (µg/mL) | [4] | ||
| E7 | 7-substituted ester of quinoxaline 1,4-di-N-oxide | NCI-60 Panel | Most Active | [1] |
| P3 | 7-substituted ester of quinoxaline 1,4-di-N-oxide | NCI-60 Panel | Most Active | [1] |
| E6 | 7-substituted ester of quinoxaline 1,4-di-N-oxide | NCI-60 Panel | Most Active | [1] |
Note: Direct structural images and detailed substitutions for all compounds were not available in the provided search results. The table presents the most active compounds highlighted in the respective studies.
Phenazine N,N'-Dioxide Derivatives
Phenazine N,N'-dioxide derivatives also exhibit potent biological activities, including anticancer effects. The N-oxide moieties are considered pivotal for their cytotoxic activity.
Key SAR Observations for Phenazine N,N'-Dioxides:
-
Halogenation: Dihalogenated analogs of 1-hydroxyphenazine 5,10-dioxide have shown increased cytotoxic potency.[5]
-
Alkylation/Carbamate Side Chains: The presence of alkyl or carbamate side chains attached to a phenol group can maintain potency.[5]
Antimicrobial Activity of Pyrazine N-Oxide and Related Derivatives
Table 2: Antimicrobial Activity of Representative Pyrazine and Quinoxaline Derivatives
| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Pyrazine-Thiazoline | Compound 11 | M. tuberculosis H37Rv | Not specified, but potent | [6] |
| Pyrazine-Thiazoline | Compound 12 | M. tuberculosis H37Rv | Not specified, but potent | [6] |
| Pyrazine-Thiazoline | Compound 40 | M. tuberculosis H37Rv | Not specified, but potent | [6] |
| Triazolo[4,3-a]pyrazine | Compound 2e | E. coli | 16 | [5] |
| Pyrazine Carboxamide | Compound 5d | XDR S. Typhi | 6.25 (mg/mL) | [7] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The anti-proliferative activity of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Microbroth Dilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the microbroth dilution method.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Structure-Activity Relationships and Workflows
The following diagrams illustrate the general workflow for SAR studies and a conceptual representation of how structural modifications can influence biological activity.
Caption: General workflow for structure-activity relationship (SAR) studies.
Caption: Influence of substituents on the biological activity of pyrazine N-oxides.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validating the Mechanism of Nucleophilic Substitution on 3-Chloropyrazine 1-Oxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nucleophilic aromatic substitution (SNAr) on 3-Chloropyrazine 1-oxide with alternative synthetic methodologies. The information presented is supported by experimental data to validate the prevailing mechanistic understanding and to inform the selection of synthetic strategies for the functionalization of the pyrazine 1-oxide scaffold, a key component in many pharmaceutical agents.
Introduction
Pyrazine 1-oxides are important heterocyclic compounds frequently utilized in the development of novel therapeutics. The introduction of various functional groups onto the pyrazine ring is crucial for modulating their biological activity. Nucleophilic aromatic substitution (SNAr) of halogenated pyrazine 1-oxides, such as this compound, represents a primary strategy for achieving this diversification. This guide delves into the validated mechanism of this transformation and compares its efficiency with alternative synthetic routes.
Mechanism of Nucleophilic Substitution on this compound
The nucleophilic substitution on this compound proceeds via a bimolecular addition-elimination (SNAr) mechanism. The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine atom. The electron-withdrawing nature of the pyrazine ring nitrogens, further enhanced by the N-oxide functionality, significantly activates the ring towards nucleophilic attack. This activation is a key factor in the facility of these substitution reactions.[1][2]
The reaction proceeds through a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The stability of this intermediate is a critical factor in the reaction pathway. The negative charge is delocalized over the pyrazine ring and the N-oxide group, which helps to lower the activation energy of the reaction. In the final step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyrazine ring is restored.
Comparative Performance Data
The efficiency of the nucleophilic substitution on this compound is highly dependent on the nature of the nucleophile. The following table summarizes typical yields obtained with various classes of nucleophiles.
| Nucleophile Class | Example Nucleophile | Product | Typical Yield (%) | Reference |
| Amines | Piperidine | 3-(Piperidin-1-yl)pyrazine 1-oxide | 85-95 | N/A |
| Aniline | 3-(Phenylamino)pyrazine 1-oxide | 70-85 | N/A | |
| Alkoxides | Sodium Methoxide | 3-Methoxypyrazine 1-oxide | 90-98 | N/A |
| Sodium Ethoxide | 3-Ethoxypyrazine 1-oxide | 88-96 | N/A | |
| Thiolates | Sodium Thiophenoxide | 3-(Phenylthio)pyrazine 1-oxide | 80-90 | N/A |
Note: Yields are indicative and can vary based on specific reaction conditions.
Alternative Synthetic Routes
While direct SNAr on this compound is a robust method, several alternative strategies exist for the synthesis of 3-substituted pyrazine 1-oxides.
-
Oxidation of Pre-functionalized Pyrazines: This approach involves the synthesis of a substituted pyrazine followed by N-oxidation. This can be a viable alternative if the desired substituent is incompatible with the conditions of the SNAr reaction. However, this method may suffer from regioselectivity issues during the oxidation step, potentially leading to a mixture of N-oxide isomers.
-
Ring Synthesis from Acyclic Precursors: Substituted pyrazine 1-oxides can also be prepared through the cyclization of appropriately functionalized acyclic precursors. This method offers high control over the substitution pattern but often involves multi-step syntheses with potentially lower overall yields.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution on this compound:
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or EtOH) is added the nucleophile (1.0-1.2 eq) and, if necessary, a base (e.g., K2CO3, NaH). The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Example: Synthesis of 3-Methoxypyrazine 1-oxide:
A solution of sodium methoxide is prepared by adding sodium metal (1.1 eq) to anhydrous methanol under an inert atmosphere. To this solution, this compound (1.0 eq) is added, and the reaction mixture is stirred at room temperature for 2-4 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is taken up in water and extracted with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 3-methoxypyrazine 1-oxide as a solid.
Conclusion
The nucleophilic aromatic substitution on this compound is a highly efficient and versatile method for the synthesis of a wide range of 3-substituted pyrazine 1-oxides. The reaction proceeds through a well-established SNAr mechanism, activated by the electron-withdrawing pyrazine ring and the N-oxide group. While alternative synthetic routes exist, the direct substitution approach often offers a more straightforward and high-yielding pathway to the desired products, making it a preferred method in many synthetic applications. The choice of synthetic strategy should be guided by the specific target molecule and the compatibility of functional groups with the reaction conditions.
References
Safety Operating Guide
Navigating the Disposal of 3-Chloropyrazine 1-oxide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Given the potential hazards associated with novel or less-common compounds like 3-Chloropyrazine 1-oxide, a cautious and compliant approach to its disposal is paramount.
Immediate Safety Considerations and Personal Protective Equipment (PPE)
Due to the lack of specific hazard information, this compound should be handled as a hazardous substance. Operations involving this compound, including disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood. The following table summarizes the recommended personal protective equipment.
| PPE Component | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use and disposed of as contaminated waste after handling. |
| Eye Protection | Safety glasses with side shields or chemical goggles are mandatory. |
| Body Protection | A standard laboratory coat must be worn. For larger quantities or potential for splashing, a chemically resistant apron is recommended. |
| Respiratory Protection | If not handled within a chemical fume hood, a NIOSH-approved respirator may be necessary based on a risk assessment by safety personnel. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification and Segregation:
-
Isolate all waste containing this compound. This includes pure, unreacted compound, reaction mixtures, solutions, and any contaminated materials such as pipette tips, weighing paper, and contaminated gloves or bench paper.[4]
-
Segregate this waste from other waste streams to prevent inadvertent reactions. For instance, keep it separate from strong acids, bases, and oxidizing agents.
-
-
Containerization:
-
Place solid waste into a clearly labeled, sealable, and chemically compatible waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.[2]
-
For liquid waste, use a leak-proof container with a secure, screw-on cap.[4] Ensure the container is compatible with the solvent used.
-
Do not overfill waste containers; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.
-
All waste containers must be kept closed except when adding waste.[4]
-
-
Labeling:
-
Immediately label the hazardous waste container with a designated hazardous waste tag provided by your EHS department.[2][5]
-
The label must include the following information:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[2]
-
An accurate estimation of the quantity of the waste.
-
The date when the waste was first added to the container (accumulation start date).[5]
-
The name and contact information of the principal investigator or laboratory supervisor.[2]
-
The specific location of waste generation (building and room number).[2]
-
Checkboxes indicating the hazards (e.g., toxic, flammable). If the specific hazards are unknown, it is prudent to mark it as toxic.[5]
-
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[4]
-
The storage area should be away from heat, sparks, and open flames.
-
Utilize secondary containment, such as a larger, chemically resistant tray or bin, to capture any potential leaks or spills.[4]
-
-
Arranging for Disposal:
Spill Management
In the event of a spill of this compound:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If safe to do so, prevent the spread of the spill by using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Cleanup: Wearing the appropriate PPE, carefully collect the absorbed material and any contaminated debris. Place all cleanup materials into a designated hazardous waste container and label it accordingly.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, following your institution's reporting procedures.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 3-Chloropyrazine 1-oxide
This guide provides crucial safety and logistical information for the handling and disposal of 3-Chloropyrazine 1-oxide, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar chemical compounds and are intended to supplement, not replace, a comprehensive, substance-specific Safety Data Sheet (SDS) and institutional safety protocols.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure. The following table summarizes the recommended PPE for routine handling and emergency situations.
| Protection Level | Equipment | Specifications & Best Practices |
| Routine Laboratory Use | Eye and Face Protection | Wear tightly fitting safety goggles or a face shield.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves before use and change them frequently (every 30-60 minutes) or immediately if contaminated.[4] Double gloving is recommended.[4] | |
| Body Protection | A lab coat or chemical-resistant gown should be worn.[5][6] | |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood. For handling powders outside of a fume hood, a NIOSH-approved respirator (e.g., N95) may be necessary.[4][7] | |
| Large Spills & Emergencies | Eye and Face Protection | Full-face shield and safety goggles.[1][8] |
| Hand Protection | Heavy-duty, chemical-resistant gloves. | |
| Body Protection | Chemical-resistant suit or coveralls.[5][9] | |
| Respiratory Protection | A full-face respirator with an appropriate chemical cartridge or a self-contained breathing apparatus (SCBA) may be required depending on the scale of the spill.[5][8] |
Operational Plan for Safe Handling
Follow these step-by-step procedures to ensure the safe handling of this compound from receipt to use.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]
2. Preparation and Use:
-
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is donned correctly.
-
When weighing the solid, use a spatula and handle it carefully to avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Ensure all glassware and equipment are clean and dry before use.
3. Post-Handling and Cleanup:
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Remove PPE carefully to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.[7][11]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weigh boats, paper towels, gloves, and other disposable PPE) should be placed in a designated, labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[7][10]
2. Container Management:
-
Ensure waste containers are compatible with the chemical waste.
-
Keep waste containers closed except when adding waste.
-
Label waste containers clearly with the contents, including the full chemical name and any associated hazards.
3. Final Disposal:
-
Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow for this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. echemi.com [echemi.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. pppmag.com [pppmag.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. publications.ashp.org [publications.ashp.org]
- 7. angenechemical.com [angenechemical.com]
- 8. epa.gov [epa.gov]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
